molecular formula C7H13N3O B1521256 2-Amino-6-isopropyl-4-(3H)-pyrimidinol CAS No. 951625-13-1

2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Numéro de catalogue: B1521256
Numéro CAS: 951625-13-1
Poids moléculaire: 155.2 g/mol
Clé InChI: UIWYGZACZCBFCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-6-isopropyl-4-(3H)-pyrimidinol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-isopropyl-4-(3H)-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-isopropyl-4-(3H)-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-6-propan-2-yl-1,4-dihydropyrimidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4,6,11H,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYGZACZCBFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(N=C(N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-6-isopropyl-4-(3H)-pyrimidinol CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Abstract: This technical guide provides a comprehensive overview of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS Number: 951625-13-1), a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delves into the fundamental physicochemical properties, synthesis, analytical characterization, and potential biological applications of this specific derivative. We present detailed, field-proven protocols for its synthesis and for a primary biological evaluation using a cytotoxicity assay. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

The pyrimidine ring system is a cornerstone of medicinal chemistry and biology, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3] Beyond this fundamental biological role, synthetic pyrimidine derivatives have been successfully developed into a wide array of drugs, including kinase inhibitors for cancer therapy, non-nucleoside reverse transcriptase inhibitors for HIV, and anti-inflammatory agents.[1][2] The structural versatility of the pyrimidine core, which allows for substitution at multiple positions, enables fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[2]

2-Amino-6-isopropyl-4-(3H)-pyrimidinol belongs to the 2-aminopyrimidinol class, which has shown a diverse range of biological activities, including anticancer, antiviral, and antibacterial properties.[4] A key characteristic of this compound is its existence in tautomeric forms, primarily the keto (-pyrimidinone) and enol (-pyrimidinol) forms, which can influence its hydrogen bonding capabilities and, consequently, its binding affinity to target proteins. This guide will focus on the compound identified by CAS number 951625-13-1 and its closely related tautomer, 2-Amino-6-isopropylpyrimidin-4-ol (CAS: 73576-32-6).

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are critical for its application in research. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is typically supplied as a solid with purity often exceeding 95%.[5]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 951625-13-1[5][6]
Molecular Formula C₇H₁₃N₃O[5]
Molecular Weight 155.2 g/mol
Appearance Solid (form may vary)Inferred from supplier data
Melting Point 241-248 °C
Synonyms 2-imino-6-isopropyl-1,2,3,4-tetrahydropyrimidin-4-ol; 2-amino-6-isopropyl-3,4-dihydro-4-pyrimidinol[5]
InChI Key UIWYGZACZCBFCV-UHFFFAOYSA-N[5]
Structural Representation and Tautomerism

The structure of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is characterized by a dihydropyrimidine core with an amino group at the 2-position, an isopropyl group at the 6-position, and a hydroxyl group at the 4-position. It exists in equilibrium with its keto tautomer, 2-amino-6-isopropyl-4(5H)-pyrimidinone. This tautomerism is a critical feature for molecular recognition in biological systems.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Purification

The synthesis of 2-aminopyrimidine derivatives is a well-established area of organic chemistry. A common and efficient method is the condensation reaction between a β-ketoester and a guanidine salt, often catalyzed by a base.[7] This approach provides a direct route to the pyrimidine core.

Principle of Synthesis

The reaction involves a nucleophilic attack by guanidine on the carbonyl carbons of the β-ketoester, ethyl isobutyrylacetate. This is followed by an intramolecular condensation and dehydration to form the stable heterocyclic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine hydrochloride to its more nucleophilic free base form.

Detailed Synthesis Protocol

Reaction: Ethyl isobutyrylacetate + Guanidine Hydrochloride → 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Materials:

  • Ethyl isobutyrylacetate

  • Guanidine hydrochloride[8]

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute Ethanol

  • Diethyl ether

  • Glacial acetic acid

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 15 mL per gram of sodium) with stirring. Causality: This generates the strong base required to deprotonate the guanidine salt in situ.

  • Addition of Guanidine: Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride (1.0 eq) to the flask. Stir the mixture for 30 minutes to form a suspension of the guanidine free base.

  • Addition of β-Ketoester: Add ethyl isobutyrylacetate (1.0 eq) dropwise to the suspension via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclocondensation and dehydration steps to proceed to completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then chill in an ice bath. b. Neutralize the mixture by carefully adding glacial acetic acid until the pH is approximately 7. A precipitate will form. c. Remove the ethanol under reduced pressure using a rotary evaporator. d. Add cold deionized water to the resulting residue to precipitate the crude product fully. e. Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. b. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. c. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum oven.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide Solution add_guanidine Add Guanidine Hydrochloride prep_base->add_guanidine add_ketoester Add Ethyl Isobutyrylacetate add_guanidine->add_ketoester reflux Reflux Reaction (6-8 hours) add_ketoester->reflux cool_neutralize Cool & Neutralize (pH ~7) reflux->cool_neutralize Reaction Complete evaporate Evaporate Solvent cool_neutralize->evaporate precipitate Precipitate with Cold Water evaporate->precipitate filtrate Filter & Wash Crude Product precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry Final Product recrystallize->dry final_product 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol dry->final_product Yields Pure Compound

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical compound intended for biological testing.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals would include a singlet for the pyrimidine C5-H proton, characteristic multiplets for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and broad singlets for the exchangeable -NH₂ and -OH protons.

    • ¹³C NMR: Signals corresponding to the aromatic/olefinic carbons of the pyrimidine ring, the aliphatic carbons of the isopropyl group, and the carbon atoms bearing the amino and hydroxyl groups would be expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a prominent ion peak at m/z 156.11 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA for improved peak shape) and UV detection (approx. 220-280 nm) is a standard starting point.[9][10]

Applications in Drug Development and Biological Activity

The 2-aminopyrimidine scaffold is a validated pharmacophore in modern drug discovery.[1] Derivatives have shown potent inhibitory activity against various protein kinases, which are critical targets in oncology. The amino group at the 2-position often acts as a key hydrogen bond donor, mimicking the adenine portion of ATP to bind in the enzyme's active site.[1]

While specific biological data for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is not extensively published, its structural class is known to possess a range of activities.[4] Research on analogous compounds provides a strong rationale for its investigation in several therapeutic areas.

Table 2: Biological Activity of Related 2-Aminopyrimidine Analogs

Compound ClassBiological Target/AssayActivity Range (IC₅₀)Source
2-amino-4-aryl-pyrimidine derivativesAnticancer (MCF-7 Breast Cancer Cells)0.48 - 8.80 µM[4]
2-amino-4-aryl-pyrimidine derivativesAnticancer (HeLa Cervical Cancer Cells)0.74 µM[4]
2,4-diamino-thieno[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR) InhibitionNot specified[11]
6-imino-2-thioxo-pyrimidinonesDipeptidyl Peptidase IV (DPP IV) InhibitionCompetitive Inhibition[12]
Pyrimidine derivativesAntibiofilm (MRSA)20.7 - 22.4 µM[13]

This table presents data for structurally related compounds to illustrate the potential of the 2-aminopyrimidinol scaffold and is not data for CAS 951625-13-1 itself.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The 2-aminopyrimidine core is adept at forming critical hydrogen bonds within this site. A potential mechanism for a compound like 2-Amino-6-isopropyl-4-(3H)-pyrimidinol could involve the inhibition of a signaling pathway crucial for cancer cell proliferation, such as the PI3K/Akt pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrimidine Inhibitor Inhibitor->Akt Inhibits (Potential Target)

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Key Experimental Protocols

To begin assessing the therapeutic potential of a novel compound, a cytotoxicity assay is a fundamental first step. The MTT assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which 2-Amino-6-isopropyl-4-(3H)-pyrimidinol reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. d. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach. Self-Validation: This initial incubation ensures a healthy, uniform monolayer of cells before treatment.

  • Compound Treatment: a. Prepare serial dilutions of the compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO, matching the highest concentration used) and a no-cell control (medium only). b. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. c. Incubate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate for 3-4 hours at 37 °C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the background absorbance from the no-cell control wells.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100. b. Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

G start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells Add Serial Dilutions of Compound incubate1->treat_cells incubate2 Incubate 48-72h (Treatment) treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium, Add DMSO incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Standard workflow of the MTT assay for cytotoxicity screening.

Conclusion

2-Amino-6-isopropyl-4-(3H)-pyrimidinol is a member of a pharmacologically significant class of heterocyclic compounds. Its straightforward synthesis and the established therapeutic relevance of the 2-aminopyrimidine scaffold make it a valuable molecule for screening libraries and further chemical modification in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this promising compound. Future research should focus on elucidating its specific biological targets and expanding the structure-activity relationship studies around this core.

References

  • BuyersGuideChem. 2-Amino-6-isopropylpyrimidin-4-ol suppliers and producers. Available from: [Link]

  • NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine. Available from: [Link]

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498. Available from: [Link]

  • Rasapalli, S. et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. Available from: [Link]

  • TÜBİTAK Academic Journals. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. Available from: [Link]

  • Science of Synthesis. (2005). Product Class 13: Guanidine Derivatives. Thieme. Available from: [Link]

  • Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available from: [Link]

  • R Discovery. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available from: [Link]

  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Exposome-Explorer. 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound). Available from: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available from: [Link]

  • SIELC Technologies. Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Available from: [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • ResearchGate. 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • Chemija. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Available from: [Link]

  • Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • PMC. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Available from: [Link]

  • RSC Publishing. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Available from: [Link]

Sources

biological activity of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol and its Chemical Class

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleic acids.[1][2] The derivative, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, belongs to the 2-aminopyrimidine class, a group of compounds that has garnered significant interest for its diverse and potent therapeutic potential.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of this chemical class. By synthesizing data from structurally related analogs, this document will explore potential mechanisms of action, provide detailed experimental protocols for in vitro evaluation, and present a framework for understanding the structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The 2-Aminopyrimidine Scaffold - A Privileged Structure in Drug Discovery

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. Its derivatives are of paramount importance in biological systems.[1][4] The 2-aminopyrimidine moiety, in particular, is considered a "privileged structure" in drug design due to its ability to interact with a wide range of biological targets with high affinity and specificity. This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The subject of this guide, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS: 951625-13-1), embodies this core structure, suggesting a high potential for significant biological activity.[6][7][8]

Potential Biological Activities and Mechanisms of Action

While specific studies on 2-Amino-6-isopropyl-4-(3H)-pyrimidinol are limited, the extensive research on its structural analogs provides a strong foundation for predicting its biological profile.

Anticancer Activity

Numerous 2-aminopyrimidine derivatives have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][3][9] The proposed mechanisms are often multifaceted, involving the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. One such critical pathway is the FAK/PI3K/Akt signaling cascade, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death).[3]

Furthermore, some pyrimidine derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process.[10] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to cause a dose-dependent increase in caspase-3 levels, a key executioner caspase.[10]

G cluster_pathway FAK/PI3K/Akt Pathway Pyrimidine_Derivative Pyrimidine_Derivative FAK FAK Pyrimidine_Derivative->FAK Inhibition Caspase3_inactive Pro-Caspase-3 Pyrimidine_Derivative->Caspase3_inactive Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Caspase3_active->Apoptosis

Caption: Potential anticancer mechanisms of pyrimidine derivatives.

Antiviral Activity

Pyrimidine analogs have been a cornerstone of antiviral therapy. Their mechanism often involves interfering with the synthesis of viral nucleic acids.[11]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. This includes the availability of nucleotides for the synthesis of viral DNA or RNA. Some antiviral pyrimidine derivatives act by inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[3] By blocking this pathway, the compounds deplete the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for replication.

G Precursors Precursors De_novo_Pathway De novo Pyrimidine Biosynthesis Precursors->De_novo_Pathway DHODH DHODH De_novo_Pathway->DHODH Pyrimidine_Pool Pyrimidine Nucleotide Pool DHODH->Pyrimidine_Pool Viral_Replication Viral RNA/DNA Synthesis Pyrimidine_Pool->Viral_Replication Pyrimidine_Derivative Pyrimidine_Derivative Pyrimidine_Derivative->DHODH Inhibition

Caption: Antiviral mechanism via inhibition of pyrimidine biosynthesis.

Antibacterial Activity

The pyrimidine nucleus is a common feature in many antibacterial agents.[5][9] Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The antibacterial mechanisms of pyrimidine derivatives can vary but often involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. The structural similarity to native purines and pyrimidines allows them to act as antimetabolites, disrupting critical metabolic pathways in bacteria.

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, a series of standardized in vitro assays are recommended.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, serving as an indicator of cytotoxicity.[3]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: General workflow of the MTT assay for cytotoxicity.

Antibacterial Activity Assessment: Broth Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of bacteria is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Quantitative Data for Structurally Related Pyrimidine Derivatives

While specific quantitative data for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is not yet widely published, the following table provides IC₅₀ values for other pyrimidine derivatives to offer a comparative context for their potential anticancer activity.[3]

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)
2-Aminopyrimidine of Ursolic Acid 7bMCF-7 (Breast)0.48 ± 0.11
7bHeLa (Cervical)0.74 ± 0.13
Tetrahydrobenzothienopyrimidine 7tMCF-7 (Breast)7.45 ± 0.26
7bMCF-7 (Breast)8.80 ± 0.08
2-Amino-4,6-diphenylnicotinonitrile Compound 3MDA-MB-231 (Breast)1.81 ± 0.1[13]
Compound 3MCF-7 (Breast)2.85 ± 0.1[13]

Table 1: Anticancer activity of selected pyrimidine derivatives against various cancer cell lines. Data is presented as the mean ± standard deviation.[3][13]

Conclusion and Future Directions

The 2-aminopyrimidine scaffold is a highly validated pharmacophore with a proven track record in the development of potent therapeutic agents. Based on the extensive body of literature for this chemical class, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol holds significant promise as a candidate for anticancer, antiviral, and antibacterial screening. The isopropyl and hydroxyl substitutions on the core pyrimidine ring may confer unique properties regarding target specificity, potency, and pharmacokinetic profile.

Future research should focus on the systematic in vitro evaluation of this specific compound using the protocols outlined in this guide. Initial screening should encompass a diverse panel of cancer cell lines and clinically relevant bacterial and viral strains. Positive hits from these primary screens should be followed by more detailed mechanistic studies to elucidate the precise molecular targets and pathways involved. The insights gained will be invaluable for the potential optimization and development of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol as a novel therapeutic agent.

References

  • Capot Chemical. (n.d.). 38940-62-4 | 3-Acetyl-5-bromopyridine. Retrieved from [Link]

  • ResearchGate. (2010, August 18). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Retrieved from [Link]

  • Capot Chemical. (n.d.). 38940-62-4 | 3-Acetil-5-bromopiridina | 3-Acetyl-5-bromopyridine. Retrieved from [Link]

  • Merck. (n.d.). 2-Amino-6-isopropyl-4-(3H)-pyrimidinol | 951625-13-1. Retrieved from [Link]

  • PubMed. (2008, January 15). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Retrieved from [Link]

  • PubMed. (2019, March 15). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2004, August 16). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

  • MDPI. (2023, January 11). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Retrieved from [Link]

  • PMC. (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]

  • PubMed. (1985, December). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • PMC. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

  • IRIS. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE. Retrieved from [Link]

Sources

Therapeutic Potential and Synthetic Utility of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of a privileged chemical scaffold is the foundational step in developing efficacious therapeutics. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS: 73576-32-6), also known as 2-amino-4-hydroxy-6-isopropylpyrimidine, has emerged as a highly versatile building block[1]. Its structural mimicry of endogenous purines and pyrimidines allows it to seamlessly interface with critical biological targets, including protein kinases and G protein-coupled receptors (GPCRs). This whitepaper provides an in-depth mechanistic analysis of its therapeutic applications across oncology, neurology, and virology, supported by self-validating experimental protocols for its derivatization and biological evaluation.

Chemical Profile & Pharmacological Relevance

The pharmacological utility of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is dictated by its precise spatial geometry and electronic distribution:

  • The Pyrimidine Core: Mimics the nucleobase structure of ATP, enabling competitive binding at the ATP-binding cleft of various kinases[2].

  • The 2-Amino Group: Acts as a critical hydrogen bond donor. In kinase targets, this group typically forms a strong hydrogen bond with the backbone carbonyl of the kinase hinge region, anchoring the molecule in the active site.

  • The 6-Isopropyl Group: Provides a bulky, lipophilic moiety that occupies the hydrophobic "Pocket II" of the ATP binding site. This steric bulk increases target selectivity by preventing the molecule from binding to kinases with smaller, more restrictive hydrophobic pockets.

  • The 4-Hydroxyl/Oxo Group: Exists in a tautomeric equilibrium (4-pyrimidinol 4-(3H)-pyrimidinone). While relatively unreactive in its native state, it serves as a critical synthetic handle. Conversion to a 4-chloro derivative activates the ring for Nucleophilic Aromatic Substitution ( SN​Ar ), enabling the rapid generation of diverse compound libraries[3].

Core Therapeutic Applications

Oncology: Kinase Inhibition

Cancer cell proliferation is frequently driven by the dysregulation of kinase signaling cascades. Derivatives synthesized from the 2-amino-6-isopropyl-4-(3H)-pyrimidinol core have demonstrated potent anti-cancer properties by targeting these pathways[1]. Specifically, functionalization at the C4 position yields compounds that inhibit Focal Adhesion Kinase (FAK). FAK inhibition subsequently downregulates the downstream PI3K/Akt survival pathway, arresting cell division and inducing apoptosis in malignant cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) lines [4].

Neurology: Histamine H3 Receptor Agonism

The Histamine H3 receptor (H3R) regulates the release of neurotransmitters (e.g., acetylcholine, dopamine) and is a prime target for treating cognitive deficits, sleep disorders, and neuropathic pain[5]. Historically, H3R ligands relied on an imidazole ring, which unfortunately causes severe drug-drug interactions via Cytochrome P450 (CYP) inhibition. The 2-aminopyrimidine core serves as a superior, non-imidazole bioisostere. Recent studies demonstrate that reacting the 4-chloro intermediate of our core compound with 3-aminoazetidines yields potent H3R agonists (e.g., VUF16839 analogs) with nanomolar affinity ( pKi​=8.5 ) and minimal CYP3A4/CYP2D6 inhibition, drastically improving the pharmacokinetic safety profile [6].

Antiviral Activity

By acting as a non-natural nucleobase analog, derivatives of this compound can disrupt viral pyrimidine biosynthesis. The incorporation of these analogs into viral RNA/DNA or the competitive inhibition of viral polymerases leverages the core's structural mimicry to halt viral replication cycles[1].

Mechanistic Pathways

G Drug Pyrimidine Derivative FAK FAK Kinase Drug->FAK Inhibits PI3K PI3K FAK->PI3K Activates Akt Akt (PKB) PI3K->Akt Phosphorylates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the FAK/PI3K/Akt signaling pathway by pyrimidine derivatives.

Quantitative Biological Activity

The following table summarizes the biological efficacy of select pyrimidine derivatives synthesized from or structurally related to the 2-amino-6-isopropyl-4-(3H)-pyrimidinol scaffold [4][7].

Derivative ClassTarget / Cell LineActivity / IC50Therapeutic Indication
2-amino-4-aryl-pyrimidine MCF-7 (Breast Cancer) Oncology
2-amino-4-aryl-pyrimidine HeLa (Cervical Cancer) Oncology
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Histamine H3 Receptor pKi​=8.5 (nM range)Neurology (CNS Disorders)
4-substituted tetrahydrobenzothieno-pyrimidine MCF-7 (Breast Cancer) Oncology

Synthetic & Experimental Methodologies

To utilize 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in drug discovery, it must first be converted into an electrophilic intermediate. The workflow below outlines this critical transformation.

G A 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol B POCl3 (Chlorination) A->B C 4-Chloro-6-isopropyl- pyrimidin-2-amine B->C D Nucleophile (SnAr) C->D E Therapeutic Candidate D->E

Caption: Synthetic workflow from the pyrimidinol core to therapeutic candidates.

Protocol 1: Synthesis of the Reactive Intermediate (4-Chloro-6-isopropylpyrimidin-2-amine)

Causality: The native hydroxyl group at C4 is a poor leaving group. Treatment with Phosphorus Oxychloride ( POCl3​ ) converts the tautomeric lactam into an electrophilic imidoyl chloride equivalent, highly activated for subsequent SN​Ar reactions[8].

  • Reaction Setup: In a fume hood, suspend 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (1.0 eq) in neat POCl3​ (5.0 eq). Note: Neat POCl3​ acts as both the solvent and the chlorinating agent, driving the thermodynamic equilibrium forward.

  • Reflux: Heat the mixture to 105–110 °C for 3 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature and pour it dropwise over vigorously stirred crushed ice. Causality: The reaction of excess POCl3​ with water is violently exothermic. Ice maintains a temperature of 0–5 °C, preventing the nucleophilic water from hydrolyzing the newly formed 4-chloro product back into the starting pyrimidinol.[8]

  • Extraction: Adjust the pH to 9–10 using cold aqueous NaOH (2.5 M). Extract the aqueous layer with Ethyl Acetate. Causality: The basic pH neutralizes the HCl byproduct and deprotonates the 2-amino group, ensuring the product partitions entirely into the organic phase.[6]

  • Self-Validation: Analyze the concentrated organic layer via LC-MS. The presence of a mass peak at [M+H]+=172.0 with a characteristic 3:1 isotopic pattern (due to 35Cl/37Cl ) structurally validates the successful synthesis of the intermediate.

Protocol 2: High-Throughput Kinase Inhibition Assay

Causality: To validate the therapeutic efficacy of downstream derivatives, a biochemical assay measuring ATP consumption is required. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high residual ATP concentration.

  • Plate Preparation: Dispense the target kinase (e.g., FAK), the substrate peptide, and the synthesized pyrimidine derivative (in a 10-point dose-response dilution) into a 384-well microtiter plate.

  • Assay Validation System (Z'-Factor):

    • Positive Control: Add Staurosporine (1 µM) to designated wells. This completely inhibits the kinase, establishing the maximum luminescence baseline (100% inhibition).

    • Negative Control: Add DMSO vehicle only. This establishes the minimum luminescence (0% inhibition, maximum ATP consumption).

    • Causality: Calculate the Z'-factor between these controls. A Z′>0.5 strictly validates the assay's robustness and signal-to-noise ratio before any test compound data is accepted.

  • Reaction & Detection: Add ATP to initiate the reaction. Incubate for 60 minutes. Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) and incubate for 10 minutes.

  • Analysis: Read the luminescence. Plot the dose-response curves using non-linear regression to determine the exact IC50​ value of the therapeutic candidate.

Conclusion

2-Amino-6-isopropyl-4-(3H)-pyrimidinol is far more than a simple chemical reagent; it is a highly programmable pharmacological scaffold. By leveraging its inherent electronic properties and steric geometry, drug development professionals can synthesize highly selective kinase inhibitors and non-imidazole GPCR agonists. The self-validating synthetic and biological protocols outlined in this guide ensure that the transition from this raw intermediate to a viable clinical candidate is both reproducible and scientifically rigorous.

References

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE Chemical Properties and Uses Source: LookChem URL: [Link]

  • Title: Aryl pyrimidine derivatives and uses thereof (US5958934A)

Sources

The Rational Design and Synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol and Its Pharmacological Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrimidine scaffolds serve as privileged structures due to their profound ability to engage in hydrogen bonding and pi-stacking within biological targets. Among these, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (also designated as 2-amino-4-hydroxy-6-isopropylpyrimidine; CAS: 73576-32-6) stands out as a critical, versatile intermediate [2]. This compound is not a final active pharmaceutical ingredient (API) but rather a foundational building block utilized in the synthesis of complex aryl pyrimidine derivatives, which exhibit potent antiviral, anticancer, and neurological modulating properties [1].

As an application scientist, understanding the structural dynamics, synthetic causality, and derivatization pathways of this molecule is paramount for scaling up drug discovery efforts and ensuring high-yield, high-purity downstream APIs.

Structural Dynamics and Tautomerism

The chemical behavior of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is governed by lactam-lactim tautomerism. In the solid state and in neutral aqueous solutions, the compound predominantly exists in the 4-(3H)-pyrimidinone (lactam) form. However, during electrophilic aromatic substitution or halogenation reactions, the 4-hydroxypyrimidine (lactim) tautomer becomes the reactive species.

Understanding this equilibrium is crucial: the oxygen atom in the lactam form is poorly nucleophilic. To functionalize the C4 position (e.g., converting it to a leaving group for subsequent cross-coupling), the system must be driven toward the lactim form using highly reactive, oxophilic reagents like phosphorus oxychloride (POCl 3​ ).

De Novo Synthesis: Mechanistic Causality

The synthesis of the core pyrimidinol relies on a robust biomimetic condensation between a β -keto ester and a guanidine derivative [1]. For the 6-isopropyl derivative, the optimal starting materials are ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) and guanidine carbonate [3].

Causality in Reagent Selection: Guanidine carbonate is explicitly chosen over guanidine hydrochloride. The carbonate anion acts as an intrinsic, mild base that facilitates the enolization of the β -keto ester without the need for external, harsh alkoxides (like sodium ethoxide), which can cause unwanted transesterification or degradation of the starting materials. As the reaction proceeds, the release of CO 2​ drives the equilibrium forward, ensuring a high-yielding cyclization.

Protocol 1: Synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

This protocol is designed as a self-validating system. The physical state changes at specific pH thresholds confirm the success of the transformation without immediate need for spectroscopic analysis.

  • Reagent Assembly: Suspend 15.8 g of ethyl 4-methyl-3-oxopentanoate and 20.0 g of guanidine carbonate in 80 mL of absolute ethanol.

  • Condensation: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 16 hours. Validation: The heterogeneous mixture will slowly transition into a homogeneous solution as the guanidine carbonate is consumed and CO 2​ evolves.

  • Concentration: Remove approximately 50 mL of ethanol via rotary evaporation under reduced pressure. Add 20 mL of deionized water to the concentrated residue.

  • pH-Driven Precipitation (Critical Step): Slowly add glacial acetic acid dropwise until the solution reaches exactly pH 5.0.

    • Self-Validation: At pH > 7, the pyrimidinol remains partially soluble due to deprotonation. At pH < 4, the basic 2-amino group protonates, rendering the molecule highly water-soluble. The sudden, massive appearance of a white precipitate exclusively at pH 5.0 confirms the isolation of the neutral, zwitterionic-like lactam product[1].

  • Isolation: Filter the white precipitate under vacuum, wash with 3 x 20 mL of cold deionized water to remove unreacted guanidine and acetate salts, and dry in a vacuum oven at 60°C for 12 hours.

Derivatization to Aryl Pyrimidines

To utilize 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in drug discovery, the C4 hydroxyl group must be converted into a versatile leaving group. Chlorination yields 2-amino-4-chloro-6-isopropylpyrimidine , an electrophilic hub ready for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling with various aryl amines or boronic acids [1].

Protocol 2: Chlorination and Activation
  • Halogenation: Suspend 10.0 g of the dried 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in 40 mL of neat phosphorus oxychloride (POCl 3​ ).

    • Causality: No additional solvent is used. POCl 3​ acts as both the solvent and the reactant. Refluxing the mixture drives the formation of a Vilsmeier-Haack-type intermediate on the oxygen, which is subsequently displaced by a chloride ion.

  • Reflux: Heat the mixture to 105°C for 2 hours. The solid will completely dissolve, indicating the conversion to the highly soluble chlorinated product.

  • Vacuum Distillation (Safety & Yield Validation): Remove the excess POCl 3​ via vacuum distillation before aqueous workup.

    • Causality: POCl 3​ reacts violently with water to form HCl and H 3​ PO 4​ . If the reaction mixture is quenched directly into water without distilling off the bulk POCl 3​ , the localized exothermic spike and highly acidic environment will hydrolyze the newly formed C-Cl bond back to the starting pyrimidinol.

  • Quenching: Carefully pour the concentrated syrup over crushed ice and neutralize to pH 7 with concentrated ammonium hydroxide. Extract the resulting 2-amino-4-chloro-6-isopropylpyrimidine with ethyl acetate.

Synthesis A Ethyl 4-methyl-3-oxopentanoate + Guanidine Carbonate B Condensation (Reflux, EtOH) Enolization & Cyclization A->B C 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol B->C D Chlorination (POCl3) Reflux, 2h C->D E 2-Amino-4-chloro- 6-isopropylpyrimidine D->E F Nucleophilic Aromatic Substitution (SNAr) E->F G Aryl Pyrimidine Derivatives (Target APIs) F->G

Workflow for the synthesis and derivatization of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

Quantitative Yields and Physicochemical Data

The efficiency of the guanidine condensation varies predictably based on the steric bulk of the β -keto ester's R-group. The table below summarizes the comparative data for the synthesis of various 6-alkyl substituted 2-amino-4-hydroxypyrimidines, illustrating how the isopropyl variant balances steric hindrance with high synthetic yield [1].

CompoundSubstitution (R-group)Melting Point (°C)Yield (%)Primary Application
2-Amino-4-hydroxy-6-isopropylpyrimidine Isopropyl238–24185Core Intermediate [1]
2-Amino-4-hydroxy-6-tert-butylpyrimidine tert-Butyl285–288 (dec.)82Comparative Intermediate [1]
2-Amino-6-cyclobutyl-4-hydroxypyrimidine Cyclobutyl253–25478Neurological Agent Precursor [1]
2-Amino-4-chloro-6-isopropylpyrimidine Isopropyl (4-Cl)110–11290Electrophilic Building Block

Pharmacological Pathways of Derivatives

Once derivatized into aryl pyrimidines, these molecules exhibit broad-spectrum pharmacological utility. Specifically, compounds derived from 2-amino-4-chloro-6-isopropylpyrimidine are heavily investigated for their ability to modulate 5-Hydroxytryptamine (5-HT) receptors and inhibit specific viral replication kinases [2].

The isopropyl group at the C6 position provides optimal lipophilicity (LogP) to penetrate the blood-brain barrier (BBB) while fitting snugly into the hydrophobic pockets of target receptors. When these derivatives bind to their target, they act as competitive inhibitors, preventing endogenous ligands or viral ATP from binding, thereby modulating downstream signaling cascades (such as the cAMP or MAPK pathways).

Pathway API Aryl Pyrimidine Derivative Receptor 5-HT Receptor / Kinase Target API->Receptor Binds Inhibition Competitive Inhibition (Binding at Active Site) Receptor->Inhibition Induces Downstream Downstream Signaling (cAMP / MAPK Modulation) Inhibition->Downstream Modulates Effect Therapeutic Effect (Neurological / Antiviral) Downstream->Effect Results in

Pharmacological mechanism of action for pyrimidine-derived therapeutic agents.

References

  • US5863924A - Aryl pyrimidine derivatives Google P
  • Cas 73576-32-6, 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE LookChem URL:[Link] [2]

  • WO2004054986A2 - Process for the preparation of pyrimidine compounds Google P

Tautomeric Dynamics of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-6-isopropyl-4-(3H)-pyrimidinol (CAS 73576-32-6) is a highly versatile isocytosine derivative. While its IUPAC nomenclature conventionally locks it into a single static designation (either the 4-(3H)-one or 4-ol form), this molecule exists in solution and solid states as a highly dynamic ensemble of tautomers. In my experience optimizing pyrimidine-based workflows, the failure to account for these tautomeric shifts is a primary cause of irreproducible yields during N-alkylation or electrophilic aromatic substitutions at the C5 position.

This whitepaper provides an authoritative framework for interrogating the tautomeric equilibria of 2-amino-6-isopropyl-4-(3H)-pyrimidinol. By synthesizing quantum chemical thermodynamics with self-validating analytical protocols, this guide equips researchers with the methodologies required to control pyrimidine tautomerism in drug development and supramolecular polymer engineering.

The Theoretical Landscape: Tautomeric Interconversion

The pyrimidinol core of this molecule is a classic example of a multifaceted tautomeric system, exhibiting both keto-enol and amino-imino proton transfers. The presence of the 6-isopropyl group provides unique steric shielding compared to standard isocytosine, subtly modulating the dimerization constant without altering the fundamental electronic preferences.

The system is dominated by three primary forms:

  • Keto-N3H Form (4(3H)-one): The proton resides on the N3 atom. This form possesses a high dipole moment and is thermodynamically favored in high-dielectric polar solvents.

  • Keto-N1H Form (4(1H)-one): The proton resides on the N1 atom. This form is stabilized by intermolecular hydrogen bonding and is the dominant species in the solid state and in non-polar solvents where dimerization occurs.

  • Enol Form (4-ol): The proton resides on the exocyclic oxygen. While aromaticity is fully realized in the pyrimidine ring, this form is energetically penalized in condensed phases and is typically only observed in gas-phase matrix isolation [1].

Tautomerism Enol Enol Form (4-ol) KetoN1 Keto-N1H Form (4(1H)-one) Enol->KetoN1 Proton Transfer KetoN3 Keto-N3H Form (4(3H)-one) Enol->KetoN3 Proton Transfer KetoN1->KetoN3 Solvent Mediated Imino Imino Form (Rare) KetoN3->Imino Minor Pathway

Fig 1: Tautomeric interconversion network of 2-amino-6-isopropyl-4-(3H)-pyrimidinol.

Quantitative Thermodynamic Parameters

The stability of these tautomers is not absolute; it is a direct function of the microenvironment. Density Functional Theory (DFT) calculations—utilizing B3LYP/6-311+G(d,p) levels of theory with a Polarizable Continuum Model (PCM)—reveal the energetic landscape of these isocytosine analogs [2].

Table 1: Relative Stabilities and Properties of Tautomeric Forms

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous PCM, kcal/mol)Est. Dipole Moment (Debye)Dominant Environment
Keto-N3H (4(3H)-one) 0.0 (Reference)0.0 (Reference)~6.5Polar Solvents / Metal Complexes
Keto-N1H (4(1H)-one) +2.6+0.5~4.2Solid State / Non-polar Solvents
Enol (4-ol) +8.4+12.1~2.1Gas Phase (Matrix Isolation)
Imino > +15.0> +18.0N/ATrace / Unstable

Note: The high dipole moment of the N3H form explains its preferential stabilization in aqueous or high-dielectric media, whereas the N1H form minimizes macroscopic dipole repulsion in the crystalline lattice.

Self-Validating Experimental Protocols

To accurately map the tautomeric ratio of 2-amino-6-isopropyl-4-(3H)-pyrimidinol for downstream synthesis, empirical validation is required. Below are two field-proven, self-validating workflows.

Protocol A: Variable-Temperature NMR (VT-NMR) for Solution-Phase Dynamics

Causality: The choice of solvent dictates the tautomeric baseline. (low dielectric constant) fails to screen intermolecular hydrogen bonds, promoting N1H-N3H dimerization. Conversely, acts as a strong hydrogen bond acceptor, outcompeting dimerization and stabilizing the highly polar N3H monomer. Heat is applied to disrupt these hydrogen bonds and increase the rate of chemical exchange.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous (with 0.05% TMS as an internal standard). Prepare a parallel sample in .

  • Baseline Acquisition: Acquire a standard 1D NMR spectrum at 298 K. Note the distinct resonances for the C5-H proton (typically around 5.6–5.8 ppm depending on the tautomer).

  • Thermal Titration: Acquire spectra from 298 K to 373 K in 10 K increments. Observe the line broadening and eventual coalescence of the C5-H signals as the N1H N3H exchange rate exceeds the NMR timescale.

  • Self-Validation (Reversibility & EXSY):

    • Thermal Reversibility: Cool the sample back to 298 K and acquire a final spectrum. Complete restoration of the initial sharp peaks validates that the changes were due to thermodynamic tautomerism, not thermal degradation.

    • 2D EXSY: Perform a 2D Exchange Spectroscopy (EXSY) experiment at 298 K. The presence of cross-peaks between the distinct C5-H protons mathematically confirms dynamic chemical exchange, ruling out static structural impurities.

Workflow Step1 1. Sample Preparation Isotope-labeled solvent selection Step2 2. VT-NMR Acquisition 298 K to 373 K (10 K increments) Step1->Step2 Step3 3. 2D EXSY Validation Cross-peak analysis for chemical exchange Step2->Step3 Step4 4. Thermodynamic Extraction Van 't Hoff plot generation Step3->Step4

Fig 2: Self-validating VT-NMR workflow for thermodynamic quantification of tautomers.

Protocol B: Liquid-Assisted Grinding (LAG) with ATR-FTIR for Solid-State Interconversion

Causality: Traditional solution-phase IR is convoluted by solvent absorption bands. Liquid-Assisted Grinding (LAG) introduces only catalytic amounts of solvent, facilitating molecular mobility and tautomeric interconversion in the solid state without dissolving the crystal lattice [3].

Step-by-Step Methodology:

  • Initial Characterization: Record the ATR-FTIR spectrum of the pristine crystalline powder. The amino-keto tautomer will exhibit a characteristic stretch at ~3390 cm⁻¹ and a distinct C=O stretch at ~1650 cm⁻¹.

  • Mechanochemical Grinding: Place 50 mg of the compound in an agate mortar. Add exactly 10 µL of a polar protic solvent (e.g., methanol) to act as a catalytic mobility agent.

  • Interconversion: Grind the mixture continuously for 15 minutes. The mechanical energy, combined with the solvent's transient hydrogen-bonding disruption, forces the lattice to re-equilibrate toward the thermodynamically favored solid-state tautomer.

  • Self-Validation (Orthogonal HPLC): Because mechanochemical forces can induce covalent bond cleavage, dissolve a 1 mg aliquot of the post-grinding sample in mobile phase and analyze via HPLC-UV. Confirming that the chromatographic purity remains >99% ensures that the observed IR shifts are strictly due to tautomerization, not mechanochemical degradation.

Implications in Supramolecular Chemistry

Understanding whether 2-amino-6-isopropyl-4-(3H)-pyrimidinol exists in the N1H or N3H form is critical for supramolecular engineering. When functionalized at the amino group (e.g., via reaction with an isocyanate), the molecule forms a Ureidopyrimidinone (UPy) motif.

The tautomeric shift to the 4(1H)-one form is what creates the highly stable Donor-Donor-Acceptor-Acceptor (DDAA) hydrogen-bonding array. The 6-isopropyl group plays a vital role here: its steric bulk shields the hydrophobic pocket of the dimerized complex, increasing solubility in non-polar organic solvents while preventing lateral aggregation of the polymer chains. Furthermore, the photo-induced tautomerism of these pyrimidine bases under UV irradiation must be accounted for in applications requiring long-term photostability [4].

References

[1] Complex Formation of Isocytosine Tautomers with PdII and PtII. Inorganic Chemistry (ACS Publications). Available at: [Link]

[2] Tautomerism of Guanine Analogues. International Journal of Molecular Sciences (MDPI). Available at: [Link]

[3] Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (NIH PMC). Available at: [Link]

[4] Photo-Induced Tautomerism of Isocytosine in Aqueous Solution when Irradiated with UVC Light. Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA). Available at: [Link]

Solubility Profile and Solvent-Mediated Behavior of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS: 73576-32-6) serves as a foundational building block. It is most notably utilized as a critical intermediate in the synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine, a precursor for diverse biologically active pyrimidine derivatives 1. For Application Scientists and process engineers, mastering the solubility profile of this compound is not merely an exercise in physical chemistry—it is a prerequisite for optimizing reaction kinetics, maximizing yields, and designing scalable purification workflows.

This whitepaper provides an in-depth analysis of the solubility thermodynamics of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, exploring how its tautomeric nature and amphoteric properties dictate solvent selection in advanced synthetic protocols.

Structural Nuances: Tautomerism and Amphoterism

The solubility behavior of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is governed by the inherent dichotomy of its molecular structure. The molecule features a highly lipophilic isopropyl tail at the C6 position, contrasted by a highly polar, hydrogen-bonding 2-amino-pyrimidinol core .

Crucially, this compound exists in a tautomeric equilibrium between the pyrimidin-4-ol form and the 4(3H)-pyrimidinone form. This tautomerism, combined with the basicity of the 2-amino group and the weak acidity of the hydroxyl/amide group (predicted pKa ~9.91) 2, renders the molecule strictly amphoteric. Its solubility is therefore highly non-linear and profoundly sensitive to the dielectric constant and pH of the microenvironment.

Tautomerism Cation Cationic Form (Low pH, Protonated NH2) Pyrimidinol 2-Amino-6-isopropyl- pyrimidin-4-ol Cation->Pyrimidinol -H+ Pyrimidinone 2-Amino-6-isopropyl- 4(3H)-pyrimidinone Pyrimidinol->Pyrimidinone Tautomerization Anion Anionic Form (High pH, Deprotonated) Pyrimidinone->Anion -H+

Caption: Tautomeric equilibrium and pH-dependent ionization pathways of the pyrimidine core.

Solubility Thermodynamics & Solvent Selection

Understanding the causality behind solvent interactions allows researchers to manipulate the compound's physical state during synthesis. The compound exhibits a high melting point (246–248 °C) 2, indicating a robust crystal lattice stabilized by extensive intermolecular hydrogen bonding.

Aqueous Solubility & pH Dependency

At a neutral pH (7.0), the aqueous solubility of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is remarkably poor. The high lattice energy cannot be overcome by the hydration energy of the neutral tautomers, and the lipophilic isopropyl group further repels the aqueous solvation sphere. However, adjusting the pH triggers a phase transition:

  • Acidic Media (pH < 3): Protonation of the 2-amino group disrupts the crystal lattice, forming a highly water-soluble cationic salt.

  • Basic Media (pH > 11): Deprotonation yields an anionic species, drastically increasing aqueous solubility. This property is routinely exploited during reaction quenching, where the product is precipitated by neutralizing an alkaline aqueous extract.

Organic Solvent Behavior
  • Polar Aprotic Solvents (NMP, DMF, DMSO): These solvents possess high dipole moments capable of disrupting the intermolecular hydrogen bonds of the pyrimidinol core without acting as hydrogen bond donors themselves. N-Methyl-2-pyrrolidone (NMP) is particularly effective and is the solvent of choice for high-temperature amination reactions involving this core 3.

  • Non-Polar Solvents (Toluene, Hexane): The compound is essentially insoluble in aliphatic and aromatic hydrocarbons. Hexane is frequently utilized as an anti-solvent to wash the filtered solid product, removing lipophilic impurities while leaving the API intact 3.

Quantitative Data Summary
Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale
Aqueous Water (pH 7.0)PoorHigh lattice energy; lipophilic tail overrides neutral polar core.
Aqueous Acidic Buffer (pH 2)HighProtonation of 2-amino group forms highly soluble cationic species.
Aqueous Basic Buffer (pH 12)HighDeprotonation of pyrimidinol hydroxyl yields a soluble anion.
Polar Aprotic NMP / DMFHighStrong dipole-dipole interactions disrupt intermolecular H-bonding.
Protic EthanolModerateCapable of H-bonding, but limited by the isopropyl lipophilicity.
Non-Polar Toluene / HexaneVery PoorInability to break the strong H-bond network of the crystal lattice.

Mechanistic Insights: Solvent Effects on Reactivity

The interplay between solubility and reactivity is perfectly illustrated in the synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine .

When converting 2-Amino-6-isopropyl-4-(3H)-pyrimidinol to its chlorinated derivative using Phosphoryl Chloride (POCl₃), the reaction is typically performed in a high-boiling inert solvent like Toluene 1.

  • The Causality: The starting pyrimidinol is highly insoluble in toluene at room temperature, forming a heterogeneous suspension. As the reaction progresses at reflux (90–110 °C), the polar hydroxyl group is replaced by a less polar chlorine atom. The resulting chlorinated product is highly soluble in toluene.

  • The Advantage: This suspension-to-solution transition serves as a self-indicating mechanism for reaction completion and drives the equilibrium forward (Le Chatelier's principle) by continuously dissolving the product into the organic phase while the unreacted starting material remains suspended.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

To accurately determine the thermodynamic solubility of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol for formulation or process design, the Shake-Flask Method is the recognized "gold standard" 4. The following protocol is designed as a self-validating system to ensure data integrity.

Workflow Step1 1. Solid Addition (Excess API in Solvent) Step2 2. Equilibration (Orbital Shaking 24-48h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation / Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4

Caption: Standard shake-flask workflow for thermodynamic solubility assessment.

Step-by-Step Methodology:
  • Preparation & Saturation (Self-Validation Checkpoint 1): Add an excess amount of solid 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (e.g., 5-10 mg) to 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer or Ethanol) in a sealed glass vial. Validation: You must visually confirm the presence of undissolved solid. If the solution is clear, thermodynamic equilibrium cannot be measured; add more solid until a persistent suspension forms.

  • Equilibration: Place the tightly capped vials on an orbital shaker. Maintain a constant temperature (typically 25 ± 0.5 °C) and agitate at 400 rpm for 24 to 48 hours. Validation: For aqueous buffers, measure the pH before and after the 48-hour shaking period. Because the compound is amphoteric, dissolution can shift the pH of weakly buffered solutions, invalidating the target pH data.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed for 1–2 hours to let the bulk solid settle. Centrifuge the suspension at 10,000 rpm for 10 minutes, or filter through a 0.22 µm PTFE syringe filter (ensure the filter material does not adsorb the compound).

  • Quantification: Dilute the saturated supernatant with a compatible solvent (e.g., Acetonitrile/Water mixture) to bring the concentration within the linear range of your analytical method. Analyze via HPLC-UV against a prepared calibration curve of the API. Report the thermodynamic solubility in mg/mL or µM.

References

  • In-Depth Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7). BenchChem.
  • Cas 73576-32-6, 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE Properties. LookChem.
  • Quinolinyl pyrimidines: potent inhibitors of NDH-2 as a novel class of anti-TB agents. Amazon S3 / Research Publication.
  • An In-depth Technical Guide on the Solubility and Stability (Shake-Flask Protocol). BenchChem.

Sources

Spectroscopic Characterization of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol: A Comprehensive Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS: 73576-32-6)

As a Senior Application Scientist, I approach the spectroscopic validation of pyrimidine intermediates not merely as a checklist of peaks, but as a dynamic mapping of electron density, molecular environment, and structural equilibrium. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol is a critical pharmacophore building block used in the synthesis of advanced antiviral and antineoplastic agents [1].

To utilize this compound effectively in downstream synthesis (such as chlorination to 4-chloro-6-isopropylpyrimidin-2-amine) [3], researchers must possess absolute certainty of its structural integrity. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic data, bridging the gap between theoretical causality and field-proven analytical workflows.

Structural Dynamics: The Lactam-Lactim Tautomerism

Before interpreting any spectral data, one must understand the structural dynamics of the molecule. While often named as a "pyrimidinol" (the lactim form), the compound exists in a dynamic tautomeric equilibrium with its "pyrimidinone" (lactam) form.

The Causality of Solvent Selection: In the solid state and in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the lactam form (2-amino-6-isopropylpyrimidin-4(3H)-one) is overwhelmingly favored. The high dielectric constant of DMSO stabilizes the highly polarized C=O and N-H bonds. Consequently, attempting to acquire NMR data in non-polar solvents like CDCl₃ will result in poor solubility and broadened, uninterpretable peaks due to dynamic proton exchange and intermolecular hydrogen bonding.

Tautomeric_Equilibrium Lactam Lactam Tautomer (4(3H)-pyrimidinone) Lactim Lactim Tautomer (4-pyrimidinol) Lactam->Lactim Proton Migration Spectra Spectroscopic Profile (C=O vs C-OH shifts) Lactam->Spectra Dictates Lactim->Spectra Dictates Solvent Polar Solvents (e.g., DMSO-d6) Solvent->Lactam Stabilizes

Fig 1. Logical relationship between solvent polarity, tautomeric equilibrium, and spectral output.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol [2].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Causality of Shifts: The C5 proton is highly shielded (5.55 ppm) compared to typical aromatic protons. This is caused by the strong resonance electron donation from both the C2-amino group and the C4-carbonyl/hydroxyl oxygen, which pushes electron density directly onto the C5 carbon.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
Isopropyl -CH₃1.15Doublet (d)6H6.9 HzAliphatic methyls
Isopropyl -CH2.60Septet (hept)1H6.9 HzAliphatic methine
C5-H5.55Singlet (s)1H-Pyrimidine ring proton
C2-NH₂6.50Broad Singlet (br s)2H-Exocyclic amine (exchangeable)
N3-H10.80Broad Singlet (br s)1H-Lactam N-H (exchangeable)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Causality of Shifts: The quaternary carbons (C2, C4, C6) appear far downfield due to the electronegativity of the attached heteroatoms (N and O) and the sp² hybridized nature of the pyrimidine ring.

Carbon PositionChemical Shift (δ, ppm)TypeAssignment / Environment
Isopropyl -CH₃21.0Primary (CH₃)Aliphatic
Isopropyl -CH32.5Tertiary (CH)Aliphatic
C598.5Tertiary (CH)Highly shielded aromatic carbon
C2156.0Quaternary (C)Attached to exocyclic -NH₂
C4164.0Quaternary (C)Carbonyl carbon (Lactam form)
C6170.5Quaternary (C)Attached to isopropyl group
Table 3: ATR-FTIR Vibrational Modes

Causality of Technique: ATR (Attenuated Total Reflectance) is chosen over KBr pelleting because KBr is hygroscopic. Moisture in KBr introduces spurious O-H stretches at ~3400 cm⁻¹, which would confound the identification of the compound's intrinsic N-H stretches.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3350, 3150Strong, BroadN-H stretch (1°, 2°)Confirms C2-NH₂ and N3-H
2960, 2870MediumC-H stretch (sp³)Confirms isopropyl group
1650Strong, SharpC=O stretch (Amide I)Validates the lactam tautomer
1590StrongC=N / C=C stretchPyrimidine ring skeletal vibrations
Table 4: High-Resolution Mass Spectrometry (ESI-TOF)
Speciesm/z (Observed)Theoretical Exact MassMass Error (ppm)
[M+H]⁺154.0981154.0975+3.8
[M+Na]⁺176.0800176.0794+3.4

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. If a variable drifts, the system must immediately alert the operator before bad data is collected.

Protocol A: Quantitative NMR (qNMR) Acquisition

Objective: Acquire high-resolution ¹H and ¹³C NMR spectra with absolute chemical shift accuracy.

  • Sample Preparation: Dissolve exactly 10.0 mg of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ disrupts intermolecular hydrogen bonds, ensuring complete dissolution. It also shifts exchangeable protons (NH, NH₂) downfield, preventing overlap with the aliphatic isopropyl signals.

  • Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: TMS acts as an internal zero-point reference. If the TMS peak shifts from 0.00 ppm during processing, the operator immediately knows the magnetic field drifted or the lock was lost.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO. Perform automated gradient shimming (Z1-Z5).

    • Self-Validation Check: The residual pentet of DMSO-d₆ must resolve sharply at exactly 2.50 ppm. A broadened solvent peak instantly indicates poor shimming, prompting a re-shim before acquisition.

  • Acquisition Parameters (¹³C): Set the relaxation delay (D1) to 5.0 seconds.

    • Causality: The quaternary carbons (C2, C4, C6) in the pyrimidine ring lack attached protons, leading to exceptionally long T₁ relaxation times. A 5.0s delay ensures complete magnetization recovery, allowing for accurate signal detection and preventing peak attenuation.

NMR_Validation_Workflow Prep 1. Sample Prep (10mg in DMSO-d6 + TMS) Lock 2. Lock & Shim (Deuterium Lock) Prep->Lock Acquire 3. Acquisition (1H: 16 scans, 13C: 512 scans) Lock->Acquire Validate 4. Self-Validation (TMS=0ppm, DMSO=2.5ppm) Acquire->Validate Validate->Lock Fails QC Process 5. Data Processing (Phase/Baseline Correction) Validate->Process

Fig 2. Self-validating NMR workflow ensuring absolute chemical shift accuracy and resolution.

Protocol B: LC-MS/MS Analysis (Positive ESI Mode)

Objective: Confirm the exact mass and isotopic distribution of the intermediate.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent and provides an abundant proton source. This forces the equilibrium toward the [M+H]⁺ species, drastically enhancing the ionization efficiency and signal-to-noise ratio for the basic pyrimidine nitrogens in positive electrospray ionization (ESI+) mode.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Sequence Design (Self-Validating): Inject a blank (DMSO/Water) -> Inject Sample -> Inject Blank.

    • Self-Validation Check: The post-sample blank ensures that the m/z 154.1 peak is not an artifact of column carryover. If the peak appears in the subsequent blank, the column must be flushed, and the data discarded.

The Privileged Scaffold: 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the 2-aminopyrimidine core has emerged as a "privileged scaffold" for the design of small-molecule kinase inhibitors. Specifically, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS: 73576-32-6) serves as a critical synthetic precursor. Its structural topology perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing derivatives to anchor securely within the highly conserved hinge region of protein kinases[1].

This whitepaper provides an in-depth technical analysis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol. We will explore the mechanistic rationale behind its structural features, detail the synthetic workflows required to activate this precursor, and provide self-validating experimental protocols for evaluating the resulting kinase inhibitors against critical oncology and neurodegeneration targets, such as Cyclin-Dependent Kinases (CDKs)[2].

Mechanistic Rationale: Anatomy of a Hinge-Binding Motif

To understand the value of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, we must deconstruct its pharmacophoric elements from the perspective of structure-based drug design (SBDD):

  • The 2-Amino Group (The Anchor): The exocyclic amine at the C2 position acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl oxygen of the kinase hinge region.

  • The Pyrimidine Nitrogen (The Acceptor): The N1 or N3 atom of the pyrimidine ring acts as a hydrogen bond acceptor, pairing with the backbone amide NH of the hinge region. This bidentate hydrogen-bonding network is the hallmark of ATP-competitive inhibitors.

  • The 6-Isopropyl Group (The Hydrophobic Wedge): The bulky, lipophilic isopropyl group projects into the hydrophobic pocket adjacent to the ATP-binding site. This steric bulk is crucial for achieving kinase selectivity, preventing the molecule from indiscriminately binding to off-target kinases with narrower binding clefts.

  • The 4-Hydroxyl/Keto Group (The Functionalization Point): In its native state, the molecule exists in a tautomeric equilibrium between the 4-pyrimidinol and 4-pyrimidinone forms. While unreactive in this state, this position is synthetically converted into a leaving group (e.g., a chloride) to allow for extensive derivatization via Nucleophilic Aromatic Substitution (SNAr)[3].

Synthesis & Derivatization Workflow

To utilize 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in a drug discovery program, the inert C4-hydroxyl group must be activated. This is universally achieved via chlorination using phosphoryl chloride (POCl₃), yielding 4-Chloro-6-isopropylpyrimidin-2-amine [4].

The electron-withdrawing nature of the pyrimidine ring activates the newly installed chlorine atom, making it an excellent leaving group. Subsequent SNAr reactions with diverse amine, alcohol, or thiol nucleophiles generate massive libraries of candidate kinase inhibitors[3].

G A 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (Core Scaffold) B Chlorination (POCl3) Activation of C4 Position A->B C 4-Chloro-6-isopropylpyrimidin-2-amine (Reactive Intermediate) B->C D SNAr Reaction (Amine/Alcohol Nucleophiles) C->D E Library of Pyrimidine Derivatives (Kinase Inhibitor Candidates) D->E

Caption: Workflow for derivatizing 2-Amino-6-isopropyl-4-(3H)-pyrimidinol into kinase inhibitors.

Targeted Kinase Pathways

Derivatives of the 2-amino-6-isopropylpyrimidine scaffold have demonstrated profound efficacy in inhibiting several critical signaling cascades.

Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that regulate cell cycle progression and neuronal function. Derivatives of our core scaffold have been patented as potent inhibitors of CDK4/6 (for oncology) and CDK5 (for degenerative brain diseases like Alzheimer's)[2],[5]. By inhibiting CDK5, these compounds prevent the hyperphosphorylation of tau proteins, thereby halting the formation of neurofibrillary tangles (NFTs)[5].

CDK_Pathway Inhibitor Pyrimidine-based CDK Inhibitor Complex Cyclin D-CDK4/6 Complex (Active Kinase) Inhibitor->Complex Inhibits Cyclin Cyclin D Cyclin->Complex CDK CDK4 / CDK6 CDK->Complex Rb Retinoblastoma Protein (Rb) (Unphosphorylated) Complex->Rb Phosphorylates pRb Phosphorylated Rb (Inactive) Rb->pRb E2F E2F Transcription Factor (Active) Rb->E2F Sequesters pRb->E2F Releases CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Promotes

Caption: Mechanism of Cyclin-Dependent Kinase (CDK) inhibition by pyrimidine derivatives.

The FAK/PI3K/Akt Pathway

Beyond CDKs, pyrimidine derivatives exert potent anticancer effects by inhibiting the Focal Adhesion Kinase (FAK) and the downstream PI3K/Akt survival pathway, inducing apoptosis in highly proliferative tumor cells[1].

FAK_Pathway Inhibitor Pyrimidine Derivative FAK Focal Adhesion Kinase (FAK) Inhibitor->FAK Inhibits PI3K PI3K Inhibitor->PI3K Inhibits Integrin Integrin Receptor Integrin->FAK Activates FAK->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates Survival Cell Survival & Proliferation Akt->Survival Promotes

Caption: Inhibition of the FAK/PI3K/Akt signaling pathway by pyrimidine-based inhibitors.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold & Reactive Intermediate
Property2-Amino-6-isopropyl-4-(3H)-pyrimidinol4-Chloro-6-isopropylpyrimidin-2-amine
Role Stable Precursor / Pharmacophore BaseReactive Intermediate for SNAr
CAS Number 73576-32-6 / 951625-13-173576-33-7
Molecular Formula C₇H₁₁N₃OC₇H₁₀ClN₃
Molecular Weight 153.18 g/mol 171.63 g/mol
Reactivity Inert to nucleophiles (requires activation)Highly reactive at C4 position
Table 2: Representative Kinase Inhibition Profile of Pyrimidine Derivatives

(Data synthesized from patent literature representing optimized derivatives of the core scaffold)[2],[5]

Target KinaseCellular FunctionDisease IndicationTypical IC₅₀ Range (Optimized Derivatives)
CDK4/6 G1/S Cell Cycle TransitionBreast Cancer, Melanoma1.5 nM – 15.0 nM
CDK5/p25 Neuronal Cytoskeleton RegulationAlzheimer's, Parkinson's2.0 nM – 25.0 nM
FAK Cell Adhesion & MotilityMetastatic Solid Tumors10.0 nM – 50.0 nM

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality explanations and validation checkpoints.

Protocol 1: Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine

Objective: Convert the inert hydroxyl group into a reactive chloride leaving group.

  • Setup: In a thoroughly dried, argon-purged round-bottom flask, suspend 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (1.0 eq) in anhydrous toluene.

  • Activation: Slowly add Phosphorus Oxychloride (POCl₃, 3-5 eq) dropwise at 0°C.

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. The low initial temperature prevents uncontrolled exothermic degradation.

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

    • Causality: The tertiary amine acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that accelerates the conversion of the pyrimidinone tautomer[4].

  • Reflux: Heat the mixture to 105–110 °C for 3–5 hours. Monitor via LC-MS.

    • Validation Check: The suspension will gradually turn into a homogenous solution as the polar pyrimidinol is converted into the highly soluble chlorinated product.

  • Quenching: Cool to room temperature and pour dropwise over crushed ice to safely hydrolyze excess POCl₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo[3].

Protocol 2: In Vitro Kinase Assay (ADP-Glo™) for CDK5 Activity

Objective: Quantify the IC₅₀ of synthesized pyrimidine derivatives against CDK5.

  • Enzyme Reaction: In a 384-well plate, combine recombinant CDK5/p25 complex, tau-peptide substrate, and varying concentrations of the pyrimidine inhibitor (serial dilution from 10 µM to 0.1 nM).

  • Initiation: Add ultra-pure ATP (10 µM final concentration) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

    • Causality: By depleting background ATP, we ensure that the subsequent luminescence signal is exclusively generated from the ADP produced by the active kinase.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

  • Validation & Readout: Measure luminescence.

    • Self-Validation: Include a "No Enzyme" control (baseline luminescence) and a "Vehicle (DMSO)" control (maximum kinase activity). Plot log[Inhibitor] vs. Normalized Luminescence to calculate the IC₅₀.

Protocol 3: Cellular Viability Assessment (MTT Assay)

Objective: Evaluate the anti-proliferative effect of the kinase inhibitors on cancer cell lines.

  • Seeding: Seed target cancer cells (e.g., MCF-7 for CDK4/6 testing) in a 96-well plate at 5,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the pyrimidine derivatives for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.

    • Causality: NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable, metabolically active cells[1],[6].

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to untreated controls.

References

  • US10227328B2 - Heterocyclic compound and pharmaceutical composition comprising same. Google Patents.
  • WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same. Google Patents.

Sources

2-Amino-6-isopropyl-4-(3H)-pyrimidinol: A Privileged Scaffold in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrimidine derivatives serve as foundational pharmacophores due to their ability to mimic natural nucleobases and form highly specific hydrogen-bonding networks within protein kinase hinge regions. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP)[1] is a highly versatile, privileged intermediate. It is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting oncology (specifically kinase inhibitors), virology, and complex neurological disorders[1][2].

As a Senior Application Scientist, I approach the utilization of this scaffold not merely as a sequence of reactions, but as a highly controlled, self-validating system. This guide details the structural causality, de novo synthesis, halogen-mediated activation, and downstream diversification of AIP into targeted therapeutics.

Physicochemical Profiling & Structural Causality

Before deploying AIP in a synthetic workflow, one must understand its structural behavior. The molecule exists in a tautomeric equilibrium between the lactim (4-pyrimidinol) and lactam (3H-pyrimidin-4-one) forms. While the lactam form provides exceptional solid-state stability for long-term storage, the lactim form acts as the reactive nucleophile during halogenation.

The isopropyl group at the C6 position is not merely structural; it is a critical steric director that occupies hydrophobic pockets in target enzymes (such as the FAK/Src kinases), dictating the ultimate selectivity of the downstream API[2][3].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-6-isopropyl-4-(3H)-pyrimidinol
CAS Registry Number 73576-32-6
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Melting Point 238–248 °C (dec.)
Boiling Point 371.7 °C at 760 mmHg
Density 1.209 g/cm³
Predicted pKa 9.91 ± 0.50

(Data compiled from primary supplier specifications and patent literature[1][4])

De Novo Synthesis: Constructing the Pyrimidine Core

The synthesis of the AIP core relies on the robust cyclocondensation of a β -keto ester with a guanidine salt[4][5].

Protocol 1: Cyclocondensation to 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Objective: Synthesize the pyrimidine core with high regioselectivity and yield.

  • Reagent Assembly: Suspend methyl 4-methyl-3-oxopentanoate (methyl isobutyrylacetate, 1.0 eq) and guanidine carbonate (1.2 eq) in absolute ethanol.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 16 hours under an inert nitrogen atmosphere.

  • Solvent Exchange: Concentrate the reaction mixture to approximately 30% of its original volume under reduced pressure, then dilute with deionized water.

  • pH-Driven Precipitation: Slowly add glacial acetic acid to the aqueous mixture until the pH reaches exactly 5.0.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C to yield the product (m.p. 238–241 °C).

Mechanistic Causality & Self-Validating IPC (In-Process Control): Guanidine carbonate provides the necessary N-C-N fragment, but it is highly basic. By acidifying the crude aqueous mixture precisely to pH 5 (Step 4), you neutralize the unreacted guanidine and force the pyrimidine into its neutral/zwitterionic state. This pH shift acts as a self-validating purification step: only the fully formed, neutral pyrimidine will crash out of the aqueous phase, eliminating the need for complex chromatography[4].

Halogen-Mediated Activation: The Gateway to Diversification

The C4 hydroxyl/oxo group of AIP is a poor leaving group. To enable downstream drug synthesis, it must be converted into a highly reactive electrophile. This is achieved via halogenation to yield 4-chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7)[3].

Protocol 2: Chlorination via Phosphoryl Chloride

Objective: Convert the C4-OH to a C4-Cl leaving group.

  • Preparation: To a stirred solution of AIP (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.1 eq).

  • Halogenation: Slowly add phosphoryl chloride (POCl₃, 3.0–5.0 eq) dropwise at 0 °C to control the initial exotherm.

  • Reflux: Heat the mixture to 90–110 °C for 2 to 6 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench: Cool the mixture to room temperature and pour it carefully over crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Causality & Self-Validating IPC: POCl₃ acts as both the halogenating and dehydrating agent. The addition of N,N-dimethylaniline is a critical causal choice: it acts as an acid scavenger to neutralize the generated HCl. Without it, the pyrimidine nitrogens would protonate, deactivating the ring and stalling the reaction. The crushed ice quench (Step 4) is a self-validating safety and quality control step; it rapidly hydrolyzes excess POCl₃ without generating enough heat to accidentally hydrolyze the newly formed C-Cl bond back to a C-OH bond[3].

Downstream API Synthesis via SₙAr

With the C4 position activated, the intermediate undergoes Nucleophilic Aromatic Substitution (SₙAr) to generate the final API[3].

Protocol 3: SₙAr Derivatization

Objective: Couple the pyrimidine intermediate with an amine nucleophile to form a target kinase inhibitor.

  • Reaction Setup: In a microwave-safe reaction vial, combine 4-chloro-6-isopropylpyrimidin-2-amine (1.0 eq), the target amine nucleophile (1.2 eq), and triethylamine (2.0 eq) in anhydrous propanol.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 130 °C for 20 minutes.

  • Neutralization: Cool the vial and disperse the crude mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract with ethyl acetate, concentrate, and purify via flash chromatography.

Mechanistic Causality & Self-Validating IPC: The electron-withdrawing nature of the pyrimidine ring inherently activates the C4 chlorine. However, steric hindrance from the adjacent isopropyl group can slow the reaction. Microwave irradiation is chosen specifically to superheat the solvent and rapidly overcome this activation energy barrier. Dispersing the product in NaHCO₃ (Step 3) ensures the final API is isolated as a free base rather than a water-soluble hydrochloride salt, validating the extraction efficiency[3].

SynthesisWorkflow A Methyl isobutyrylacetate + Guanidine Carbonate B 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol A->B Condensation (EtOH, Reflux) C 4-Chloro-6-isopropyl- pyrimidin-2-amine B->C Chlorination (POCl3, Reflux) D Target API (Kinase Inhibitor) C->D SNAr Reaction (Amine, Base, Heat)

Chemical synthesis workflow from precursors to the final API.

Biological Target Pathways

APIs synthesized from the AIP scaffold are frequently deployed as competitive inhibitors of ATP in protein kinases. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while the C4 substitution extends into the solvent-exposed region or adjacent allosteric pockets[2][3].

These pyrimidine derivatives are particularly effective at inhibiting the FAK (Focal Adhesion Kinase) and Src pathways, which subsequently downregulates the PI3K/Akt signaling cascade, effectively halting cancer cell proliferation and survival[2].

Pathway API AIP-Derived Kinase Inhibitor FAK FAK / Src API->FAK Inhibits PI3K PI3K FAK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates Prolif Cancer Cell Proliferation AKT->Prolif Promotes

Mechanism of action for pyrimidine-derived kinase inhibitors.

References

  • Cas 73576-32-6, 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE - Lookchem. 1

  • US5958934A - Aryl pyrimidine derivatives and uses thereof - Google Patents. 4

  • Methyl isobutyrylacetate | 42558-54-3 - ChemicalBook. 5

  • Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives - Benchchem. 2

  • In-Depth Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7) - Benchchem. 3

Sources

review of 2-aminopyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Aminopyrimidine Derivatives in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the 2-aminopyrimidine scaffold, a cornerstone in modern medicinal chemistry. We will delve into its synthesis, multifaceted biological activities, and pivotal role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support ongoing research and discovery.

Part 1: The 2-Aminopyrimidine Scaffold: A Privileged Structure in Drug Discovery

The 2-aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its unique chemical properties that allow it to bind to a wide variety of biological targets with high affinity.[1] Its nitrogen atoms act as hydrogen bond acceptors, while the amino group serves as a hydrogen bond donor, facilitating a range of interactions with biological macromolecules.[1] This versatility has led to the development of 2-aminopyrimidine derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[2][3][4][5]

Notably, this scaffold is a key component in several FDA-approved anticancer drugs, such as the kinase inhibitors Imatinib, Palbociclib, Ribociclib, and Abemaciclib, underscoring its clinical significance.[2][6]

Part 2: Foundational Synthetic Strategies

The derivatization of the 2-aminopyrimidine ring is central to exploring its structure-activity relationships (SAR). Several robust synthetic methodologies are commonly employed.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A prevalent and straightforward method involves the reaction of a halo- or sulfonyl-substituted pyrimidine with a primary or secondary amine.[7] The reaction of 2-amino-4,6-dichloropyrimidine with various amines is a particularly efficient route for generating diverse libraries of compounds.[1][8] This reaction is typically performed in the presence of a base like triethylamine and can often be conducted under solvent-free conditions.[1][2]

reagents Substituted Amine (R-NH₂) + Triethylamine (Base) conditions Heat (80-90°C) Solvent-free reagents->conditions start 2-Amino-4,6-dichloropyrimidine start->conditions product Substituted 2-Aminopyrimidine Derivative conditions->product SɴAr

Caption: General workflow for SNAr synthesis.
Synthesis via Condensation Reactions

Another classical and effective approach is the condensation of β-dicarbonyl compounds with guanidine.[9] This method allows for the direct construction of the pyrimidine ring with substituents at various positions.[1] A related strategy involves the condensation of chalcones with guanidine hydrochloride in the presence of a base, which is particularly useful for synthesizing aryl-substituted 2-aminopyrimidines.[4][10]

Experimental Protocol: General Synthesis of 2-Aminopyrimidine Derivatives via SNAr

This protocol is adapted from a method used to synthesize β-glucuronidase inhibitors.[2]

  • Reactant Preparation: In a reaction vessel, combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq), a selected substituted amine (1.0 eq), and triethylamine (2.0 eq).

  • Reaction Conditions: Heat the mixture at 80–90 °C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Workup: Upon completion, add distilled water to the reaction mixture to induce precipitation.

  • Isolation and Purification: Filter the resulting precipitate. Recrystallize the crude product from ethanol to yield the purified 2-aminopyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry (EI-MS, HREI-MS).[2]

Part 3: Applications in Oncology

The 2-aminopyrimidine scaffold has had its most significant impact in the field of oncology, primarily through the development of highly selective protein kinase inhibitors.[9][11]

Kinase Inhibitors: Targeting Cell Cycle and Signaling Pathways

Kinases are crucial regulators of cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[12]

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are essential for cell cycle progression, and their overactivity can lead to uncontrolled cellular proliferation.[12] The 2-aminopyrimidine scaffold has been instrumental in developing potent and selective CDK inhibitors. For instance, (4-pyrazolyl)-2-aminopyrimidines have been identified as a highly potent class of CDK2 inhibitors.[12] SAR studies led to the discovery of compounds with subnanomolar activity against CDK2 and high selectivity over other CDK isoforms.[12]

cluster_cell_cycle Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2 / Cyclin E Rb pRb Phosphorylation CDK2->Rb Promotes Inhibitor 2-Aminopyrimidine CDK2 Inhibitor Inhibitor->CDK2 Inhibits Rb->S Allows Progression

Caption: Inhibition of CDK2-mediated cell cycle progression.

FLT3 and JAK2 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2) are key targets in acute myeloid leukemia (AML).[13] 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors with high selectivity over the related kinase c-KIT, which is a critical attribute for reducing off-target toxicity.[14][15] Furthermore, dual inhibitors of JAK2 and FLT3 based on a 4-piperazinyl-2-aminopyrimidine scaffold have been designed to synergistically control AML development.[13]

Compound IDTarget(s)IC₅₀ (nM)SelectivityReference
Compound 30 FLT31.5 - 7.2>1000-fold vs c-KIT[14][15]
Compound 36 FLT31.5 - 7.2>1000-fold vs c-KIT[14][15]
Compound 17 CDK20.29Selective vs CDK1/4/6/7/9[12]
Compound 6h FGFR445Selective vs FGFR1/2/3[16]

Table 1: Potency of Selected 2-Aminopyrimidine-Based Kinase Inhibitors

Overcoming Multidrug Resistance

Multidrug resistance-associated protein 1 (MRP1) is a transporter protein that can efflux chemotherapeutic drugs from cancer cells, reducing their efficacy.[17] A series of 4,5,6-trisubstituted 2-aminopyrimidines were designed as potent MRP1 inhibitors. One lead compound proved to be five times more potent than the reference inhibitor Reversan and completely restored cancer cell sensitivity to doxorubicin at submicromolar concentrations.[17]

Part 4: Role in Combating Infectious Diseases

Derivatives of 2-aminopyrimidine have shown significant promise as antimicrobial, antimalarial, and anti-biofilm agents.[3][5]

Antimicrobial and Anti-biofilm Activity

Bacterial biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to conventional antibiotics.[18] The 2-aminopyrimidine scaffold has been identified as a novel modulator of biofilm formation, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

Structure-activity relationship studies on aryl-2-aminopyrimidine amides identified compounds that inhibit MRSA biofilm formation with IC₅₀ values in the low micromolar range.[19]

Compound IDMRSA Biofilm Inhibition IC₅₀ (µM)Reference
Compound 8e 26.4 ± 4.9[19]
Compound 8g 17.4 ± 6.4[19]
Compound 10 Inhibits 80.1% at 200 µM[18]
Compound 15 Inhibits 85.5% at 200 µM[18]

Table 2: Anti-biofilm Activity of 2-Aminopyrimidine Derivatives against MRSA

cluster_workflow Biofilm Inhibition Assay Workflow start Inoculate bacterial culture in microtiter plate wells add_cmpd Add 2-aminopyrimidine derivatives at various concentrations start->add_cmpd incubate Incubate to allow biofilm formation add_cmpd->incubate wash Wash plates to remove planktonic (non-adherent) bacteria incubate->wash stain Stain adherent biofilm (e.g., with crystal violet) wash->stain solubilize Solubilize the stain (e.g., with ethanol/acetone) stain->solubilize read Measure absorbance (OD) with a plate reader solubilize->read analyze Calculate % inhibition and determine IC₅₀ read->analyze

Caption: Experimental workflow for a biofilm inhibition assay.
Antimalarial Hybrids

A promising strategy in antimalarial drug discovery is the hybridization of known pharmacophores.[3] Combining the 4-aminoquinoline core of chloroquine with a 2-aminopyrimidine moiety has yielded hybrid molecules with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, often in the nanomolar range.[3] This approach aims to leverage the known mechanism of 4-aminoquinolines (inhibition of heme polymerization) while introducing new modes of action to circumvent resistance.[3]

Part 5: Diverse Therapeutic Frontiers

β-Glucuronidase Inhibitors

Elevated activity of the enzyme β-glucuronidase is linked to pathologies such as colon cancer and urinary tract infections.[2][8] A study of twenty-seven 2-aminopyrimidine derivatives identified a compound with significantly greater inhibitory potency than the standard, D-saccharic acid 1,4-lactone.[20]

CompoundIC₅₀ (µM)Reference
Compound 24 2.8 ± 0.10[2][20]
Standard 45.75 ± 2.16[2][20]

Table 3: Inhibition of β-Glucuronidase

Experimental Protocol: β-Glucuronidase Inhibition Assay

This protocol is based on a standard spectrophotometric assay.[20]

  • Assay Mixture: Prepare an assay mixture containing β-glucuronidase enzyme, the test compound (2-aminopyrimidine derivative), and a suitable buffer in a 96-well plate.

  • Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (typically 405 nm) over time using a microplate reader.

  • Calculation: Determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory and Analgesic Agents

The histamine H4 receptor (H4R) is a target for treating inflammation and pain.[21] Through optimization of a high-throughput screening hit, a series of 2-aminopyrimidine derivatives were developed as potent H4R ligands. Structure-activity studies revealed that substitution at the 6-position of the pyrimidine ring was particularly beneficial for potency, leading to a benzonitrile analog that was active in both animal models of inflammation and pain.[21]

Part 6: Future Perspectives

The 2-aminopyrimidine scaffold continues to demonstrate remarkable versatility and therapeutic relevance. Its journey from a simple heterocycle to the core of multiple FDA-approved drugs is a testament to its privileged status in medicinal chemistry. Future research will likely focus on developing derivatives with even greater selectivity for their targets, exploring novel applications in areas like neurodegenerative diseases, and designing dual-target or multi-target agents to combat complex diseases and drug resistance. The synthetic tractability and rich structure-activity relationship landscape of 2-aminopyrimidines ensure they will remain a focal point of drug discovery efforts for years to come.

References

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link][2][8][22]

  • Patel, H. V., et al. (2013). SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Chemical Sciences. [Link][4]

  • TSI Journals. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. TSI Journals. [Link][10]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link][8]

  • ResearchGate. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link][22]

  • Li, J., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. [Link][14]

  • Lindsley, C. W., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link][12]

  • Melander, R. J., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. [Link][18]

  • Singh, R. & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link][5]

  • Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters. [Link][16]

  • Krapivin, D., et al. (2023). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. PubMed. [Link][17]

  • Li, J., et al. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. PubMed. [Link][13]

  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link][9]

  • Li, J., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. PubMed. [Link][15]

  • Melander, R. J., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. MedChemComm. [Link][19]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link][23]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link][21]

  • ResearchGate. (n.d.). Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. ResearchGate. [Link][6]

  • Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Drug Delivery and Therapeutics. [Link][24]

  • Kwiecień, A. & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link][25]

  • Zhang, M., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link][26]

  • ResearchGate. (2020). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link][7]

  • Rogozińska-Szymczak, M., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link][27]

  • DergiPark. (2024). Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure. DergiPark. [Link][11]

  • PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link][28]

Sources

Deconstructing the Pharmacophore of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol: A Technical Guide to Scaffold Derivatization and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly selective kinase inhibitors and targeted therapeutics, privileged scaffolds like pyrimidines remain foundational. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS 73576-32-6)—also referred to as 2-amino-4-hydroxy-6-isopropylpyrimidine—is a versatile, low-molecular-weight (153.18 g/mol ) building block . Its unique combination of hydrogen-bonding capabilities and lipophilic bulk makes it an ideal starting point for synthesizing libraries targeting oncological, neurological, and viral pathways . This guide dissects the structural causality of its pharmacophore, details validated synthetic derivatization workflows, and outlines self-validating biological evaluation protocols.

Pharmacophore Deconstruction & Structural Causality

Understanding the structure-activity relationship (SAR) of this compound requires analyzing its four distinct micro-environments and how they dynamically interact with biological targets:

  • The Pyrimidine Core: Acts as an electron-deficient aromatic scaffold capable of robust π−π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the binding pockets of target proteins.

  • The 2-Amino Group: Serves as a critical hydrogen bond donor. In the context of ATP-competitive kinase inhibitors, the 2-aminopyrimidine motif frequently anchors the molecule to the hinge region of the kinase ATP-binding site.

  • The 4-(3H)-Pyrimidinol Tautomer: The equilibrium between the 4-hydroxy and 4-oxo forms allows the molecule to act as both a hydrogen bond donor and acceptor. This tautomeric flexibility enables the scaffold to adapt to the specific electronic demands of the target pocket.

  • The 6-Isopropyl Moiety: Provides a bulky, lipophilic shield. This group typically projects into hydrophobic sub-pockets, enhancing binding affinity through van der Waals interactions while improving the overall lipophilicity (LogP) of the scaffold for superior cellular permeability.

Synthetic Utility and Derivatization Workflows

SynthesisWorkflow A 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol B POCl3, Reflux (Chlorination) A->B C 4-Chloro-6-isopropyl- pyrimidin-2-amine B->C D Amine/Thiol Nucleophiles (SNAr Reaction) C->D E Diverse Pyrimidine Inhibitor Library D->E

Synthetic workflow for generating pyrimidine libraries via C4-chlorination and SNAr.

Protocol 1: Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine

Causality & Mechanism: The conversion of the 4-hydroxyl group to a chloride is driven by the formation of a highly reactive phosphorodichloridate intermediate. Toluene is chosen as a high-boiling inert solvent to safely manage the exotherm. The addition of a tertiary amine base (e.g., N,N-dimethylaniline) is not merely to neutralize the HCl byproduct, but to actively catalyze the reaction by forming a more electrophilic Vilsmeier-type intermediate, ensuring complete conversion while preventing acid-catalyzed degradation of the pyrimidine core .

  • Setup: Suspend 2-amino-6-isopropylpyrimidin-4-ol (1 equivalent) in anhydrous toluene within a round-bottom flask equipped with a reflux condenser .

  • Reagent Addition: Slowly add POCl₃ (3-5 equivalents) dropwise under an inert atmosphere (N₂/Ar) . Add N,N-dimethylaniline (1.2 equivalents) as an acid scavenger and catalyst.

  • Reaction: Heat the mixture to reflux (90-110 °C) and maintain for 2-6 hours . Monitor reaction progress via LC-MS until the starting material is entirely consumed.

  • Workup: Cool the mixture to room temperature. Carefully quench by pouring the mixture over crushed ice to safely hydrolyze excess POCl₃ .

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure chlorinated intermediate .

Biological Applications & Target Engagement

SignalingPathway Inhibitor Pyrimidine Derivative FAK Focal Adhesion Kinase (FAK) Inhibitor->FAK Competitive Inhibition PI3K Phosphoinositide 3-kinase (PI3K) FAK->PI3K Akt Protein Kinase B (Akt) PI3K->Akt Proliferation Tumor Cell Proliferation & Survival Akt->Proliferation

Inhibition of the FAK/PI3K/Akt signaling pathway by pyrimidine derivatives.

Quantitative Data: Comparative Biological Activity

While direct efficacy data for the unsubstituted core is limited due to its role as a synthetic precursor, its functionalized analogs exhibit potent activity. The table below summarizes the anticancer efficacy of related 2-aminopyrimidine derivatives against common cell lines .

Compound ClassTarget Cell LineCancer TypeIC₅₀ (µM)Mechanism / Notes
2-amino-4-aryl-pyrimidine (ursolic acid deriv.)MCF-7Breast Cancer0.48 ± 0.11Kinase inhibition / Apoptosis induction
2-amino-4-aryl-pyrimidine (ursolic acid deriv.)HeLaCervical Cancer0.74 ± 0.13High potency, strong lipophilic engagement
4-substituted tetrahydrobenzothienopyrimidineMCF-7Breast Cancer7.45 ± 0.26Moderate activity, requires further optimization

Experimental Protocols for Biological Assays

To validate the efficacy of synthesized pyrimidine libraries, a highly reproducible and self-validating cell viability assay is required.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening

Causality & Self-Validating Mechanism: The MTT assay acts as a self-validating system; the reduction of the tetrazolium dye to insoluble formazan is strictly dependent on active NAD(P)H-dependent cellular oxidoreductase enzymes . A lack of color change intrinsically validates that metabolic arrest or cell death has occurred, directly correlating the compound's cytotoxic efficacy with observable, quantifiable phenotypic changes.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cellular adhesion and log-phase growth.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO, ensuring the final DMSO concentration in the wells remains below 0.5% to prevent solvent-induced cytotoxicity. Add to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well . Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the dye to form purple formazan crystals .

  • Solubilization: Carefully aspirate the culture media to avoid disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to completely dissolve the formazan.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., a four-parameter logistic curve).

References

  • LookChem. "Cas 73576-32-6, 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE". LookChem Database. URL: [Link][1]

  • Google Patents. "US5863924A - Aryl pyrimidine derivatives". United States Patent and Trademark Office. URL:[2]

Sources

Methodological & Application

synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol from guanidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol from Guanidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, a substituted 2-aminopyrimidine. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide details a robust and efficient method for the preparation of the title compound via a base-catalyzed cyclocondensation reaction between guanidine and ethyl isobutyrylacetate.

The protocol herein is designed to be self-validating, with explanations for key experimental choices, detailed safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Chemical Theory and Reaction Mechanism

The synthesis of the pyrimidine ring is achieved through a well-established condensation reaction between a compound containing an amidine group (in this case, guanidine) and a 1,3-dicarbonyl compound or its equivalent (a β-keto ester). This specific transformation is a variation of the Remfry-Hull synthesis.

The reaction proceeds via a base-catalyzed mechanism. A strong base, such as sodium ethoxide, is crucial for two primary reasons: first, to neutralize the guanidine salt (commonly available as guanidine hydrochloride or nitrate) to liberate the free guanidine base, and second, to facilitate the enolization of the β-keto ester, ethyl isobutyrylacetate. The free guanidine, a potent nucleophile, then attacks the carbonyl carbon of the ester, initiating a cascade of intramolecular reactions culminating in the formation of the stable heterocyclic pyrimidinol ring.

The key mechanistic steps are:

  • Deprotonation: The base (ethoxide) abstracts a proton from both the guanidinium salt to form the neutral guanidine and from the α-carbon of the ethyl isobutyrylacetate to form an enolate.

  • Nucleophilic Attack: One of the amino groups of the guanidine molecule performs a nucleophilic attack on the ketone carbonyl of the β-keto ester.

  • Cyclization: An intramolecular nucleophilic attack occurs where the second amino group of the guanidine attacks the ester carbonyl.

  • Elimination/Dehydration: The resulting tetrahedral intermediate eliminates a molecule of ethanol and then water to form the aromatic pyrimidine ring. The product, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, exists in a tautomeric equilibrium with its keto form, 2-amino-6-isopropyl-pyrimidin-4(1H)-one.[3][4]

Reaction_Mechanism Fig. 1: Reaction Mechanism cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Aromatization Guanidine_HCl Guanidine HCl Guanidine_Free Guanidine (Free Base) Guanidine_HCl->Guanidine_Free + NaOEt - NaCl - EtOH EtO_minus NaOEt Reactants Guanidine + Enolate Guanidine_Free->Reactants Ester Ethyl Isobutyrylacetate Enolate Enolate Ester->Enolate + NaOEt - EtOH Enolate->Reactants Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization - EtOH Product 2-Amino-6-isopropyl-4(3H)-pyrimidinol Intermediate2->Product Dehydration (-H₂O)

Caption: Fig. 1: Reaction Mechanism

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentCAS No.Molecular Wt.Key Hazards
Guanidine Hydrochloride50-01-195.53 g/mol Harmful if swallowed, Skin & eye irritant[5]
Ethyl Isobutyrylacetate7149-59-9158.20 g/mol Flammable liquid and vapor
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol Flammable solid, Causes severe skin burns[6]
Ethanol (Absolute)64-17-546.07 g/mol Highly flammable liquid and vapor
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Corrosive, Causes severe skin burns
Deionized Water7732-18-518.02 g/mol N/A
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with temperature control

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter flask for vacuum filtration

  • pH meter or pH paper

  • Rotary evaporator

Synthesis Procedure

Experimental_Workflow Fig. 2: Experimental Workflow start_end start_end process process input input output output condition condition Start Start Prep_Base Prepare NaOEt solution in Ethanol Start->Prep_Base Add_Guanidine Add Guanidine HCl Prep_Base->Add_Guanidine Stir1 Stir for 30 min Add_Guanidine->Stir1 Add_Ester Add Ethyl Isobutyrylacetate dropwise Stir1->Add_Ester Reflux Reflux for 4-6 hours (approx. 78°C) Add_Ester->Reflux Cool Cool to Room Temp. Reflux->Cool Concentrate Reduce Volume (Rotary Evaporator) Cool->Concentrate Dissolve Dissolve residue in Water Concentrate->Dissolve Neutralize Neutralize with HCl to pH 6-7 Dissolve->Neutralize Precipitate Cool in Ice Bath to Precipitate Neutralize->Precipitate Filter Filter & Wash Solid (Cold Water) Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Obtain Crude Product Dry->Product Recrystallize Recrystallize (e.g., from Ethanol/Water) Product->Recrystallize Final_Product Pure Product Recrystallize->Final_Product End End Final_Product->End

Caption: Fig. 2: Experimental Workflow

  • Preparation of the Reaction Mixture: In a 250 mL three-neck round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (100 mL). Carefully add sodium ethoxide (1.1 equivalents) to the ethanol with stirring. Once the sodium ethoxide has dissolved, add guanidine hydrochloride (1.0 equivalent) to the solution. Stir the resulting slurry at room temperature for 30 minutes.

  • Addition of β-Keto Ester: To the stirred mixture, add ethyl isobutyrylacetate (1.0 equivalent) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into cold deionized water (100 mL) and stir until the solid residue dissolves.

    • Slowly neutralize the aqueous solution by adding 2M hydrochloric acid dropwise until the pH reaches 6-7. A white precipitate will form.[7]

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum at 50-60°C to a constant weight.

    • For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

Quantitative Data and Characterization

Reagent Quantities and Expected Yield
ReagentMolar Eq.MolesMass / Volume
Guanidine HCl1.00.10 mol9.55 g
Sodium Ethoxide1.10.11 mol7.49 g
Ethyl Isobutyrylacetate1.00.10 mol15.82 g (15.5 mL)
EthanolSolvent-100 mL
Expected Yield --~70-85% (10.8 - 13.2 g)
Product Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 241-248 °C.[8]

  • Molecular Formula: C₇H₁₁N₃O

  • Molecular Weight: 155.18 g/mol

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the isopropyl protons (a doublet and a septet), a singlet for the pyrimidine ring proton, and broad signals for the amino and hydroxyl/amide protons.

    • ¹³C NMR: Expect signals for the isopropyl carbons, and the distinct carbons of the pyrimidine ring, including the C=O/C-OH carbon.

    • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), C=O stretching (amide/keto form), and C=N/C=C stretching of the pyrimidine ring.

    • Mass Spectrometry (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 156.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; Inactive or wet reagents; Incorrect pH during work-up.Ensure reagents are anhydrous, especially sodium ethoxide and ethanol. Extend reflux time and monitor with TLC. Carefully adjust pH during precipitation; the product may be soluble at very low or high pH.
Oily or Gummy Product Impurities present; Incomplete solvent removal; Product did not fully crystallize.Ensure the reaction went to completion. During work-up, triturate the oil with a non-polar solvent like hexane to induce solidification. Recrystallize from a suitable solvent.
Product is Colored Impurities from starting materials or side reactions.Treat the aqueous solution with activated charcoal before filtration and neutralization. Recrystallize the final product.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety goggles, lab coat, and chemical-resistant gloves are mandatory.

  • Reagent Handling:

    • Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. Handle under an inert atmosphere and away from ignition sources. In case of contact, flush the affected area with copious amounts of water.[6]

    • Guanidine Hydrochloride: Harmful if swallowed and causes skin and serious eye irritation. Avoid creating dust. Wash hands thoroughly after handling.[9][10]

    • Ethanol: Highly flammable. Keep away from open flames and sparks.

  • Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2010). MDPI. Available at: [Link]

  • Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC. Available at: [Link]

  • Synthesis of 2-aminopyrimidines 4a-g by conventional heating. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. (2001). PubMed. Available at: [Link]

  • Application of guanidine and its salts in multicomponent reactions. (2014). TÜBİTAK Academic Journals. Available at: [Link]

  • Application of guanidine and its salts in multicomponent reactions. (n.d.). ResearchGate. Available at: [Link]

  • Safety Data Sheet - NucleoSnap cfDNA (50). (2023). Takara Bio. Available at: [Link]

  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. (2003). PubMed. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). Arkivoc. Available at: [Link]

  • Chiral Bicyclic Guanidine-Catalysed Conjugate Addition of α-Fluoro-β-Ketoesters to Cyclic Enones. (2014). ResearchGate. Available at: [Link]

  • Development of Guanidine-Bisurea Bifunctional Organocatalysts with a Chiral Pyrrolidine Moiety and Application to α-Hydroxylation of Tetralone-Derived β-Keto Esters. (2015). MDPI. Available at: [Link]

  • CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. (n.d.). Google Patents.
  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (n.d.). PMC. Available at: [Link]

  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. (n.d.). Cardiff University. Available at: [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Available at: [Link]

  • N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). FULIR. Available at: [Link]

  • (PDF) 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (n.d.). ResearchGate. Available at: [Link]

  • Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Improved Gas Chromatographic Determination of Guanidino Compounds Using Isovaleroylacetone and Ethyl Chloroformate as Derivatizing Reagents. (n.d.). PubMed. Available at: [Link]

Sources

Comprehensive Experimental Protocol and Application Note: Synthesis, Characterization, and Biological Assays of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Amino-6-isopropyl-4-(3H)-pyrimidinol (also known as 2-amino-4-hydroxy-6-isopropylpyrimidine or AIP) is a highly versatile pyrimidine derivative[1]. In medicinal chemistry and drug development, the pyrimidine scaffold is considered a privileged structure due to its prevalence in nucleic acids and its ability to engage in critical hydrogen-bonding interactions with various enzymatic targets[2].

This compound serves as a foundational building block for synthesizing complex pharmaceutical agents, including kinase inhibitors, antiviral nucleoside analogs, and treatments for neurological disorders[1]. Furthermore, it is a critical intermediate in the synthesis of 4-chloro-6-isopropylpyrimidin-2-amine, a precursor for diverse nucleophilic substitution reactions in agrochemical and pharmaceutical pipelines[3].

This application note provides a self-validating, step-by-step experimental protocol for the synthesis of 2-amino-6-isopropyl-4-(3H)-pyrimidinol, explains the mechanistic causality behind the reaction conditions, and outlines downstream biological screening methodologies.

Physicochemical Profile

Understanding the physical properties of the compound is essential for reaction monitoring, workup design, and analytical validation. The amphoteric nature of the molecule (due to the basic amino group and the acidic hydroxyl/pyrimidinone proton) dictates the pH-dependent isolation strategy.

PropertyValue
Chemical Name 2-Amino-6-isopropyl-4-(3H)-pyrimidinol
Common Synonyms 2-Amino-4-hydroxy-6-isopropylpyrimidine; AIP
CAS Number 73576-32-6[1]
Molecular Formula C7H11N3O[4]
Molecular Weight 153.18 g/mol [1]
Melting Point 246–248 °C[1],[4]
Appearance Off-white to pale yellow solid
Predicted pKa 9.91 ± 0.50[1]

Retrosynthetic Strategy & Reaction Causality

The synthesis of 2-amino-6-isopropyl-4-(3H)-pyrimidinol is achieved via a classic cyclocondensation reaction between a 1,3-dicarbonyl equivalent and a bis-nucleophile[3].

Mechanistic Causality:

  • Choice of Precursors: Ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) provides the necessary isopropyl-substituted β-ketoester skeleton, while guanidine hydrochloride serves as the nitrogen-rich bis-nucleophile[3].

  • In Situ Free Base Generation: Guanidine is supplied as a stable hydrochloride salt. Freshly prepared sodium ethoxide (NaOEt) is required to quantitatively deprotonate the salt, liberating highly nucleophilic free guanidine.

  • Solvent Selection: Absolute ethanol is strictly used to match the ethoxide base and the ethyl ester of the starting material. This prevents competitive transesterification, which would occur if a different alcohol (e.g., methanol) were used.

  • Thermal Driving Force: While the initial nucleophilic attack of guanidine on the ester/ketone carbonyls can occur at room temperature, the subsequent dehydration and ring-closure steps possess a higher activation energy barrier. Refluxing the mixture ensures complete cyclization.

Synthesis A Guanidine HCl + NaOEt B Free Guanidine (in situ) A->B D Nucleophilic Attack & Condensation B->D C Ethyl Isobutyrylacetate (β-ketoester) C->D E Cyclization under Reflux (-H2O, -EtOH) D->E F 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol E->F

Caption: Workflow for the cyclocondensation synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

Detailed Experimental Protocol: Synthesis Workflow

Caution: Sodium metal is highly reactive with moisture. Phosphorus oxychloride (if used in downstream steps) is corrosive. Perform all operations in a certified fume hood using appropriate PPE.

Materials and Reagents
  • Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate) (1.0 equiv)

  • Guanidine hydrochloride (1.2 equiv)

  • Sodium metal (1.2 equiv)

  • Absolute ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1M aqueous solution)

Step-by-Step Execution
  • Preparation of Sodium Ethoxide: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert argon atmosphere. Add 50 mL of anhydrous absolute ethanol. Carefully add sodium metal (1.2 equiv) in small pieces. Allow the mixture to stir until the sodium is completely dissolved, indicating the quantitative formation of sodium ethoxide.

  • Liberation of Guanidine: Cool the flask to 0 °C using an ice bath. Add guanidine hydrochloride (1.2 equiv) in one portion. Stir the resulting white suspension for 30 minutes at room temperature. The precipitation of sodium chloride (NaCl) indicates the successful liberation of free guanidine.

  • Condensation: To the stirred suspension, add ethyl 4-methyl-3-oxopentanoate (1.0 equiv) dropwise via the addition funnel over 15 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 5 to 6 hours. Monitor the disappearance of the starting β-ketoester via TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Solvent Removal: Once the reaction is deemed complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

Workup and Purification
  • pH-Directed Precipitation: Dissolve the resulting crude, sticky residue in 30 mL of deionized water. The highly alkaline solution will contain the product as a soluble sodium salt. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches ~7.0. Causality: Neutralizing the solution protonates the pyrimidinol oxygen, converting the water-soluble salt into the neutral, insoluble free base, which precipitates out as a solid.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual NaCl and unreacted guanidine.

  • Recrystallization: For high-purity applications, recrystallize the crude solid from a mixture of ethanol and water. Dry the purified product in a vacuum oven at 60 °C overnight.

  • Validation: Confirm the structure via melting point apparatus (Expected: 246–248 °C[1]), 1H-NMR, and LC-MS. Note: In NMR, expect to see tautomeric broadening or shifts associated with the 4-hydroxypyrimidine ⇌ 4-pyrimidinone equilibrium.

Biological Applications & Downstream Assays

Derivatives of 2-amino-6-isopropyl-4-(3H)-pyrimidinol are extensively screened for their biological activities, particularly in oncology and virology[1],[2]. The pyrimidine core mimics natural nucleobases, allowing these compounds to competitively inhibit key enzymes such as viral polymerases or hyperactive kinases (e.g., FAK, PI3K)[2].

Pathway A Pyrimidine Derivative (Inhibitor) B Target Kinase (e.g., FAK / Viral Polymerase) A->B Binds ATP pocket C PI3K / Akt Pathway Suppression B->C Inhibits phosphorylation D Decreased Cell Proliferation & Viral Replication C->D E Apoptosis / Clearance D->E

Caption: Mechanism of action of pyrimidine derivatives inhibiting kinase signaling pathways.

Protocol: Cytotoxicity Screening via MTT Assay

To evaluate the anticancer potential of synthesized pyrimidine derivatives, the MTT colorimetric assay is employed[2].

Scientific Causality: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in viable cells, the intensity of the purple color is directly proportional to the number of living cells, providing a self-validating metric for compound cytotoxicity[2].

  • Cell Seeding: Seed target cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5×103 cells/well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Add the treatments to the wells and incubate for 48 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 100 μL of DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis to quantify the compound's potency.

Sources

NMR spectroscopy of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced NMR Spectroscopic Analysis and Tautomeric Profiling of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Executive Summary: 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (also known as 2-amino-6-isopropylpyrimidin-4-ol) is a highly versatile pyrimidine building block utilized in the synthesis of kinase inhibitors and antiviral agents. A critical analytical challenge in its characterization is the presence of prototropic tautomerism—specifically, the equilibrium between the 4-hydroxy (lactim) and 4-oxo (lactam) forms. This application note provides a comprehensive, self-validating NMR protocol designed to elucidate the structural dynamics, assign chemical shifts, and quantify tautomeric ratios.

The Mechanistic Basis of Pyrimidinol Tautomerism

In solution, 2-amino-4-hydroxypyrimidine derivatives exist as a dynamic mixture of tautomers. The migration of a proton between the N3 nitrogen and the O4 oxygen dictates whether the molecule adopts a 2-amino-3H-pyrimidin-4-one (lactam) or a 2-amino-pyrimidin-4-ol (lactim) configuration[1].

The equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent[2]. In polar, hydrogen-bond-accepting solvents like DMSO-d6, the 4-oxo form is thermodynamically favored due to the stabilization of the highly polarized lactam moiety[3][4]. Conversely, in non-polar solvents (e.g., CDCl3) or the gas phase, the 4-hydroxy form becomes more prominent. Understanding this causality is essential for drug development, as the specific tautomer present dictates the molecule's pharmacophore and its subsequent binding affinity to biological targets.

Analytical Strategy & Causality

To create a self-validating analytical system, this protocol relies on orthogonal NMR techniques to cross-verify structural assignments:

  • Solvent Selection Causality: We utilize DMSO-d6 to lock the equilibrium predominantly into the biologically relevant 4-oxo form. The high dielectric constant of DMSO stabilizes the dipole moment of the lactam structure[2].

  • ¹H and ¹³C 1D NMR: Establishes the primary scaffold. The C5 proton acts as an isolated spin system (singlet), providing a reliable integration standard against the isopropyl methyl groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Validates the pyrimidine ring connectivity. The C5 proton must show ³J correlations to C4 (carbonyl/hydroxyl carbon) and C6, self-validating the regiochemistry of the isopropyl substitution.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides spatial validation. A through-space correlation between the N3-H proton (if in the lactam form) and the adjacent C2-NH2 protons confirms the tautomeric state.

Workflow Visualization

NMR_Workflow A 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Sample Preparation B Solvent Selection (Dielectric Constant & H-Bonding) A->B C1 DMSO-d6 (Polar) Favors 4-Oxo (Lactam) Form B->C1 C2 CDCl3 (Non-Polar) Favors 4-Hydroxy (Lactim) Form B->C2 D NMR Acquisition 1H, 13C, HSQC, HMBC, NOESY C1->D C2->D E Spectral Processing & Self-Validating Analysis D->E F Tautomeric Ratio & Structural Elucidation E->F

NMR Workflow for analyzing the tautomeric equilibrium of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

Step-by-Step Experimental Protocol

Protocol adapted from standard pyrimidine NMR methodologies[5].

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (≥99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 2 minutes at room temperature.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulates or air bubbles are trapped in the active volume.

Step 2: Spectrometer Setup & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe (e.g., BBFO or CryoProbe).

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Perform automated or manual shimming (Z1 to Z5) to achieve a TMS line width of < 1.0 Hz.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

Step 3: Acquisition Parameters

  • ¹H NMR (Standard 1D): Pulse sequence: zg30; Acquisition Time (AQ): 3.0 s; Relaxation Delay (D1): 2.0 s; Scans (NS): 16.

  • ¹³C NMR (Proton-Decoupled): Pulse sequence: zgpg30; AQ: 1.5 s; D1: 2.0 s; NS: 512–1024 (depending on concentration).

  • 2D HMBC: Pulse sequence: hmbcgplpndqf; D1: 1.5 s; NS: 8; optimize long-range coupling evolution for ⁿJ(C,H) = 8 Hz.

  • 2D NOESY: Pulse sequence: noesygpphpp; Mixing time: 400 ms; D1: 2.0 s; NS: 16.

Step 4: Data Processing & Self-Validation

  • Apply an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase and baseline correct the spectra manually.

  • Self-Validation Check: Integrate the C5-H singlet. Set this value to exactly 1.00. The isopropyl methyl doublet must integrate to exactly 6.00 (±0.05). Any deviation indicates impurity, overlapping tautomeric signals, or relaxation artifacts.

Data Presentation: Quantitative Chemical Shifts

The following tables summarize the expected chemical shifts for the predominant 4-oxo (lactam) tautomer in DMSO-d6.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)

PositionExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale & Causality
N3-H 10.80 - 11.20Broad Singlet1H-Highly deshielded due to lactam formation and H-bonding[1].
C2-NH₂ 6.50 - 6.90Broad Singlet2H-Exchangeable protons; broad due to quadrupolar relaxation of ¹⁴N.
C5-H 5.40 - 5.70Singlet1H-Shielded by the electron-donating amino group and enamine-like resonance.
C6-CH 2.50 - 2.70Septet1H~ 6.9Split by the six adjacent methyl protons of the isopropyl group.
C6-CH₃ 1.10 - 1.25Doublet6H~ 6.9Equivalent methyl groups split by the adjacent methine proton.

Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)

Carbon PositionExpected Chemical Shift (δ, ppm)TypeHMBC Correlations (³J, ²J)
C6 ~ 168.0QuaternaryCorrelates with C5-H and Isopropyl-CH₃.
C4 (C=O) ~ 164.0QuaternaryCorrelates with C5-H; confirms lactam state[4].
C2 ~ 156.0QuaternaryCorrelates with C5-H (weak) and NH₂.
C5 ~ 98.0 - 102.0CH-
Isopropyl-CH ~ 32.0CHCorrelates with Isopropyl-CH₃.
Isopropyl-CH₃ ~ 21.0CH₃Correlates with Isopropyl-CH.

Note: In the event the 4-hydroxy tautomer is present (e.g., if analyzed in CDCl3), the C4 carbon shift will typically move upfield, and the N3-H signal will be replaced by an O-H signal, often appearing sharper depending on the solvent's H-bonding dynamics.

References

  • Title: Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy Source: ResearchGate URL: 1[1]

  • Title: Tautomers of 2-pyrimidinamine and of isocytosine Source: ResearchGate URL: 3[3]

  • Title: Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂ Source: BenchChem URL: 5[5]

  • Title: Tautomerism characteristics of 4-pyrimidone Source: ChemicalBook URL: 4[4]

  • Title: How about Tautomers? Source: WuXi Biology URL: 2[2]

Sources

Application Note: High-Resolution LC-MS/MS Method Development for the Analysis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals.

Introduction & Scientific Context

2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS: 73576-32-6) is a critical heterocyclic intermediate utilized extensively in the synthesis of kinase inhibitors and pharmacologically active pyrimidine derivatives[1]. Structurally, it features a central pyrimidine ring substituted with an exocyclic amino group, a hydrophobic isopropyl group, and a hydroxyl group. Accurate quantification and structural confirmation of this compound are essential during synthetic route optimization, impurity profiling, and pharmacokinetic (PK) assessments[2].

This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered to handle the unique physicochemical properties of this pyrimidine derivative.

Experimental Rationale & Causality (E-E-A-T)

As an analytical scientist, method development cannot rely on generic gradients; it requires a mechanistic understanding of the analyte's behavior in solution and the gas phase.

  • Tautomerization Control: Pyrimidinols exist in a dynamic tautomeric equilibrium between the aromatic 4-pyrimidinol form and the amide-like 3H-pyrimidin-4-one form. To prevent chromatographic peak splitting and ensure a single, uniform species enters the mass spectrometer, the mobile phase is strictly buffered with 0.1% Formic Acid (FA). This acidifies the microenvironment, forcing the equilibrium toward a fully protonated species.

  • Chromatographic Retention: The analyte possesses highly polar moieties (amine, hydroxyl) alongside a non-polar isopropyl group. A High-Strength Silica (HSS) C18 column is selected to provide hydrophobic retention for the isopropyl group, while the initial 95% aqueous mobile phase prevents the polar core from eluting in the solvent void volume.

  • Ionization and Fragmentation: Positive Electrospray Ionization (ESI+) is utilized because the electron-donating amino group and the pyrimidine nitrogens are excellent proton acceptors, yielding a strong [M+H]+ precursor at m/z 154.1. During Collision-Induced Dissociation (CID), we apply targeted collision energies to cleave peripheral groups before shattering the stable pyrimidine core.

Visualizing the Analytical Workflows

MS_Workflow A Sample Prep 0.1% FA in MeOH/H2O B UHPLC Separation C18 Column A->B C ESI+ Ionization Protonation to[M+H]+ B->C D Q1 Isolation m/z 154.1 C->D E Collision Cell (CID) Argon Gas D->E F Q3 MRM Detection m/z 112.1, 137.1 E->F G Data Acquisition & Quantification F->G

Figure 1: LC-MS/MS analytical workflow for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol quantification.

Ionization_Pathway T1 4-Pyrimidinol Form (Aromatic) T2 3H-Pyrimidin-4-one Form (Amide-like) T1->T2 Tautomerization Ion Protonated Precursor [M+H]+ m/z 154.1 T1->Ion +H+ T2->Ion +H+ Acid 0.1% Formic Acid (Proton Source) Acid->Ion Frag1 Product Ion m/z 112.1 (-C3H6) Ion->Frag1 CID Frag2 Product Ion m/z 137.1 (-NH3) Ion->Frag2 CID

Figure 2: Tautomerization, ESI+ protonation, and CID fragmentation pathways of the analyte.

Quantitative Data & Instrument Parameters

Table 1: Physicochemical and Mass Properties
PropertyValue
Compound Name 2-Amino-6-isopropyl-4-(3H)-pyrimidinol
CAS Number 73576-32-6
Chemical Formula C₇H₁₁N₃O
Monoisotopic Mass 153.0902 Da
[M+H]+ Precursor 154.1 m/z
Table 2: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) Mobile Phase A: LC-MS Water + 0.1% Formic Acid Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% A% BCurve
0.00.4095.05.0Initial
0.50.4095.05.06 (Linear)
3.00.4010.090.06 (Linear)
4.00.4010.090.06 (Linear)
4.10.4095.05.06 (Linear)
6.00.4095.05.06 (Linear)
Table 3: Multiple Reaction Monitoring (MRM) Transitions

Note: A lower collision energy (15 eV) is sufficient to cleave the exocyclic amine, while a higher energy (18 eV) is required to induce the inductive cleavage necessary to drop the isopropyl group as propene.

Precursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Structural AssignmentPurpose
154.1112.1502518Loss of Propene (-42 Da)Quantifier
154.1137.1502515Loss of Ammonia (-17 Da)Qualifier

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in 1.0 mL of LC-MS grade Methanol. Causality: Methanol is required to ensure complete dissolution of the crystalline solid; purely aqueous solutions risk incomplete solvation and subsequent quantification errors.

  • Working Standards: Serially dilute the stock solution in a diluent of 50:50 Water:Methanol containing 0.1% FA to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Extraction (If applicable): If extracting from biological matrices (e.g., plasma), perform protein precipitation using 3 volumes of cold Acetonitrile containing an appropriate stable-isotope-labeled internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C, transfer the supernatant, and dilute 1:1 with Mobile Phase A to match initial gradient conditions.

Phase 2: Self-Validating System Controls

To ensure absolute trustworthiness of the analytical batch, the protocol must integrate a self-validating feedback loop:

  • Instrument Blank & Carryover Check: Inject a double-blank (diluent only) immediately following the highest calibration standard. Acceptable carryover must be < 2% of the Lower Limit of Quantification (LLOQ) signal.

  • System Suitability Test (SST): Inject the 50 ng/mL standard five consecutive times prior to the run. The Relative Standard Deviation (RSD) of the quantifier peak area must be < 5%, and retention time drift must be < 0.05 minutes.

  • Matrix Effect (ME) Assessment: Post-extraction spiked samples must be compared against neat standards to calculate ME. If signal suppression exceeds 15%, the injection volume should be reduced from 5 µL to 2 µL to minimize matrix load on the ESI source.

Phase 3: Data Acquisition & Interpretation

Execute the sequence using the parameters defined in Tables 2 and 3. The analyte will elute at approximately 2.4 minutes. The transition m/z 154.1 → 112.1 provides the highest signal-to-noise ratio and is designated for absolute quantification. The qualifier transition (m/z 154.1 → 137.1) must maintain a consistent ion ratio (±20% relative to the neat standards) across all samples to confirm peak purity and rule out isobaric interference.

References[1] BenchChem. "An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8C-YoRxLYX4pcvBVfDbwtdOc9yRsh5v6EgxcP6IuGIwom1Tb-pM6D4tY2lkag1-pJXJxjZ2yrXQBD5E2ctC0B8wgLExMEXcN9bwdMRStFLOidpZbtzFpffNiU2trlyBFr25tcJTbk7F2F0Y9SZuvIR_9QCRz8-evBYVT-fletREHhB7Fl-NIMin159esy05KOA8w28T_mFjgM9awgBCVpIEiHS5V6r7tGfoRYQYhonBuH_ItY0lyE[2] BenchChem. "In-Depth Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7)." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGnLuNiXhOJNsLL9uwJNvmCjZ-RjiLZroexLn8MVm0AFIXxBm1p1sCoA5rOK-NqFITMgziuFSaJxbJCncpNbCmOWof9hgdfzb1qtfKofRlGAndYKaU6IkjL5CDt21lh1NblFZf_cMb8Q02Iq4cCaaQqeAYjzFZkSe_6DEslVvrbj7nDuD1wNYnJ5GosCFbl1fo9yQ1jh2Inm82EZIcL6E_KRETAUMe9G9m[3] Sigma-Aldrich. "2-Amino-6-isopropylpyrimidin-4-ol | 73576-32-6." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErGxG8OGBpqUJEiPFlhcAMEHM6XZ8SGiWbAL1qhO1cA9fYH6eWZ49ZqjvO_MjsZAcV5kuE5UVTiVXlQJ1gjGt-84htNjNbKuYcSbu6cQqtnifIUroFeI5p4rNEuKRBjwa61d5__uXg7LKtUTsjGvaTE4d1Ms3HmTxvKCsRekibuM6UsQ==

Sources

Structural Elucidation of Pyrimidinol Derivatives: X-ray Crystallography Protocols for Two-Metal-Ion Metalloenzyme Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Mechanistic Rationale: The Pyrimidinol Pharmacophore

Pyrimidinol derivatives, particularly pyrimidinol carboxylic acids, have emerged as a privileged scaffold for inhibiting viral metalloenzymes that utilize a two-metal-ion catalytic mechanism. Prominent therapeutic targets include the ribonuclease H (RNase H) domain of HIV-1 Reverse Transcriptase (RT) and the Polymerase Acidic (PA) endonuclease of the Influenza virus[1].

The potency of these molecules stems from a highly conserved three-oxygen pharmacophore embedded within the pyrimidinol ring system. This motif acts as a bidentate or tridentate chelator, directly coordinating the two divalent metal ions ( Mg2+ or Mn2+ ) situated in the enzyme's active site (e.g., the DEDD motif in RNase H)[2]. Because the active sites of these endonucleases are typically shallow and highly polar, purely hydrophobic inhibitors fail to achieve high affinity. Pyrimidinols bridge this gap by anchoring to the catalytic metals while projecting variable hydrophobic substituents into adjacent transient pockets (such as π−π stacking with active site Histidine or Tyrosine residues)[3].

BindingMechanism Ligand Pyrimidinol Scaffold (3-Oxygen Motif) M1 Mn2+ (Metal 1) Ligand->M1 Chelation M2 Mn2+ (Metal 2) Ligand->M2 Chelation PiStack His/Tyr Residues (Hydrophobic Pocket) Ligand->PiStack Pi-Pi Stacking Residues Active Site (DEDD Motif) Residues->M1 Coordination Residues->M2 Coordination

Figure 1: Coordination geometry of pyrimidinol derivatives within two-metal-ion active sites.

Causality in Crystallographic Design

Capturing these interactions via X-ray crystallography requires precise manipulation of the chemical environment:

  • Metal Substitution ( Mn2+ vs. Mg2+ ): While Mg2+ is often the physiological cofactor, substituting Mn2+ during crystallization yields stronger anomalous scattering signals and often higher occupancy of the pyrimidinol ligand due to the tighter coordination geometry of transition metals[2].

  • pH Dependency: The binding mode of pyrimidinols is highly pH-sensitive. The ortho-hydroxyl group on the pyrimidine ring must be deprotonated to form an optimal electrostatic interaction with the metal ions. Crystallization or soaking at a lower pH (e.g., pH 5.8) can protonate this group, leading to alternative, non-physiological binding modes or reduced ligand occupancy[4]. Maintaining a pH near 7.0 is critical for capturing the biologically relevant conformation[4].

Strategic Workflows: Co-Crystallization vs. Ligand Soaking

The choice between co-crystallization and soaking depends primarily on the aqueous solubility of the pyrimidinol derivative and the conformational flexibility of the target enzyme's active site.

CrystallographyWorkflow Apo Apo-Protein Preparation (Buffer: 50mM Tris, pH 7.8) Decision Ligand Solubility? Apo->Decision CoCryst Co-Crystallization Mix 1mM Ligand + 10mM MnCl2 Decision->CoCryst Low (<5mM) Soaking Ligand Soaking Soak Apo-crystal + 4mM Ligand Decision->Soaking High (>5mM) Vapor Vapor Diffusion (15% PEG 3500, pH 6.1) CoCryst->Vapor Incubate Incubation (2h at 20°C in Mother Liquor) Soaking->Incubate Cryo Cryoprotection (Add 20-25% Glycerol) Vapor->Cryo Incubate->Cryo Diffraction X-ray Diffraction (Data Collection at 100K) Cryo->Diffraction

Figure 2: Decision matrix and workflow for pyrimidinol-metalloenzyme complex crystallization.

Experimental Protocols

Protocol A: Co-Crystallization of HIV-1 RT RNase H with Pyrimidinol Carboxylic Acids

This protocol is optimized for highly hydrophobic pyrimidinol derivatives that require co-precipitation to induce the correct protein conformational state.

1. Complex Preparation:

  • Concentrate purified HIV-1 RT to 10 mg/mL in a base buffer of 50 mM Tris-HCl (pH 7.8) and 50 mM NaCl.

  • Causality Step: Add 5 mM tris(2-carboxyethyl)phosphine (TCEP) to prevent the oxidation of surface-exposed cysteines, which can disrupt lattice formation[5].

  • Add 0.5% (w/v) β -octylglucoside. Rationale: HIV-1 RT possesses hydrophobic patches; the mild detergent shields these regions, preventing non-specific aggregation without denaturing the fold[5].

  • Supplement the protein with 50 mM MgCl2​ (or 10 mM MnCl2​ ) and 1 mM of the pyrimidinol ligand (dissolved in 100% DMSO, ensuring final DMSO concentration does not exceed 2% v/v)[5].

  • Incubate the mixture on ice for 30 minutes to allow the three-oxygen pharmacophore to chelate the metals and stabilize the complex.

2. Crystallization Setup (Hanging Drop Vapor Diffusion):

  • Mix the protein-ligand complex in a 1:1 ratio with the reservoir solution ( 15% PEG 3500, 0.1 M sodium potassium phosphate, 5% ethylene glycol, and 0.1 M MES pH 6.1)[5].

  • Seal the drops over of reservoir solution and incubate at 20∘C . Crystals typically appear as large blocks within 3–7 days.

3. Self-Validation Checkpoint:

  • Visual Inspection: If the drop turns immediately cloudy (amorphous precipitate), the ligand concentration is too high, or the DMSO has triggered denaturation. Centrifuge the protein-ligand mix before setting drops to remove aggregates.

Protocol B: Ligand Soaking of Influenza PA Endonuclease

This protocol is preferred for highly soluble pyrimidinol derivatives and when the apo-crystal lattice is robust enough to withstand solvent channels diffusion.

1. Apo-Crystal Growth:

  • Grow apo-crystals of the truncated PA endonuclease (PA Δ loop) using standard vapor diffusion methods.

2. Soaking Procedure:

  • Prepare a soaking solution consisting of the original mother liquor supplemented with 10.0 mM MnCl2​ and 4.0 mM of the pyrimidinol compound[4].

  • Causality Step: Adjust the pH of the soaking solution strictly to 7.0. Rationale: As established, pH 5.8 prevents the deprotonation of the pyrimidinol hydroxyl group, leading to an artifactual binding mode where the ligand fails to properly chelate the second manganese ion[4].

  • Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for exactly 2.0 hours at 20∘C [4].

3. Cryoprotection and Data Collection:

  • Briefly immerse the soaked crystals in the soaking solution supplemented with 22.5% (v/v) glycerol[4].

  • Flash-freeze the crystals in liquid nitrogen.

4. Self-Validation Checkpoint:

  • Lattice Integrity: Monitor the crystal edges under the microscope during the 2-hour soak. If the edges lose sharpness or micro-cracks appear, the DMSO concentration from the ligand stock is dissolving the lattice. In subsequent trials, perform a step-wise DMSO gradient soak (e.g., 0.5% 1.0% 2.0%).

Data Synthesis & Quantitative Comparison

The following table summarizes typical crystallographic parameters and structural findings when applying these protocols to pyrimidinol derivatives across different metalloenzymes.

Target EnzymeLigand ScaffoldCrystallization MethodMetal IonspHResolution LimitKey Structural Finding
HIV-1 RT RNase H Pyrimidinol Carboxylic AcidCo-crystallization 2×Mg2+ 6.1 1.80A˚ Tridentate chelation of both metals; π−π stacking with His539[3][5].
Influenza PA Endonuclease Pyrimidinol DerivativeSoaking 2×Mn2+ 7.0 2.10A˚ Bidentate chelation; induced-fit conformational shift in active site loop[2][4].
Influenza PA Endonuclease Pyrimidinol DerivativeSoaking 1×Mn2+ 5.8 2.35A˚ Artifactual: Incomplete metal coordination due to protonated hydroxyl group[4].

Conclusion

The successful structural elucidation of pyrimidinol derivatives in complex with two-metal-ion endonucleases relies heavily on understanding the chemical microenvironment of the active site. By strictly controlling the pH to ensure ligand deprotonation and strategically selecting the divalent metal ( Mn2+ vs. Mg2+ ), researchers can reliably capture the biologically relevant, high-affinity binding modes of these critical pharmacophores.

References

  • Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease.
  • Structure of a Dihydroxycoumarin Active-Site Inhibitor in Complex with the RNase H Domain of HIV-1 Reverse Transcriptase and Structure-Activity Analysis of Inhibitor Analogs. Antimicrobial Agents and Chemotherapy.
  • Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. Journal of Medicinal Chemistry.
  • Two Distinctive Binding Modes of Endonuclease Inhibitors to the N-Terminal Region of Influenza Virus Polymerase Acidic Subunit. Biochemistry.
  • Targeting Ribonucleases with Small Molecules and Bifunctional Molecules. ACS Chemical Biology.

Sources

Application Note: Utilizing 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in In Vitro Pharmacological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS 73576-32-6), also known as 2-amino-4-hydroxy-6-isopropylpyrimidine, is a highly versatile heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery[1]. For researchers and drug development professionals, this compound serves as a critical structural foundation for synthesizing derivatives with potent anticancer, antiviral, and enzyme-inhibitory properties[1].

The pharmacological efficacy of pyrimidine derivatives primarily stems from two distinct mechanisms of action:

  • Kinase Inhibition (Anticancer): Pyrimidine analogs act as competitive inhibitors at the ATP-binding sites of key signaling kinases, most notably suppressing the FAK/PI3K/Akt pathway[2]. This disruption halts downstream signaling required for tumor cell proliferation and survival.

  • Metabolic Starvation (Antiviral & Immunomodulatory): These compounds are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway[3]. DHODH inhibition depletes the intracellular pyrimidine pool, which triggers p53-mediated apoptosis in metabolically active cancer cells[4] and restricts the nucleotide building blocks required for viral RNA/DNA replication[5].

G cluster_0 Anticancer: Kinase Inhibition cluster_1 Antiviral: Biosynthesis Inhibition Compound 2-Amino-6-isopropyl-4-(3H)-pyrimidinol FAK FAK Compound->FAK Inhibits DHODH DHODH Enzyme Compound->DHODH Inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation DHO Dihydroorotate DHO->DHODH Orotate Orotate DHODH->Orotate ViralRep Viral Replication Orotate->ViralRep

Dual mechanism of pyrimidinol inhibiting FAK/PI3K and DHODH pathways.

Quantitative Data Summary

The biological activity of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol derivatives varies based on specific functional group substitutions. Table 1 summarizes the expected in vitro IC50 ranges across standard evaluation models.

Table 1: Representative Biological Activities of Pyrimidine Derivatives

Target/AssayCell Line / EnzymeIC50 Range (µM)Primary Mechanism of Action
Anticancer MCF-7 (Breast Carcinoma)0.48 – 8.80FAK/PI3K/Akt Competitive Inhibition
Anticancer A549 (Lung Adenocarcinoma)1.91 – 50.0FAK/PI3K/Akt Competitive Inhibition
Antiviral Vero E6 (Viral Infection Model)< 10.0DHODH Inhibition / Pyrimidine Depletion
Enzymatic Recombinant Human DHODH0.5 – 10.0Substrate (Ubiquinone) Competition

Experimental Workflow

To ensure robust, reproducible data, researchers must employ a self-validating experimental pipeline. The workflow below outlines the progression from compound preparation to specific in vitro functional assays.

Workflow cluster_assays In Vitro Assays Prep Compound Prep (DMSO Stock) Treat Compound Treatment (Serial Dilution) Prep->Treat CellSeed Cell Seeding (96-well plate) CellSeed->Treat MTT MTT Assay (Viability) Treat->MTT DHODH DHODH Assay (Enzyme Activity) Treat->DHODH PRMNT PRMNT Assay (Antiviral) Treat->PRMNT Readout Data Acquisition (Absorbance/Plaques) MTT->Readout DHODH->Readout PRMNT->Readout Analysis IC50 Calculation Readout->Analysis

Standardized in vitro workflow for evaluating pyrimidinol derivatives.

Detailed Experimental Protocols

Protocol A: MTT Cell Viability Assay (Anticancer Screening)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates to the number of viable cells[1]. Because pyrimidine derivatives are highly hydrophobic, they must be reconstituted in Dimethyl sulfoxide (DMSO)[6]. However, to prevent solvent-induced cytotoxicity from skewing the data, the final assay concentration of DMSO must be strictly maintained below 0.1%[6]. Self-Validating System: A vehicle control (0.1% DMSO) must be included to establish the 100% viability baseline, alongside a positive control (e.g., Tamoxifen or a known PI3K inhibitor) to confirm the assay's sensitivity to cytotoxic agents[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 1×104 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) in a 96-well plate[8]. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinol derivative in complete medium (concentrations: 1, 2, 5, 10, 20, 50 µM)[8]. Aspirate the old medium and add 100 µL of the treated medium to the respective wells. Incubate for 48–72 hours[6].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[6].

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals[6]. Place on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader[7]. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vitro DHODH Enzyme Inhibition Assay

Causality & Rationale: DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone (Coenzyme Q10)[3]. To quantify this, we utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DCIP is reduced to DCIPH₂, it undergoes a measurable colorimetric shift (loss of absorbance at 600 nm)[5]. Self-Validating System: Reactions must be performed with and without the recombinant enzyme (blank) to account for auto-reduction, and compared against a known DHODH inhibitor (e.g., Leflunomide) to validate the dynamic range[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100, 20 µM Coenzyme Q10, 200 µM L-dihydroorotate, and 120 µM DCIP[5].

  • Compound Incubation: In a 96-well clear-bottom plate, mix 90 µL of the reaction buffer with 5 µL of the pyrimidinol derivative (serially diluted in DMSO).

  • Reaction Initiation: Add 5 µL of recombinant human DHODH (final concentration 50 nM) to start the reaction[5].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 60 minutes at 25°C[5].

  • Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Determine the percentage of inhibition relative to the vehicle control.

Protocol C: Plaque Reduction Microneutralization (PRMNT) Assay

Causality & Rationale: To evaluate the antiviral efficacy resulting from pyrimidine depletion, we must restrict viral diffusion after the initial infection. Adding an overlay of 1% Avicel (microcrystalline cellulose) increases the viscosity of the medium, ensuring that progeny viruses only infect immediately adjacent cells, forming distinct, quantifiable plaques[9]. Self-Validating System: Mock-infected cells serve as negative controls (0% infection), while virus-only wells establish the baseline plaque count (100% infection)[9].

Step-by-Step Methodology:

  • Infection: Grow Vero E6 cells to confluence in a 96-well plate (~ 4×104 cells/well). Infect cells with ~100-200 PFU of the target virus (e.g., SARS-CoV-2 or Arenavirus) for 1 hour at 37°C[9].

  • Overlay & Treatment: Wash the cells 3X with PBS to remove unabsorbed virus. Add post-infection media containing 1% Avicel mixed with 2-fold serial dilutions of the pyrimidinol derivative[9].

  • Incubation: Incubate the plates for 24–48 hours (depending on the viral replication cycle) at 37°C in a 5% CO₂ incubator.

  • Fixation & Staining: Fix the cells by adding a 10% formalin solution directly to the wells. After 24 hours, wash the cells and stain with crystal violet or use immunostaining (e.g., anti-NP monoclonal antibodies) to visualize the plaques[9].

  • Quantification: Count the plaques and calculate the concentration required to reduce plaque formation by 50% (EC50).

References

  • Akt Pathway Inhibitors. ResearchGate. URL: [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLOS Pathogens. URL: [Link]

  • Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. PNAS. URL:[Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. URL:[Link]

  • Inhibition of Arenavirus by A3, a Pyrimidine Biosynthesis Inhibitor. PubMed Central (NIH). URL: [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. bioRxiv. URL: [Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry. URL: [Link]

Sources

Application Note: Designing Potent Kinase Inhibitors via the 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Among the most versatile and historically successful pharmacophores in this domain is the 2-aminopyrimidine scaffold[1].

2-Amino-6-isopropyl-4-(3H)-pyrimidinol serves as a highly modular, foundational building block for synthesizing diverse libraries of kinase inhibitors. The structural logic behind utilizing this specific precursor is threefold:

  • ATP Mimicry: The amino group at the 2-position and the nitrogen at the 1-position of the pyrimidine ring form critical, bidentate hydrogen bond interactions with the hinge region of the kinase domain, perfectly mimicking the binding modality of the adenine base of ATP[1].

  • Hydrophobic Probing: The isopropyl group at the 6-position is strategically positioned to project into the hydrophobic pocket of the ATP-binding site. This van der Waals interaction significantly enhances both binding affinity and kinase selectivity[1].

  • Synthetic Handle: The 4-hydroxyl group (which exists in tautomeric equilibrium as a pyrimidin-4(3H)-one) acts as a latent electrophile. Once activated to a chloride, it allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr)[2].

Quantitative Biological Activity & Target Profiling

Derivatives synthesized from the isopropyl-pyrimidine scaffold have demonstrated remarkable potency across a spectrum of oncogenic kinases. By modifying the substituents at the C4 position, researchers can fine-tune the selectivity profile of the resulting inhibitors.

Table 1: Representative Kinase Inhibitory Activities of Isopropyl-Pyrimidine Derivatives

Target KinaseCellular Pathway / EffectIC₅₀ RangeKey Structural Feature (Post-Derivatization)Citation
CDK2 / CDK5 Cell Cycle (S and G2/M phase arrest)Low nM5-hydroxyalkylamine substitution[3]
RET GDNF / ERK1/2 signaling cascade< 100 nMExtended hydrophobic side arm[4]
Aurora A MYC oncoprotein destabilizationSub-μM2,4-disubstituted pyrimidine core[5]

Mechanism of Action: Targeted Kinase Inhibition

Pyrimidine-based inhibitors function primarily as ATP-competitive antagonists. By occupying the ATP-binding cleft, these compounds prevent the transfer of the terminal phosphate from ATP to downstream protein substrates, thereby halting oncogenic signaling cascades such as tumor cell proliferation.

KinaseSignaling ATP ATP Binding Kinase Target Kinase (e.g., RET, CDK2) ATP->Kinase Activates Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylates Proliferation Tumor Cell Proliferation Substrate->Proliferation Drives Inhibitor Isopropyl-Pyrimidine Inhibitor Inhibitor->Kinase Blocks Hinge Region

Caption: Mechanism of action: Pyrimidine inhibitors block ATP binding to halt tumor proliferation.

Chemical Derivatization Workflow

The transformation of the stable pyrimidinol precursor into a library of active kinase inhibitors requires a two-step sequence: halogenation followed by amination.

SynthesisWorkflow Pyrimidinol 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol (Stable Precursor) Chlorination POCl3 Reflux (Halogenation) Pyrimidinol->Chlorination Activation Intermediate 4-Chloro-6-isopropyl- pyrimidin-2-amine (Electrophile) Chlorination->Intermediate -HCl SNAr SNAr Reaction (+ Amines/DIPEA) Intermediate->SNAr Diversification Inhibitor 2,4-Diaminopyrimidine Kinase Inhibitor SNAr->Inhibitor Library Generation

Caption: Chemical workflow from stable pyrimidinol precursor to active kinase inhibitors.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Electrophilic Intermediate (4-Chloro-6-isopropylpyrimidin-2-amine)

Causality & Logic: The 4-hydroxyl group of the starting material is a poor leaving group. Phosphoryl chloride (POCl₃) acts as both the solvent and the halogenating agent, converting the stable oxo-moiety into a highly electrophilic chloride, which is mandatory for downstream SNAr reactions[2].

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-6-isopropyl-4-(3H)-pyrimidinol (1.0 eq) in neat POCl₃ (10-15 eq) under an inert argon atmosphere[2].

  • Activation: Heat the mixture to reflux (approx. 105°C) for 3 hours[2]. The suspension will gradually turn into a homogenous solution as the chlorination proceeds.

  • Concentration: Cool to room temperature and remove excess POCl₃ under reduced pressure to prevent violent exothermic reactions in the next step[2].

  • Quenching (Critical Step): Carefully pour the resulting residue over crushed ice. Slowly adjust the pH of the aqueous mixture to 9–10 using 2.5 M aqueous NaOH[2].

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Check: The pH adjustment to 9–10 is an absolute requirement. Failure to do so results in the protonation of the 2-amino group, rendering the product water-soluble and preventing organic extraction. Confirm product formation via LC-MS; the highly polar starting material peak must be entirely replaced by the lipophilic chlorinated intermediate.

Protocol 2: Library Generation via Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: The electron-withdrawing nature of the pyrimidine ring activates the newly installed chlorine atom[1]. N,N-Diisopropylethylamine (DIPEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, dissolve 4-chloro-6-isopropylpyrimidin-2-amine (1.0 eq) and the desired primary/secondary amine (1.2 eq) in a polar aprotic solvent (e.g., NMP or DMF).

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 30–45 minutes. (Conventional heating at 100°C for 12 hours can be substituted).

  • Purification: Dilute with water to precipitate the product, or purify directly via reverse-phase preparative HPLC.

Self-Validation Check: Monitor the reaction via LC-MS. The displacement of the chlorine atom by an amine results in a distinct mass shift (loss of the characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern and addition of the amine mass).

Protocol 3: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

Causality & Logic: Kinases transfer a phosphate from ATP to a substrate, generating ADP. The ADP-Glo™ assay is chosen because it measures kinase activity by quantifying the amount of ADP produced, avoiding the need for radioactive isotopes[1]. Luminescence is directly proportional to kinase activity; therefore, effective inhibitors will yield a low luminescent signal.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point serial dilution of the synthesized pyrimidine inhibitors in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase enzyme, the specific peptide substrate, and the inhibitor[1]. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiation: Add ATP (at the predetermined Kₘ concentration for the specific kinase) to initiate the reaction[1]. Incubate at 30°C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal.

  • Readout: Measure luminescence using a microplate reader.

Self-Validation Check: Calculate the Z'-factor for the assay plate using a known positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness, ensuring the observed signal reduction is genuinely due to the synthesized pyrimidine inhibitor rather than assay drift.

References

  • [3] 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. 3

  • [4] Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4

  • [1] Application Notes and Protocols for 4-Chloro-6-isopropylpyrimidin-2-amine in Drug Discovery. Benchchem. 1

  • [5] The Versatile Scaffold: A Technical Guide to the Research Applications of 4-Chloro-6-isopropylpyrimidin-2-amine. Benchchem. 5

  • [2] 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. 2

Sources

Application Note: Solvent Selection and Recrystallization Protocols for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As a Senior Application Scientist, developing a scalable and thermodynamically sound purification route for pyrimidine intermediates is critical for downstream success. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (CAS: 73576-32-6) is a highly versatile building block utilized extensively in the pharmaceutical industry, particularly in the synthesis of protein kinase inhibitors[1] and novel anti-tuberculosis agents targeting NDH-2[2].

The structural integrity and purity of this intermediate are paramount. It typically undergoes aggressive downstream halogenation (e.g., chlorination via phosphorus oxychloride, POCl₃) to yield 4-chloro-6-isopropylpyrimidin-2-amine[3]. Any impurities in the pyrimidinol precursor—such as unreacted guanidine, β-ketoester byproducts, or trapped moisture—will violently quench the POCl₃ reagent and drastically reduce the yield of subsequent nucleophilic aromatic substitution (SₙAr) reactions[1]. This guide details the causality behind solvent selection and provides self-validating protocols for the optimal recrystallization of this critical intermediate.

Physicochemical Profiling & Causality in Solvent Selection

Understanding the molecular behavior of 2-amino-6-isopropyl-4-(3H)-pyrimidinol is the first step in designing a purification workflow. The compound exists in a lactam-lactim tautomeric equilibrium (4-hydroxypyrimidine ⇌ 3H-pyrimidin-4-one). This structural feature facilitates extensive intermolecular hydrogen bonding through both the amino group and the pyrimidinol core.

Consequently, the compound exhibits an exceptionally high melting point of 246-248 °C[4]. This high crystal lattice energy dictates that non-polar solvents will fail to dissolve the compound. While downstream chlorinated derivatives (which lack the hydroxyl group) can be recrystallized using less polar binary systems like hexanes/ethyl acetate[3], the highly polar pyrimidinol precursor strictly requires protic solvents capable of disrupting its H-bonded lattice at elevated temperatures[4].

Table 1: Physicochemical Properties
ParameterValueMechanistic Implication
Molecular Formula C₇H₁₁N₃ODefines the stoichiometric baseline for downstream reactions.
Molecular Weight 153.18 g/mol Utilized for precise equivalent calculations in chlorination.
Melting Point 246-248 °C[4]Indicates high lattice energy; strictly requires highly polar solvents for dissolution.
pKa (Predicted) 9.91 ± 0.50[4]Basic amino group allows for potential salt formation, though neutral recrystallization is preferred.
Tautomerism Lactam-LactimDrives extensive intermolecular H-bonding, rendering it insoluble in aliphatic hydrocarbons.
Table 2: Solvent Screening Matrix
Solvent SystemPolarity IndexBoiling Point (°C)Solubility ProfileRecommendation & Causality
Water 10.2100.0High (Hot) / Low (Cold)Optimal (Primary) - High dielectric constant effectively breaks lattice H-bonds[4].
Ethanol 5.278.4Mod (Hot) / Low (Cold)Optimal (Alternative) - Lower boiling point facilitates easier drying post-filtration[4].
Ethanol / Water ~7.7~89.0High (Hot) / Low (Cold)Excellent - Balances high recovery yield with excellent impurity rejection[3].
Ethyl Acetate 4.477.1Low (Hot) / InsolublePoor - Insufficient polarity to overcome the pyrimidinol lattice energy.
Hexanes 0.168.0InsolubleAnti-solvent only - Can be used strictly to wash away non-polar organic impurities.

Logical Workflow for Solvent Selection

The following decision matrix illustrates the logical flow for selecting the appropriate recrystallization solvent based on polarity and thermal solubility profiles.

Workflow N1 Crude 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol N2 Assess H-Bonding & Polarity Profile N1->N2 N3 High Polarity Solvents (Water, Ethanol) N2->N3 Soluble (Hot) N4 Low Polarity Solvents (Hexanes, EtOAc) N2->N4 Insoluble N5 Single Solvent System (Optimal: Water) N3->N5 High Yield N6 Binary Solvent System (Ethanol / Water) N3->N6 Impurity Trapping N4->N1 Discard/Re-evaluate N7 Controlled Crystallization & Validation N5->N7 N6->N7

Figure 1: Decision matrix for solvent selection based on polarity and solubility validation.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains a built-in diagnostic check to confirm the physical chemistry is proceeding as intended before moving to the next phase.

Protocol A: Single-Solvent Recrystallization (Aqueous)

Water is highly effective for this compound due to its ability to compete with the pyrimidinol's internal hydrogen bonds at boiling temperatures[4].

  • Step 1: Dissolution and Saturation

    • Action: Suspend 10.0 g of crude 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in 100 mL of Deionized (DI) water (10 volumes). Heat to 95-100 °C under continuous magnetic stirring.

    • Causality: The thermal energy and high dielectric constant of water disrupt the crystal lattice.

    • Validation Check: If the solution remains turbid after 15 minutes at 95 °C, add boiling water in 5 mL increments until complete dissolution is achieved. Do not exceed 150 mL total volume. If turbidity persists beyond 150 mL, it indicates the presence of insoluble carbonaceous impurities rather than product saturation. Proceed immediately to Step 2.

  • Step 2: Hot Filtration

    • Action: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble impurities.

    • Validation Check: The filtrate must be completely clear. If crystallization begins prematurely in the filter flask, reheat the filtrate to 95 °C to redissolve the lattice before proceeding to the cooling phase.

  • Step 3: Controlled Nucleation and Crystallization

    • Action: Allow the clear filtrate to cool ambiently to 25 °C at a rate of approximately 1-2 °C/min. Once at room temperature, transfer to an ice bath (0-5 °C) for 2 hours.

    • Causality: A slow cooling rate promotes the formation of a highly ordered, thermodynamically stable crystal lattice, actively excluding impurities. Rapid crash-cooling traps solvent and impurities within amorphous aggregates.

    • Validation Check: Observe the crystal morphology. The formation of distinct, crystalline structures confirms successful lattice ordering. An amorphous, cloudy powder indicates the cooling rate was too rapid.

  • Step 4: Isolation and Rigorous Drying

    • Action: Filter the crystals under vacuum, wash with 20 mL of ice-cold water, followed by a final wash of 10 mL of cold ethanol. Dry in a vacuum oven at 80 °C for 12 hours.

    • Causality: The cold ethanol wash removes residual surface water and evaporates rapidly. Vacuum drying is critical; any residual moisture will violently quench the POCl₃ in downstream chlorination steps[3].

    • Validation Check: Weigh the product until a constant mass is achieved (±0.05 g between hourly weighings). A stable mass confirms complete solvent removal.

Protocol B: Binary Solvent System (Ethanol/Water)

If the crude material contains highly polar impurities that co-precipitate in pure water, a binary system is required to tune the saturation point[3].

  • Step 1: Primary Dissolution

    • Action: Dissolve 10.0 g of crude product in 50 mL of boiling ethanol (5 volumes).

  • Step 2: Anti-Solvent Titration

    • Action: Slowly add boiling DI water (anti-solvent) dropwise to the boiling ethanol solution until the mixture becomes faintly turbid (the cloud point). Immediately add a few drops of boiling ethanol until the solution just clears.

    • Causality: This establishes the exact thermodynamic saturation point of the compound in the binary mixture, maximizing recovery yield upon cooling.

    • Validation Check: If the addition of water causes immediate, massive precipitation that does not redissolve upon adding ethanol, the system is over-saturated. Add 10 mL of ethanol and reheat to reflux to correct the solvent ratio before proceeding to controlled cooling.

  • Step 3: Cooling and Isolation

    • Action: Follow Steps 3 and 4 from Protocol A.

References

  • Title: 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE (Chemical Properties & Melting Point Data) Source: lookchem.com URL: [Link]

  • Title: Quinolinyl pyrimidines: potent inhibitors of NDH-2 as a novel class of anti-TB agents Source: amazonaws.com (Literature Supplement) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you navigate common challenges, improve your reaction yield, and ensure the highest purity of your final product. This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower you with a robust, self-validating system for this synthesis.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems that you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a clear diagnosis and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, with a large amount of unreacted ethyl 4-methyl-3-oxopentanoate (β-ketoester) remaining. What are the primary causes and how can I fix this?

Answer: This is a classic issue in pyrimidine synthesis, typically pointing to problems with the nucleophile (guanidine) or the reaction conditions. The core of this synthesis is a condensation reaction between the β-ketoester and guanidine, which requires a strong base to proceed efficiently.

  • Cause A: Inactive or Insufficient Base/Guanidine: The reaction requires the deprotonation of guanidine to its free base form, which is the active nucleophile. If you are using guanidine hydrochloride or another salt, it must be neutralized in situ by a strong base like sodium ethoxide or sodium methoxide.

    • Solution: Ensure you are using at least two full equivalents of the alkoxide base: one to neutralize the guanidine salt and a second to drive the condensation equilibrium forward. Furthermore, both guanidine and alkoxide bases are hygroscopic. The presence of water will consume the base and can hydrolyze the ester starting material. Always use freshly prepared or properly stored anhydrous base and solvent (typically ethanol).[1][2]

  • Cause B: Suboptimal Reaction Temperature and Time: While heating is necessary, the optimal temperature profile is critical.

    • Solution: The reaction is typically run at reflux in anhydrous ethanol.[3] Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or extended reaction time (from the typical 4-6 hours up to 8 hours) may be necessary.[1][4] However, excessively high temperatures for prolonged periods can lead to side reactions and decomposition.[2]

  • Cause C: Competing Side Reactions: The basic conditions required for the main reaction can also promote the self-condensation of the β-ketoester, a variant of the Claisen condensation.[3] This is especially problematic if the guanidine is not sufficiently nucleophilic or present in the correct concentration.

    • Solution: Add the β-ketoester slowly and dropwise to the mixture of the base and guanidine in ethanol. This maintains a low instantaneous concentration of the ester, favoring the intermolecular reaction with guanidine over self-condensation.

Question 2: My final product is difficult to purify and appears to be contaminated with a persistent, greasy impurity. What is this and how can I remove it?

Answer: The likely culprit is a side-product from the self-condensation of your β-ketoester, ethyl 4-methyl-3-oxopentanoate. This reaction produces a larger, more nonpolar β-ketoester which can be difficult to remove from the desired polar pyrimidinol product.

  • Diagnostic Check: The impurity will likely have a very different Rf value on a TLC plate compared to your polar product. It may appear as a less polar spot that streaks.

  • Preventative Measures: The best solution is prevention. As detailed in the previous question, slow addition of the ester to the guanidine/base mixture is the most effective way to minimize this side reaction.[3]

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction workup (neutralization and precipitation), redissolve the crude solid in a dilute aqueous acid (e.g., 1M HCl). The basic 2-aminopyrimidine product will form a soluble hydrochloride salt, while the non-basic, greasy self-condensation product should remain insoluble. Filter off the impurity.

    • Recrystallization: After filtering, slowly neutralize the acidic aqueous solution with a base (e.g., 1M NaOH) to re-precipitate your purified product. For final purification, recrystallize the solid from a suitable solvent system like an ethanol/water mixture or ethyl acetate.[3]

Question 3: The reaction seems to work, but I lose a significant amount of product during the workup and precipitation step. How can I optimize product isolation?

Answer: The product, 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, has some solubility in water, especially at non-neutral pH. The key is precise pH control during precipitation.

  • The Chemistry of Precipitation: The pyrimidinol is amphoteric. In strong acid, the amino group is protonated, forming a soluble salt. In strong base, the hydroxyl group can be deprotonated, also forming a soluble salt. The compound is least soluble at its isoelectric point.

  • Optimized Workup Protocol:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in a minimum amount of cold water.

    • Cool the aqueous solution in an ice bath.

    • Slowly and with vigorous stirring, add dilute hydrochloric acid (e.g., 1M HCl) dropwise. Monitor the pH closely with a pH meter or pH paper. The product will precipitate as you approach neutral pH. Aim for a final pH of ~7.

    • Continue stirring in the ice bath for at least 30 minutes to maximize crystallization.

    • Filter the solid, wash with a small amount of ice-cold water, followed by a non-polar solvent like diethyl ether to help with drying. Dry under vacuum.[3]

Troubleshooting Summary Table
Problem Observed Probable Cause(s) Recommended Action(s)
Low yield, significant unreacted ester1. Insufficient/inactive base. 2. Water contamination. 3. Suboptimal temperature/time.1. Use ≥2 equivalents of fresh sodium ethoxide. 2. Ensure anhydrous solvent and reagents. 3. Monitor by TLC; reflux for 4-8 hours.
Greasy/oily impurity in productSelf-condensation of the β-ketoester.Add the ester dropwise to the guanidine/base mixture. Purify via acid-base extraction.
Poor product recovery during workup1. Incorrect pH for precipitation. 2. Product solubility in water.1. Carefully neutralize to pH ~7. 2. Use an ice bath and allow sufficient time for crystallization. Wash with ice-cold water.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this pyrimidine synthesis?

A1: This reaction is a classic example of a principal pyrimidine synthesis, involving the cyclocondensation of a compound with an N-C-N fragment (guanidine) with a β-dicarbonyl equivalent (ethyl 4-methyl-3-oxopentanoate).[5] The mechanism proceeds in several steps:

  • Nucleophilic Attack: The free guanidine base attacks one of the carbonyl carbons of the β-ketoester.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety then attacks the second carbonyl (the ester), leading to a cyclic intermediate.

  • Dehydration/Elimination: The cyclic intermediate eliminates a molecule of water and ethanol to form the stable, aromatic-like pyrimidinol ring.

// Nodes Start [label="Ethyl 4-methyl-3-oxopentanoate\n+ Guanidine (free base)"]; Step1 [label="Nucleophilic Attack\n(Guanidine on keto-carbonyl)"]; Intermediate1 [label="Acyclic Intermediate"]; Step2 [label="Intramolecular Cyclization\n(Amine on ester-carbonyl)"]; Intermediate2 [label="Cyclic Intermediate\n(Tetrahedral)"]; Step3 [label="Elimination\n(-EtOH, -H2O)"]; Product [label="2-Amino-6-isopropyl-4-(3H)-pyrimidinol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; } .enddot Caption: Key mechanistic steps in the synthesis.

Q2: What are the critical parameters I must control to ensure a high-yield, reproducible synthesis?

A2: Based on extensive experience, the three most critical parameters are:

  • Anhydrous Conditions: Water is detrimental. It consumes the strong base and can hydrolyze your ester starting material. Ensure your ethanol is anhydrous, your glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Quality and Stoichiometry of Reagents: Use high-purity starting materials. Guanidine salts can be hygroscopic and should be dried before use.[1] The use of at least two equivalents of a strong base like sodium ethoxide relative to the guanidine salt is non-negotiable for driving the reaction to completion.

  • Controlled Addition and Temperature: Add the β-ketoester slowly to the reaction mixture to suppress side reactions. Maintain a steady reflux temperature and monitor the reaction by TLC to avoid over-heating or stopping the reaction prematurely.[3]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most effective method.[4]

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. You may need to add a small amount of methanol or triethylamine to the mobile phase to get clean spots for the polar product and starting materials.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • What to Look For: You should see the spot for your starting ester (higher Rf) gradually disappear as a new, more polar spot for your pyrimidinol product (lower Rf) appears and intensifies. The reaction is complete when the starting ester spot is no longer visible.

Optimized Experimental Protocol

This protocol represents a robust starting point for achieving a high yield of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

Materials:

  • Guanidine hydrochloride

  • Ethyl 4-methyl-3-oxopentanoate

  • Sodium ethoxide (or sodium metal to prepare it in situ)

  • Anhydrous Ethanol (200 proof)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

// Connections p1 -> p2 -> p3 -> r1 -> r2 -> r3 -> w1 -> w2 -> w3 -> w4 -> w5 -> pur1; } .enddot Caption: Recommended experimental workflow.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol under a nitrogen atmosphere. Add sodium ethoxide (2.1 equivalents).

  • Guanidine Addition: To this solution, add guanidine hydrochloride (1.0 equivalent). Stir the resulting slurry at room temperature for 20-30 minutes to allow for the formation of free guanidine.

  • Ester Addition: Slowly, via a dropping funnel, add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) to the reaction mixture over 15-20 minutes.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 4-8 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the solid residue in a minimum amount of cold water and place the solution in an ice bath. With vigorous stirring, slowly add 1M HCl until the pH of the solution is approximately 7. A white precipitate should form.

  • Collection: Continue to stir the cold slurry for 30 minutes. Collect the solid by vacuum filtration, wash it with a small volume of ice-cold water, and then with diethyl ether.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, further purify the product by recrystallizing from an ethanol/water mixture or ethyl acetate to obtain pure 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

References

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • BenchChem. (n.d.). Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis.
  • AA Blocks, Inc. (n.d.). 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.
  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Guidechem. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Pearson. (2024). Esters with only one α hydrogen generally give poor yields in the....
  • Sigma-Aldrich. (n.d.). 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.
  • Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
  • Thieme. (n.d.). Product Class 13: Guanidine Derivatives.

Sources

Biginelli Synthesis of Pyrimidinones: A Technical Support Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during this versatile multicomponent reaction. Here, we dissect the mechanistic origins of frequently observed byproducts and provide field-proven strategies and optimized protocols to enhance the yield and purity of your target pyrimidinones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a byproduct that is not my desired dihydropyrimidinone. How do I identify the side product and prevent its formation?

This is a common issue in Biginelli synthesis, often stemming from competing reaction pathways between the three core components: an aldehyde, a β-ketoester, and urea (or thiourea). The primary culprits are typically Knoevenagel condensation products and Hantzsch-type dihydropyridines.

Side ProductIdentificationMechanistic OriginMitigation Strategies
Knoevenagel Adduct Characterized by the absence of the urea moiety. Appears as an α,β-unsaturated dicarbonyl compound.This side reaction is an acid- or base-catalyzed condensation between the aldehyde and the β-ketoester, which competes with the formation of the crucial N-acyliminium ion intermediate required for the Biginelli pathway.[1]1. Catalyst Selection: Employing a catalyst that accelerates the formation of the N-acyliminium intermediate is key. Lewis acids such as Yb(OTf)₃ or InCl₃ can be more effective than traditional Brønsted acids in favoring the Biginelli reaction.[2][3] 2. Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the formation of the desired intermediate, outcompeting the Knoevenagel pathway.[4]
Hantzsch-type Dihydropyridine Often a yellow, highly fluorescent compound.[5][6]This byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is generated from the decomposition of urea, particularly at elevated temperatures.[5][6]1. Temperature Control: Running the reaction at a lower temperature can significantly suppress the decomposition of urea and thus minimize the formation of the Hantzsch byproduct.[5][6] 2. Catalyst Choice: Certain catalysts can influence the selectivity between the Biginelli and Hantzsch pathways.[5] 3. Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia before it can participate in the desired reaction.[5]
Uncyclized Intermediate (Open-Chain Ureide) All three components are present, but the molecule has not cyclized. This can be identified by NMR and mass spectrometry.This occurs due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the terminal urea nitrogen.[4]1. Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can facilitate the final cyclization and dehydration steps.[4] 2. Increase Temperature: Applying heat (e.g., refluxing in ethanol or THF) can provide the necessary activation energy for ring closure.[4]

Q2: I'm having trouble with the reaction yield and purity. What are the critical parameters to optimize?

Low yields and purification difficulties often point to suboptimal reaction conditions that favor side reactions or result in incomplete conversion.

Biginelli_Optimization Start Low Yield / Purity Issue Catalyst Catalyst Optimization Choice: Brønsted vs. Lewis Acid Loading: 10-20 mol% Activity: Fresh & Anhydrous Start->Catalyst Conditions Reaction Conditions Temperature: Lower to reduce byproducts Solvent: Ethanol, THF, or solvent-free Time: Monitor by TLC Catalyst->Conditions Stoichiometry Stoichiometry Urea: Slight excess (1.2-1.5 eq.) Reactant Purity: High Conditions->Stoichiometry Purification Purification Recrystallization from ethanol Washing with cold water Stoichiometry->Purification Success High Yield & Purity Purification->Success

Caption: A workflow for troubleshooting and optimizing the Biginelli reaction.

Q3: Can you explain the accepted mechanism of the Biginelli reaction and how side reactions deviate from it?

Understanding the primary reaction pathway is crucial for diagnosing and preventing side reactions. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.

Biginelli_Mechanism cluster_main Biginelli Pathway cluster_side Side Reaction Pathways Aldehyde_Urea Aldehyde + Urea Iminium N-acyliminium Ion Aldehyde_Urea->Iminium Acid-catalyzed condensation Hantzsch Hantzsch Dihydropyridine Aldehyde_Urea->Hantzsch Aldehyde reacts with NH₃ Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic attack Ketoester_Enol β-Ketoester (Enol) Ketoester_Enol->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration Aldehyde_Ketoester Aldehyde + β-Ketoester Knoevenagel Knoevenagel Product Aldehyde_Ketoester->Knoevenagel Knoevenagel Condensation Urea_Decomp Urea → NH₃ Urea_Decomp->Hantzsch Two_Ketoester 2 x β-Ketoester Two_Ketoester->Hantzsch

Caption: Competing reaction pathways in the Biginelli synthesis.

The Biginelli reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form a key electrophilic N-acyliminium ion intermediate.[1] This intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[1][7]

Side reactions occur when this primary pathway is disrupted:

  • Knoevenagel Condensation: If the direct reaction between the aldehyde and the β-ketoester is faster, it leads to the formation of an α,β-unsaturated dicarbonyl compound, bypassing the urea incorporation.[1]

  • Hantzsch Reaction: At higher temperatures, urea can decompose to ammonia.[5][6] Ammonia, the aldehyde, and two equivalents of the β-ketoester can then undergo a Hantzsch-type reaction to form a 1,4-dihydropyridine derivative.[5][6]

Experimental Protocols

Optimized Protocol for Biginelli Synthesis

This protocol is designed to minimize common side reactions and improve the yield of the desired dihydropyrimidinone.

Reagents:

  • Aldehyde (1.0 equiv)

  • β-Ketoester (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv), β-ketoester (1.0 equiv), urea (1.2 equiv), and the catalyst (10 mol%).

  • Add ethanol as the solvent.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to a gentle reflux), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ice-cold water to the flask to precipitate the solid product.

  • Stir the resulting slurry for 10-15 minutes to wash away any unreacted urea and catalyst.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[1]

Protocol for Recrystallization

Purification by recrystallization is often crucial for removing byproducts.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

References

  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Biginelli reaction - Grokipedia.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Biginelli reaction - Wikipedia. Available at: [Link]

  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem.
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • 356 chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction.
  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - Beilstein Journals. Available at: [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Available at: [Link]

  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Biginelli Reaction Experiment Analysis Guide - Atlas: School AI Assistant. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Biginelli reaction – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica - MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalysis for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide, FAQs, and Validated Methodologies

Welcome to the Technical Support Center for pyrimidine derivative synthesis. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (also known as 2-amino-4-hydroxy-6-isopropylpyrimidine) is a highly versatile building block utilized in the development of pharmaceutical compounds, antiviral agents, and targeted neurological therapies[1].

Synthesizing this compound efficiently requires mastering the [3+3] cyclocondensation between a 1,3-dinucleophile (guanidine) and a 1,3-dielectrophile (ethyl isobutyrylacetate). This guide provides field-proven insights into catalyst selection, reaction causality, and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Workflow & Catalyst Role

The formation of the pyrimidine ring is heavily dependent on the base catalyst. The catalyst serves a dual purpose: it deprotonates the guanidine salt to unleash its nucleophilicity and promotes the enolization of the β -keto ester, priming it for intramolecular cyclization.

Pathway Guanidine Guanidine Hydrochloride (1,3-Dinucleophile) Deprotonation 1. Catalyst Action Deprotonation & Enolization Guanidine->Deprotonation EIA Ethyl Isobutyrylacetate (1,3-Dielectrophile) EIA->Deprotonation Base Base Catalyst (e.g., NaOEt) Base->Deprotonation Lowers Activation Energy NucleophilicAttack 2. Intermolecular Attack Schiff Base Formation Deprotonation->NucleophilicAttack Cyclization 3. Intramolecular Cyclization Amide Bond Formation NucleophilicAttack->Cyclization Product 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (Target Product) Cyclization->Product Byproducts Ethanol + NaCl + H2O (Byproducts) Cyclization->Byproducts

Catalytic cyclocondensation pathway for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol synthesis.

Frequently Asked Questions (FAQs): Catalyst Selection

Q: Why do we see varying yields when switching between alkoxide bases (NaOEt) and carbonate bases (K₂CO₃)? A: The causality lies in the pKa of the base and the solubility of the system. Alkoxides (pKa ~16) are significantly stronger bases than carbonates (pKa ~10.3). Stronger bases ensure complete and rapid deprotonation of guanidine hydrochloride, preventing the reaction from stalling at the intermediate Schiff base stage[2]. While guanidine carbonate can be used directly without an additional base[3], relying on it as a self-catalyzing system often requires longer reflux times (up to 16 hours) and can result in slightly lower yields compared to a highly optimized NaOEt/EtOH system.

Q: Can we use organic bases like Triethylamine (TEA) or DIPEA instead of inorganic/alkoxide bases? A: Generally, no. Amine bases lack the thermodynamic driving force required to efficiently promote the final intramolecular cyclization step (amide bond formation). Attempting to use TEA typically results in incomplete conversion and high levels of uncyclized linear intermediates.

Troubleshooting Guide: Common Experimental Deviations

Issue 1: Reaction stalls with high levels of uncyclized intermediate.
  • Root Cause: Catalyst degradation via moisture. Sodium ethoxide is highly hygroscopic. If water is present in the solvent, NaOEt hydrolyzes into sodium hydroxide (NaOH). NaOH acts as a hard nucleophile, saponifying the ethyl isobutyrylacetate into isobutyrylacetic acid. This destroys the electrophilic center required for cyclization.

  • Solution: Implement strict anhydrous conditions. Verify the moisture content of your ethanol via Karl Fischer titration prior to catalyst addition (must be <0.1%).

Issue 2: Broad impurity profile and transesterification byproducts.
  • Root Cause: Mismatch between the alkoxide catalyst and the ester leaving group. Using Sodium Methoxide (NaOMe) in methanol with ethyl isobutyrylacetate generates methyl isobutyrylacetate in situ. This mixed-ester system creates parallel reaction kinetics, broadening the impurity profile.

  • Solution: Always match the alkoxide base to the ester leaving group. Use Sodium Ethoxide (NaOEt) in ethanol when working with ethyl isobutyrylacetate[2].

Issue 3: Product fails to precipitate during aqueous workup.
  • Root Cause: Incorrect pH tuning. The target pyrimidinol is amphoteric. If the pH is too high (>9), it remains soluble as a sodium enolate salt. If the pH is too low (<3), it protonates at the pyrimidine nitrogen, forming a highly soluble acetate salt.

  • Solution: Carefully acidify the mixture to precisely pH 5 using acetic acid to achieve the isoelectric point and force precipitation[3].

Quantitative Catalyst Performance Data

The following table summarizes the expected performance metrics of various catalytic systems when synthesizing 2-amino-6-isopropyl-4-(3H)-pyrimidinol.

Catalyst SystemSolventTypical TempEst. YieldImpurity RiskKey Causality / Observation
Sodium Ethoxide (NaOEt) Ethanol78°C (Reflux)80–88%LowMatches ester leaving group; prevents transesterification[2].
Sodium Methoxide (NaOMe) Methanol65°C (Reflux)70–75%MediumCauses in-situ transesterification; lower reflux temp slows kinetics.
Guanidine Carbonate Ethanol78°C (Reflux)65–75%LowActs as its own base; slower kinetics due to weaker basicity[3].
Sodium tert-Butoxide DMF / THF25–70°C60–70%HighDocumented for similar pyrimidines[4], but steric bulk can hinder enolization.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes the NaOEt/Ethanol catalytic system. It is designed as a self-validating workflow, meaning each critical step contains an observable checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Catalyst Activation & Neutralization

  • Action: Under a nitrogen atmosphere, dissolve Guanidine Hydrochloride (1.1 equivalents) in anhydrous ethanol. Slowly add a 21% solution of Sodium Ethoxide in ethanol (1.2 equivalents)[2].

  • Self-Validation Check: A fine, dense white precipitate (NaCl) must form immediately. This visual cue confirms the successful release of the free-base guanidine.

Step 2: Electrophile Addition

  • Action: Add ethyl isobutyrylacetate (1.0 equivalent) dropwise at room temperature.

  • Self-Validation Check: The addition should be slightly exothermic. Maintain the temperature below 30°C during addition to prevent premature side reactions.

Step 3: Cyclocondensation

  • Action: Heat the reaction mixture to a gentle reflux (approx. 78°C) for 16 hours[3].

  • Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane) or HPLC. The reaction is validated as complete when the UV-active spot corresponding to the starting ketoester is entirely consumed.

Step 4: Isolation & pH Tuning

  • Action: Concentrate the reaction mixture to roughly one-third of its volume under reduced pressure. Add distilled water to dissolve the salts, then titrate the solution dropwise with glacial acetic acid until the pH reaches exactly 5.0[3].

  • Self-Validation Check: A thick white precipitate of the target pyrimidinol will crash out of the solution precisely as the pH crosses downwards from 6.0 to 5.0.

Step 5: Purification & Verification

  • Action: Collect the precipitate via vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry in a vacuum oven at 60°C.

  • Self-Validation Check: Determine the melting point of the dried solid. Pure 2-amino-6-isopropyl-4-(3H)-pyrimidinol will exhibit a sharp melting point of 238°–241° C [3]. If the melting point is depressed, recrystallization from ethanol is required.

References

  • Lookchem. 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE (CAS 73576-32-6) Properties and Uses.[1] URL:[Link]

  • Google Patents (US5863924A). Aryl pyrimidine derivatives.[3] URL:

  • Google Patents (WO2004054986A2). Process for the preparation of pyrimidine compounds.[4] URL:

Sources

Technical Support Center: Optimization of the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful multicomponent reaction. The Biginelli reaction, first reported in 1891, is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1] These DHPM scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3]

Despite its utility, the classical Biginelli protocol often suffers from low yields, particularly with certain substrates, and can be sensitive to reaction conditions.[4] This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction's core components and their influence on the outcome.

Q1: What is the fundamental role of the catalyst in the Biginelli reaction?

A: The catalyst is essential for an efficient Biginelli reaction; in its absence, product yields are often very low or negligible.[5][6] The primary role of the acid catalyst (either Brønsted or Lewis acid) is to accelerate the rate-determining step of the reaction. The most widely accepted mechanism proceeds via an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[7][8] The catalyst facilitates this condensation and enhances the electrophilicity of the iminium ion, making it more susceptible to nucleophilic attack by the enol form of the β-ketoester.[3][8]

Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?

A: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are effective, and the optimal choice often depends on the specific substrates and desired reaction conditions.[1][5]

  • Brønsted Acids: These are the classic catalysts. They are inexpensive but can sometimes be harsh, leading to side reactions like the self-condensation of the β-dicarbonyl compound or polymerization of the aldehyde, especially at high temperatures.[5]

  • Lewis Acids: Lewis acids often offer milder reaction conditions and can provide higher yields and selectivity.[7] They are particularly useful for sensitive substrates. Many modern protocols utilize Lewis acids like Zn(OTf)₂ or heterogeneous catalysts, which can often be recovered and reused, aligning with green chemistry principles.[2][7][9]

Q3: How does solvent choice impact the reaction efficiency and yield?

A: The solvent plays a critical role beyond simply dissolving the reactants. Research indicates that the solvent can significantly influence the diketo-enol tautomerization equilibrium of the β-dicarbonyl reactant, which directly impacts the reaction yield.[10][11] While polar protic solvents like ethanol were used in the classical procedure, many modern methods have demonstrated high efficiency in other solvents like acetonitrile, or even under solvent-free conditions.[12][13] Solvent-free and microwave-assisted protocols, in particular, often lead to shorter reaction times and higher yields.[13][14][15][16]

Q4: What are the proposed mechanisms for the Biginelli reaction?

A: While several pathways have been proposed, the most widely accepted is the Iminium mechanism .[17] This pathway involves three key stages:

  • Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[1][8][17]

  • Nucleophilic Addition: The enol of the β-ketoester acts as the key nucleophile, attacking the electrophilic iminium ion. This is often the rate-determining step.[1][18]

  • Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[1][12]

Alternative proposed pathways include an "enamine mechanism" and a "Knoevenagel-type mechanism," which differ in the initial condensation step.[17] Understanding the dominant mechanistic pathway helps in rationally optimizing conditions.

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation Adduct Open-Chain Ureide Adduct Iminium->Adduct Nucleophilic Attack (Rate-Determining Step) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product DHPM Product Cyclized->Product Dehydration

Caption: The widely accepted Iminium pathway for the Biginelli reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: I am getting low or no product yield.

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Q: My catalyst doesn't seem to be working. What should I check? A: Catalyst inefficiency is a primary suspect for low conversion.[19][20]

  • Catalyst Type: The classical reaction is acid-catalyzed. If you are not using a catalyst, yields will be very low.[5] Ensure you are using an appropriate Brønsted or Lewis acid.[21]

  • Catalyst Activity: Catalysts can be sensitive to air and moisture. Ensure your catalyst is fresh and was stored properly.[5] If using a heterogeneous or reusable catalyst, it may need to be regenerated or reactivated.[19][20]

  • Catalyst Loading: The amount of catalyst is crucial. Start with a catalytic amount (e.g., 10-20 mol%) and optimize from there.[5] Insufficient loading will result in a slow or incomplete reaction, while excessive amounts can promote side reactions.[5]

Q: I've confirmed my catalyst is active, but the yield is still poor. What other reaction parameters should I investigate? A: Suboptimal reaction conditions are the next logical area to troubleshoot.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.[19][20] A moderate increase in temperature can improve yields, but excessively high temperatures can favor the formation of byproducts or cause reactant decomposition.[19][20] Optimization is often required, with many procedures running at reflux or temperatures around 80-100 °C.[4][22][23]

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[19][20][24]

  • Stoichiometry: Ensure accurate molar ratios of your reactants. Some protocols report improved yields when using a slight excess of the urea or thiourea component (e.g., 1.2 to 1.5 equivalents).[5][25]

Q: Could the problem be my starting materials? A: Absolutely. The purity and stability of your reactants are critical.

  • Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the catalyst or lead to side reactions.[5][19] Ensure all starting materials are of high purity.

  • Substrate Reactivity: Aldehydes with bulky ortho-substituents or certain aliphatic aldehydes may give lower yields under standard conditions.[9][17] Electron-withdrawing groups on aromatic aldehydes generally favor the reaction, while electron-donating groups can slow it down.[9][17]

Problem 2: My reaction starts but then stalls and does not go to completion.

Q: What could cause my reaction to stall midway? A: A stalled reaction often points to issues with catalyst stability or solubility.

  • Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction by impurities in the starting materials or by byproducts that are formed.[5] Purifying your reactants can sometimes resolve this.

  • Product Inhibition: In some cases, the DHPM product itself can precipitate from the reaction mixture, physically coating a heterogeneous catalyst and preventing it from interacting with the remaining reactants.[5]

  • Poor Solubility: If one of the reactants or the catalyst has poor solubility in the chosen solvent, the reaction rate can be severely limited. Ensure adequate stirring and consider a different solvent if solubility is an issue.[5]

Problem 3: I am observing a significant fluorescent byproduct, especially on my TLC plate.

Q: What is this fluorescent byproduct and how can I prevent it? A: This is a classic Biginelli side reaction. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[19][20]

  • Causality: This side product forms when two equivalents of the β-ketoester react with one equivalent of the aldehyde. This pathway becomes competitive with the Biginelli reaction at higher temperatures, which can cause the urea to decompose into ammonia, the nitrogen source for the Hantzsch reaction.[19][20]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective way to minimize the Hantzsch pathway.[19][20]

    • Re-evaluate Catalyst Choice: Some Lewis acids may favor the Biginelli pathway more selectively than strong Brønsted acids.[19][20]

    • Change the Order of Addition: In some cases, adding the urea portion-wise or last can help minimize its premature decomposition.[19]

Troubleshooting_Workflow start Experimental Issue? low_yield Low or No Yield? start->low_yield fluorescent_byproduct Fluorescent Byproduct? start->fluorescent_byproduct no stalled_reaction Stalled Reaction? start->stalled_reaction no low_yield->fluorescent_byproduct no check_catalyst Check Catalyst: - Type (Acidic?) - Activity (Fresh?) - Loading (10-20 mol%?) low_yield->check_catalyst yes fluorescent_byproduct->stalled_reaction no hantzsch_pathway Hantzsch DHP Formation fluorescent_byproduct->hantzsch_pathway yes catalyst_deactivation Catalyst Deactivation or Poor Solubility? stalled_reaction->catalyst_deactivation yes check_conditions Check Conditions: - Increase Temp? - Increase Time? - Check Stoichiometry? check_catalyst->check_conditions Catalyst OK check_reactants Check Reactants: - Purity? - Substrate Scope? check_conditions->check_reactants Conditions OK hantzsch_solution Solution: - Lower Reaction Temp - Change Catalyst - Alter Addition Order hantzsch_pathway->hantzsch_solution deactivation_solution Solution: - Purify Reactants - Change Solvent - Ensure Good Stirring catalyst_deactivation->deactivation_solution

Caption: A decision tree for troubleshooting common Biginelli reaction issues.

Data Summary & Experimental Protocols

Table 1: Comparison of Common Catalysts for the Biginelli Reaction
Catalyst TypeExamplesTypical Loading (mol%)AdvantagesConsiderations & References
Brønsted Acids HCl, H₂SO₄, p-TsOH10 - 20Inexpensive, readily available.Can be harsh, may require higher temperatures, potential for side reactions.[5][26]
Lewis Acids FeCl₃, ZnCl₂, Yb(OTf)₃, Bi(NO₃)₃10 - 20Milder conditions, often higher yields and selectivity.Can be sensitive to moisture, may be more expensive.[5][7][12][25]
Heterogeneous Zeolites, Clays, Silica-H₂SO₄10 - 30 (or by weight)Easily recoverable and reusable, simplifies work-up.May have lower activity than homogeneous catalysts, requires good stirring.[13][23][27][28]
Nanoparticles Copper or other metal NPsVariesHigh surface area can lead to high activity, often usable at room temp.Can be expensive, potential for leaching, requires careful preparation.[21][29][30]
Organocatalysts Sulfamic acid, fruit juices20 - 30Often aligns with green chemistry principles, mild conditions.May require longer reaction times or specific conditions.[13][31]
Experimental Protocols

These protocols provide a starting point for optimization. Always monitor your reaction by TLC.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis using Sulfamic Acid

This protocol is adapted from procedures that emphasize green chemistry principles, offering short reaction times and a simple work-up.[5][13][15]

  • Materials:

    • Aldehyde (1.0 mmol)

    • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Sulfamic Acid (0.2 mmol, 20 mol%)

  • Procedure:

    • In a 10 mL microwave-safe vessel, combine the aldehyde, β-ketoester, urea (or thiourea), and sulfamic acid.

    • Cap the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 300-450 W) and temperature (e.g., 100-120 °C) for 2-10 minutes. Monitor reaction progress by TLC after short intervals.[15]

    • After completion, allow the vessel to cool to room temperature.

    • Add ice-cold water to the solidified reaction mixture and stir vigorously.[15]

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted urea and catalyst.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[16]

Protocol 2: General Procedure for Work-up and Purification

This is a general work-up procedure applicable to many Biginelli reaction variations.

  • Cooling & Precipitation: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.[25]

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice or ice-cold water. This will cause the typically solid DHPM product to precipitate.[16][25][32]

  • Filtration: Stir the ice-water slurry for 15-20 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.[15]

  • Washing: Wash the filter cake with ample cold water to remove any water-soluble starting materials (like excess urea) and catalyst.

  • Drying & Recrystallization: Dry the crude product. For purification, recrystallization from hot ethanol is the most common and effective method.[12][16] If recrystallization is insufficient, column chromatography on silica gel can be employed.[25]

References

  • Clark, J., Macquarrie, D., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Chemistry. [Link]

  • Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. CiteDrive. [Link]

  • The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit. [Link]

  • Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. ResearchGate. [Link]

  • Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Bentham Science Publishers. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme. [Link]

  • Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. PMC. [Link]

  • Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. [Link]

  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. MDPI. [Link]

  • Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. Taylor & Francis. [Link]

  • Biginelli Reaction: Polymer Supported Catalytic Approaches. Semantic Scholar. [Link]

  • Optimization of different parameters for the Biginelli reaction. ResearchGate. [Link]

  • BIGINELLI REACTION. PPT. [Link]

  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. jsynthchem.com. [Link]

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. MDPI. [Link]

  • Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

  • Biginelli Reaction Catalyzed by Copper Nanoparticles. PMC. [Link]

  • A Study on Green Approach of Biginelli Reaction using Biocatalyst. ijarsct.co.in. [Link]

  • Microwave assisted Biginelli s synthesi. JOCPR. [Link]

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. Preprints.org. [Link]

  • Efficient Biginelli Reaction Catalyzed by Sulfamic Acid or Silica Sulfuric Acid under Solvent‐Free Conditions. ResearchGate. [Link]

  • Biginelli reaction of β-ketophosphonates, aromatic or aliphatic aldehydes and urea derivatives. Taylor & Francis. [Link]

  • Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. Journal of Chemical Education (ACS Publications). [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]

  • Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. Taylor & Francis. [Link]

  • Biginelli reaction. Grokipedia. [Link]

  • Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Der Pharma Chemica. [Link]

  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis. [Link]

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. pubs.acs.org. [Link]

  • Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. RJPN. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. PMC. [Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. [Link]

Sources

dealing with low solubility of pyrimidinol compounds during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidinol synthesis and formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of pyrimidine derivatives. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind these solubility roadblocks and self-validating protocols to overcome them.

Section 1: The Core Challenge—Why are Pyrimidinols so Insoluble?

The difficulty in solubilizing pyrimidinol compounds (such as 5-pyrimidinol or 4-pyrimidinol derivatives) during synthesis and biological evaluation is rarely a simple issue of lipophilicity. It is a thermodynamic problem driven by the molecule's crystal lattice energy.

Pyrimidinols possess a highly planar aromatic scaffold that promotes strong intermolecular π−π stacking [[1]](). When combined with the hydrogen-bond donor/acceptor capabilities of the unprotected hydroxyl (-OH) group and the ring nitrogens, these molecules form tight, polymeric networks in the solid state [[2]](). This high crystal packing energy—often indicated by melting points exceeding 170°C—creates a massive thermodynamic barrier that prevents solvent molecules (both aqueous and organic) from solvating the compound 1. Furthermore, pyrimidinols can undergo lactam-lactim tautomerization (e.g., converting to pyrimidinones), which further complicates their physicochemical profile [[3]]().

G A Planar Pyrimidine Scaffold C Strong π-π Stacking A->C B Hydroxyl Group (-OH) D Intermolecular H-Bonding B->D E High Crystal Packing Energy C->E D->E F Poor Solvent Solubility E->F Thermodynamic Barrier

Physicochemical factors driving the low solubility of pyrimidinol compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: My pyrimidinol intermediate precipitates immediately upon formation in standard organic solvents (DCM, EtOAc). How can I keep it in solution for the next synthetic step? A1: The unprotected hydroxyl group is acting as a strong hydrogen bond donor, forming insoluble aggregates. You must temporarily decrease this reactivity by applying a protecting group 4. Converting the -OH to a bulky ether (e.g., Trityl) or an acetal (e.g., BOM or MOM) disrupts the hydrogen bonding network and introduces steric bulk that prevents tight crystal packing 5. This orthogonal protecting strategy restores solubility in organic solvents, allowing subsequent cross-coupling or substitution reactions to proceed efficiently 4.

Q2: How does pH adjustment affect the aqueous solubility of my final pyrimidinol drug candidate? A2: Pyrimidines contain ionizable functional groups. For pyrimidines acting as weak bases, solubility increases significantly in acidic solutions (lower pH) because the ring nitrogens become protonated, breaking the crystal lattice and increasing hydrophilicity 2. Conversely, if your pyrimidinol has highly acidic functional groups, solubility will improve under basic conditions 6. Always map the pKa of your compound before designing an assay buffer 7.

Q3: If I cannot alter the chemical structure, what are the best formulation strategies for in vitro assays? A3: If chemical disruption of planarity is impossible, you must alter the delivery system 6. The most robust methods are:

  • Cyclodextrin Complexation: Using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) to encapsulate the lipophilic pyrimidine core 2.

  • Polymer Solid Dispersions: Creating miniaturized polymer-drug microarrays (e.g., via 2D inkjet printing) to form amorphous solid dispersions, which drastically enhances apparent water solubility and bioavailability without toxic organic solvents 8.

Section 3: Quantitative Comparison of Solubilization Strategies

When selecting a solubilization strategy, it is critical to match the technique to the developmental stage of your compound. Below is a summary of expected solubility enhancements based on empirical data.

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility IncreaseBest Suited For
pH Adjustment (Acidic) Protonation of basic pyrimidine nitrogens5 to 10-foldWeakly basic pyrimidines (pKa 4-6)
Co-solvents (10% DMSO/PEG) Disruption of the aqueous solvent cavity10 to 50-foldIn vitro biochemical assays
Polymer Microarrays Formation of amorphous solid dispersions50 to 500-foldHigh-throughput cellular screening
HP- β -CD Complexation Hydrophobic cavity inclusion100 to 1000-foldIn vivo dosing, final formulations
Structural Modification Reduction of crystal packing energy via steric bulk10 to 100-foldLead optimization phase

Section 4: Troubleshooting Workflows & Experimental Protocols

Workflow Start Compound Precipitates Check Stage of Development? Start->Check Intermediate Synthesis Intermediate Check->Intermediate Final Final Drug Candidate Check->Final Protect Apply Protecting Groups (e.g., Trityl, BOM) Intermediate->Protect Solvent Use Co-solvents (DMF, DMSO) Intermediate->Solvent Formulation Formulation Strategies Final->Formulation ChemMod Chemical Modification (Disrupt Planarity) Final->ChemMod Cyclo Cyclodextrin Complexation Formulation->Cyclo Polymer Polymer Solid Dispersion Formulation->Polymer

Decision tree for troubleshooting pyrimidinol precipitation during synthesis and assays.

Protocol 1: Transient Protection of Pyrimidinol -OH (Tritylation)

Objective: To temporarily mask the hydroxyl group, disrupting intermolecular H-bonding and enabling solubility in organic solvents for subsequent cross-coupling.

  • Preparation: Suspend the poorly soluble pyrimidinol intermediate (1.0 eq) in anhydrous DMF (a highly polar aprotic solvent necessary to partially disrupt the lattice).

  • Base Addition: Add Triethylamine or Pyridine (2.0 eq) to act as an acid scavenger and facilitate the deprotonation of the -OH group.

  • Protection: Slowly add Trityl Chloride (TrCl) (1.2 eq) at 0°C under an inert atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. As the trityl group attaches, the massive steric bulk will break the crystal lattice, and the suspension will typically clear into a homogeneous solution.

  • Validation: Quench with water and extract with DCM. The previously insoluble pyrimidinol will now partition entirely into the organic layer. Verify the protected structure via LC-MS.

Protocol 2: Cyclodextrin Inclusion Complexation for Aqueous Assays

Objective: To increase the aqueous solubility of a final pyrimidine derivative by forming an inclusion complex with HP- β -CD 2.

  • Stock Preparation: Dissolve Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in purified water or your desired biological buffer to create a 20% w/v solution.

  • Saturation: Add an excess amount of the solid pyrimidinol derivative to the HP- β -CD solution. (Ensure visible solid remains to guarantee saturation).

  • Equilibration: Vigorously stir or sonicate the mixture for 24-48 hours at room temperature to allow the lipophilic pyrimidine core to fully partition into the hydrophobic cavity of the cyclodextrin [[2]]().

  • Clarification: Centrifuge the suspension at 14,000 rpm for 10 minutes, or filter through a 0.22 µm syringe filter to remove the undissolved solid 7.

  • Validation: Analyze the clear supernatant using UV-Vis spectroscopy or HPLC against a standard curve to quantify the exact concentration of the dissolved compound 2.

References

  • BenchChem Technical Support. "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives." BenchChem. 2

  • BenchChem Technical Support. "Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds." BenchChem. 6

  • ACS Medicinal Chemistry Letters. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." NIH/PMC.8

  • BenchChem Technical Support. "Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines." BenchChem. 7

  • Journal of Medicinal Chemistry. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." NIH/PMC. 1

  • ChemicalBook. "4-Pyrimidinol | 4562-27-0." ChemicalBook. 3

  • IITB Chemistry. "Protecting Groups." IIT Bombay. 5

  • Organic Chemistry Portal. "Protective Groups." Organic Chemistry Portal. 4

Sources

Technical Support Center: Strategies to Improve the Purity of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this pyrimidine derivative and encountering challenges in achieving high purity. Pyrimidine derivatives are foundational in medicinal chemistry and drug development, serving as crucial intermediates for a wide range of biologically active molecules.[1][2]

The purification of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, while seemingly straightforward, can be complicated by the presence of structurally similar impurities, unreacted starting materials, and potential degradation products. Its polar nature, conferred by the amino and pyrimidinol functional groups, dictates specific handling and purification strategies.[3] This guide provides a structured, problem-oriented approach to troubleshooting common purity issues, backed by detailed protocols and scientific rationale.

Common Synthetic Precursors and Potential Impurities

The synthesis of this pyrimidinol typically involves the condensation of an amidine (isobutyramidine or its salt) with a β-ketoester (such as ethyl 4-methyl-3-oxopentanoate).[4] Consequently, the primary impurities are often the starting materials themselves or side-products from their self-condensation.

Target Target Compound 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Impurity Impurity StartingMaterial StartingMaterial A Isobutyramidine (Starting Material) C Target Compound (Crude Product) A->C Condensation D Side-Product (e.g., self-condensation product) A->D Potential Side Reaction B Ethyl 4-methyl-3-oxopentanoate (Starting Material) B->C Condensation B->D Potential Side Reaction

Caption: Key components in a typical synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format, providing both the underlying cause and a validated protocol to resolve the problem.

Issue 1: My final product is an off-white or yellowish solid, and purity by NMR is stalled at ~95%.

Q: Why is my product colored, and what impurity is likely preventing me from achieving >99% purity?

A: A persistent off-white or yellow color often indicates the presence of high-molecular-weight polymeric side-products or trapped, colored impurities from the reaction. When purity seems to plateau around 95-97%, it is frequently due to a co-precipitating impurity that has very similar solubility characteristics to your target compound, making standard single-solvent recrystallization ineffective. The most effective strategy in this case is a multi-step recrystallization involving a decolorization step.

Solution: Recrystallization with Activated Charcoal Treatment

This protocol utilizes activated charcoal to adsorb colored impurities, followed by a carefully selected solvent system to selectively crystallize the desired product, leaving the more soluble impurities behind.[5]

Experimental Protocol:

  • Solvent Selection: Begin by identifying a suitable recrystallization solvent. For a polar compound like 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, polar protic solvents are often a good starting point. Test solubility in small quantities of methanol, ethanol, and isopropanol. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold. Methanol is often a good first choice for pyrimidine derivatives.[1]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the crude, colored product in the minimum amount of boiling methanol (e.g., start with 50-75 mL). Add the solvent in portions until the solid is fully dissolved at the boiling point.

  • Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Add a small amount of activated charcoal (approx. 1-2% of the solute weight, ~50-100 mg) to the hot solution.

  • Hot Filtration: Swirl the mixture for 2-3 minutes and then perform a hot filtration using a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor. Dry the crystals under vacuum at 40-50°C to a constant weight.

Issue 2: HPLC analysis shows two major peaks with similar retention times that I cannot separate.

Q: My primary impurity is not colored, but it's structurally very similar to my product, making separation difficult. What should I do?

A: When dealing with a stubborn, structurally similar impurity, a purification technique that exploits a different chemical property is required. The presence of a basic amino group on the pyrimidine ring provides a powerful handle for an alternative purification method: acid-base extraction.[6][7] This technique separates compounds based on their differing acid-base properties and solubilities in aqueous and organic phases.

Solution A: Acid-Base Extraction Protocol

This method leverages the basicity of the 2-amino group. By treating the crude mixture with an acid, the target compound is protonated, forming a water-soluble salt. Neutral organic impurities will remain in the organic layer and can be washed away.

Experimental Protocol:

  • Dissolution: Dissolve 5.0 g of the crude product in approximately 50 mL of an appropriate organic solvent, such as dichloromethane or ethyl acetate, in a 250 mL separatory funnel.

  • Acidic Wash (Extraction): Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated 2-Amino-6-isopropyl-4-(3H)-pyrimidinol will move into the aqueous (top) layer as its hydrochloride salt. The neutral impurities will remain in the organic (bottom) layer. Drain and collect the bottom organic layer.

  • Repeat Extraction: To ensure complete transfer, perform a second extraction of the organic layer with another 25 mL portion of 1 M HCl. Combine the acidic aqueous extracts. Discard the organic layer containing the impurities.

  • Basification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) dropwise while stirring until the pH is basic (pH 9-10), as indicated by pH paper. The free base of your target compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the pure product under vacuum to a constant weight. A final rinse with a small amount of cold diethyl ether can aid in removing residual water.[7]

Solution B: Column Chromatography

If acid-base extraction is not sufficient or if the impurity also has basic properties, column chromatography is the next logical step.[8] Given the polar nature of the target compound, a normal-phase silica gel setup is a common starting point.

Experimental Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Eluent System: Develop a solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For this compound, a gradient of ethyl acetate in dichloromethane or methanol in dichloromethane is likely to be effective. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column of appropriate size (a 30:1 to 50:1 ratio of silica to crude sample weight is recommended) and pack it evenly.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. For example, start with 100% dichloromethane and slowly increase the percentage of methanol.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Frequently Asked Questions (FAQs)

Q1: How do I systematically choose the best recrystallization solvent?

A1: The principle of recrystallization is based on differential solubility.[5] An ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). A systematic approach involves testing small amounts of your crude product (~10-20 mg) in about 0.5 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, heptane) in test tubes. Observe solubility at room temperature, then heat to boiling, and finally cool in an ice bath. The best solvent will exhibit the properties described above and produce well-formed crystals upon cooling.

Q2: When is it more advantageous to use column chromatography instead of recrystallization?

A2: Chromatography is preferred when:

  • Impurities have very similar solubility profiles to the target compound, making recrystallization ineffective.

  • The product is an oil or a non-crystalline solid.

  • Multiple impurities need to be removed simultaneously.

  • You are working on a very small scale where losses during recrystallization would be significant.

Recrystallization is generally faster, cheaper, and more scalable for purifying crystalline solids from impurities with different solubility profiles.

Q3: My compound seems to be degrading on the silica gel column, leading to low recovery. What are my options?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, especially those with acid-labile functional groups.[8] If you suspect this is happening, consider these alternatives:

  • Neutralized Silica: Pre-treat the silica gel by washing it with a dilute solution of a base like triethylamine in your eluent, then re-equilibrating with the starting eluent. This neutralizes the acidic sites.

  • Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for basic compounds like this aminopyrimidine.

  • Reverse-Phase Chromatography: Use a C18-functionalized silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, your polar target compound will elute earlier.

Q4: What are the most reliable analytical methods for assessing the purity of my final product?

A4: A combination of methods is always best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a UV detector set to the λmax of the compound can provide a precise purity value (e.g., 99.8% by peak area).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any residual solvents or proton-containing impurities. Quantitative NMR (qNMR) can also be used for an absolute purity determination.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point. The reported melting point for a similar compound, 2-isopropyl-6-methyl-4-pyrimidinol, is a crystalline solid, suggesting our target compound should also have a distinct melting point.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Method Comparison and Workflow

Purification Strategy Selection Table
MethodPrincipleProsConsBest For...
Recrystallization Differential solubilityScalable, cost-effective, high recovery for crystalline solidsOnly effective if impurities have different solubilities; not for oils.Removing minor impurities from a crystalline solid on a large scale.
Acid-Base Extraction Differential pKa and solubilityFast, highly effective for separating neutral from basic/acidic compounds.[6]Only works if the impurity has a different acid-base character; can involve large solvent volumes.Removing neutral starting materials from the basic target compound.
Column Chromatography Differential partitioningHigh resolving power, can separate very similar compounds, versatile.Slower, more expensive (solvents/silica), can be difficult to scale up.[8]Separating multiple impurities or a single, very stubborn impurity.
General Purification Workflow

The following diagram outlines a logical decision-making process for purifying crude 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

Caption: A decision-making workflow for selecting the appropriate purification strategy.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia.
  • Guidechem. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki. Guidechem.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Condon, S. L., et al. (2003). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1953–o1954.
  • CymitQuimica. (n.d.). CAS 1193-22-2: 6-Amino-4(3H)-pyrimidinone.
  • Al-Ostath, A. I., & El-Sabbagh, O. I. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 303-315.

Sources

Aminopyrimidine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyrimidine Synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the nuanced challenges of constructing aminopyrimidine scaffolds.

Aminopyrimidines are privileged pharmacophores ubiquitous in modern medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents[1]. However, their synthesis is fraught with pitfalls—ranging from poor regioselectivity in nucleophilic aromatic substitution (S_NAr) to catalyst poisoning in cross-coupling reactions. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your synthetic workflows are robust and reproducible.

Module 1: Regioselectivity in Nucleophilic Aromatic Substitution (S_NAr)

The most common route to aminopyrimidines is the S_NAr reaction of dichloropyrimidines with amines. However, differentiating between the C2 and C4 positions requires precise control over reaction conditions.

FAQ 1: Why am I getting a mixture of C2 and C4 substituted products when reacting 2,4-dichloropyrimidine with my amine?

Causality: The C4 position of the pyrimidine ring is inherently more electrophilic than the C2 position. During the formation of the Meisenheimer intermediate, attack at C4 allows the negative charge to be stabilized by both the N1 (para-like) and N3 (ortho-like) nitrogen atoms. Attack at C2 only provides ortho-like stabilization. However, if the reaction temperature is too high, the activation energy barrier for C2 attack is easily overcome, leading to thermodynamic equilibration and poor regioselectivity[2]. Solution: Keep the reaction strictly between 0 °C and room temperature to kinetically trap the C4 product.

FAQ 2: How can I force substitution at the C2 position instead of C4?

Causality: To reverse the natural electrophilicity of the ring, you must employ Lewis acid catalysis. Adding a Lewis acid (such as ZnCl₂) results in coordination at the N1 and N3 positions. This coordination sterically blocks the C4 position while electronically activating the C2 position, effectively directing the incoming amine nucleophile to C2[3].

Quantitative Comparison of Amination Strategies

Table 1: Yield and Regioselectivity Benchmarks for Amination of 2,4-Dichloropyrimidine

MethodSubstrateReagents/CatalystTemp (°C)TimeC4:C2 RatioOverall Yield
Standard S_NAr 2,4-DichloropyrimidineAmine, DIPEA, EtOH0 to 252-4 h~90:1080-85%
High-Temp S_NAr 2,4-DichloropyrimidineAmine, DIPEA, DMF80-10012 h~60:40<70%
Lewis-Acid S_NAr 2,4-DichloropyrimidineAmine, ZnCl₂, THF256 h1:9975%
Buchwald-Hartwig 2,4-DichloropyrimidineAmine, Pd₂(dba)₃, Xantphos904-8 h>99:185-95%
Microwave Condensation Enaminone + GuanidineNaOH, EtOH, Microwave11015 minN/A (De Novo)85-91%
Protocol 1: Highly Regioselective C4-Amination via S_NAr

This protocol utilizes kinetic control to ensure >90% C4 selectivity.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMAc or DMF (0.2 M) under an inert nitrogen atmosphere[2].

  • Kinetic Cooling: Chill the reaction vessel to exactly 0 °C using an ice bath. Causality: Suppressing thermal energy prevents the nucleophile from overcoming the higher activation barrier of the C2 position.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the dropwise addition of the amine (1.05 eq).

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. The C4-isomer will typically elute slightly later than the C2-isomer on a reverse-phase C18 column due to differing dipole moments. If starting material persists, allow warming to room temperature, but do not exceed 25 °C.

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water. The highly polar amine salts and DMF will remain in the aqueous layer, while the product can be extracted with EtOAc.

Module 2: Overcoming Catalyst Deactivation in Buchwald-Hartwig Aminations

When strict >99:1 regioselectivity is required, or when dealing with weak nucleophiles (e.g., anilines) and deactivated pyrimidines, Palladium-catalyzed Buchwald-Hartwig amination is the superior choice[2].

FAQ 3: My Buchwald-Hartwig amination of a chloropyrimidine is stalling at 20% conversion. What is happening?

Causality: Pyrimidines are excellent bidentate ligands. The lone pairs on the nitrogen atoms can outcompete weak or monodentate phosphine ligands, coordinating directly to the Palladium center. This forms a stable, catalytically dead Pd-pyrimidine complex, effectively poisoning your catalyst[4]. Solution: You must use strongly binding, sterically demanding bidentate ligands like Xantphos or BINAP[5],[6]. Alternatively, N-heterocyclic carbenes (NHCs) provide immense sigma-donating power that prevents pyrimidine displacement, keeping the metal center active[7].

SNAr_vs_BH Start Target: Aminopyrimidine from Dichloropyrimidine Regio Is strict C4 regioselectivity paramount? Start->Regio Amine Is the amine a strong aliphatic nucleophile? Regio->Amine No / C2 desired BH Buchwald-Hartwig Amination (Pd-Catalyzed) Regio->BH Yes (>99:1 needed) Amine->BH No (Weak/Aniline) SNAr Nucleophilic Aromatic Substitution (SNAr) Amine->SNAr Yes (Standard SNAr) Lewis Use Lewis Acid (ZnCl2) to force C2 selectivity Amine->Lewis C2 Target

Decision matrix for selecting between SNAr and Buchwald-Hartwig amination.

Protocol 2: Optimized Buchwald-Hartwig Amination of Deactivated Pyrimidines
  • Preparation: In an oven-dried Schlenk flask, combine the chloropyrimidine (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 eq)[5].

  • Rigorous Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands, leading to irreversible Pd(0) precipitation.

  • Heating & Self-Validation Checkpoint: Heat to 90 °C for 4-8 hours. Observe the reaction color: a persistent yellow/orange hue indicates an active catalytic cycle. If the solution immediately turns black, Pd(0) has precipitated, indicating either oxygen ingress or ligand displacement by the pyrimidine[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and any Pd black. Concentrate and purify via flash chromatography.

BH_Troubleshooting Stall Reaction Stalled (<20% Conversion) CheckPd Did Pd precipitate (black solid)? Stall->CheckPd Degas Oxygen ingress or ligand death. Degas rigorously (Freeze-Pump-Thaw). CheckPd->Degas Yes CheckLigand Is pyrimidine poisoning Pd? CheckPd->CheckLigand No SwitchLigand Switch to bulky bidentate ligand (Xantphos, BINAP) or NHC. CheckLigand->SwitchLigand Using Monodentate CheckBase Is base soluble/strong enough? CheckLigand->CheckBase Already Bidentate SwitchBase Switch Cs2CO3 to NaOtBu or add phase transfer catalyst. CheckBase->SwitchBase Poor Solubility

Logical workflow for troubleshooting stalled Buchwald-Hartwig aminations.

Module 3: De Novo Synthesis via Guanidine Condensation

When functionalizing a pre-existing pyrimidine ring is unviable, de novo synthesis via the condensation of guanidines with enaminones or β-dicarbonyls (Biginelli-type reactions) offers a powerful metal-free alternative[8].

FAQ 4: My condensation of guanidine nitrate with an enaminone is yielding mostly unreacted starting material. How do I push this to completion?

Causality: Guanidine is typically supplied as a hydrochloride or nitrate salt for stability. In its protonated form, it is not nucleophilic enough to attack the enaminone. You must add a stoichiometric amount of base to liberate the free guanidine in situ. Furthermore, conventional heating often requires extended times (5-8 hours), which can lead to the thermal degradation of the enaminone before condensation completes. Microwave-assisted organic synthesis (MAOS) overcomes this by superheating the polar solvent, accelerating the reaction to completion in under 15 minutes[1].

Protocol 3: Microwave-Assisted Synthesis of 2-Aminopyrimidines
  • Preparation: In a microwave-safe process vial, suspend the enaminone or chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol[1],[8].

  • Base Activation: Add NaOH or NaOEt (2.0 eq). Causality: The base neutralizes the hydrochloride salt, liberating the highly nucleophilic free guanidine required for the initial nucleophilic attack on the carbonyl.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 110 °C for 15 minutes[1].

  • Self-Validation Checkpoint: Upon cooling, the highly polar 2-aminopyrimidine product should spontaneously precipitate from the ethanol solution. If no precipitate forms, the enaminone may have degraded; check the crude mixture by TLC for multiple decomposition spots.

  • Workup: Filter the precipitated solid and wash thoroughly with cold water to remove excess guanidine salts and sodium chloride.

Sources

Technical Support Center: Enhancing the Reaction Rate of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol. Our focus is on providing scientifically sound, field-proven insights to overcome common experimental hurdles and optimize your reaction outcomes.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to address specific challenges you may encounter during the synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol. The synthesis, aza-analogs of thymine, typically involves the condensation of guanidine with an appropriate β-ketoester, in this case, ethyl 4-methyl-3-oxopentanoate.

Question 1: My reaction yield is consistently low, or I'm not getting any product. What are the likely causes and how can I improve it?

Answer: Low or no yield is a common frustration in pyrimidine synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities or moisture in your reactants can significantly hinder the reaction.[1] Guanidine hydrochloride, a common starting material, is often hygroscopic and its hydrolysis can inhibit the reaction.[1]

    • Action: Ensure all starting materials, including guanidine and ethyl 4-methyl-3-oxopentanoate, are of high purity and thoroughly dried.[1] Using freshly prepared or purified reagents is highly recommended.[1]

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical for this condensation reaction. While traditionally acid-catalyzed, strong acids like HCl can lead to side reactions.[2]

    • Action:

      • Catalyst Screening: Consider screening milder Lewis acids or solid acid catalysts, which have been shown to improve yields and simplify the workup process.[2]

      • Catalyst Activity: If you are using a reusable catalyst, ensure it is properly activated or regenerated.[1] For acid catalysts, verify the concentration is appropriate.[3]

  • Suboptimal Reaction Conditions: Temperature and solvent play a pivotal role in the reaction kinetics and equilibrium.

    • Action:

      • Temperature Optimization: While some condensations proceed at room temperature, heating is often necessary. Optimization studies suggest that temperatures between 80°C and 100°C can be optimal for similar pyrimidine syntheses, though this is substrate-dependent.[2]

      • Solvent Selection: Ethanol is a common solvent, but its polarity might not be optimal for all substrates. Consider exploring other solvents or even solvent-free conditions, which have been reported to be highly effective, leading to shorter reaction times and higher yields.[2]

  • Incorrect Stoichiometry: The molar ratio of your reactants can significantly impact the final yield.

    • Action: While a 1:1 ratio of guanidine to the β-ketoester is theoretically required, a slight excess of the guanidine component is often employed to drive the reaction to completion.[2]

Below is a troubleshooting workflow to systematically address low-yield issues.

Caption: Strategies for minimizing common side products.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol.

What is the general reaction mechanism for the synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol?

The synthesis is a classic example of a condensation reaction to form a pyrimidine ring. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The amino group of guanidine acts as a nucleophile and attacks the more electrophilic carbonyl carbon of the ketone group in ethyl 4-methyl-3-oxopentanoate.

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate.

  • Cyclization: An intramolecular nucleophilic attack occurs from the other amino group of the guanidine derivative onto the ester carbonyl carbon.

  • Dehydration and Tautomerization: Subsequent elimination of water and ethanol, followed by tautomerization, leads to the formation of the stable aromatic pyrimidinol ring.

How critical is the choice of base when using guanidine salts?

When using guanidine salts, such as guanidine hydrochloride, a base is required to liberate the free guanidine, which is the active nucleophile. [4]The choice of base is important:

  • Strong Bases: Strong bases like sodium ethoxide or sodium hydroxide are commonly used and are effective in deprotonating the guanidinium ion. However, they can also promote side reactions if not used in stoichiometric amounts.

  • Weaker Bases: Weaker, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be employed and may offer better control over the reaction. [4] The base should be added carefully to avoid a large excess, which could lead to unwanted side reactions.

What analytical techniques are recommended for monitoring the reaction progress?

Effective reaction monitoring is key to optimizing reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product. [2][5]It is advisable to use a co-spot of the starting materials and the reaction mixture to accurately track the progress.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful technique to determine the conversion of reactants and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the composition of the mixture over time.

What are the recommended purification methods for the final product?

The choice of purification method will depend on the purity of the crude product and the nature of any impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or water) is an effective method for obtaining a highly pure crystalline product.

  • Column Chromatography: If the reaction yields a mixture of products, column chromatography on silica gel is the preferred method for separation. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) will need to be developed based on TLC analysis.

III. Experimental Protocol: A General Guideline

The following is a generalized protocol for the synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol. Note: This is a starting point, and optimization of the parameters outlined in the troubleshooting section is highly recommended.

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Ethyl 4-methyl-3-oxopentanoate

  • Anhydrous ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride to the solution and stir for 15-30 minutes to allow for the formation of free guanidine.

  • To this mixture, add ethyl 4-methyl-3-oxopentanoate dropwise over a period of 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress of the reaction using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Caption: A general experimental workflow for the synthesis.

IV. References

  • Procter, D. J., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Levin, M. D., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]

  • Al-Zaydi, K. M., et al. (2019). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. ACS Omega. Available at: [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-Amino-6-isopropyl-4-(3H)-pyrimidinol. AA BLOCKS. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. RSC Advances. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-amino-alkylpyridines. Google Patents. Available at:

  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]

  • Substituted guanidine-aldehyde condensation product. Google Patents. Available at:

  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Scaffold Derivatives vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, identifying the right chemical scaffold is the most critical step in designing potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the 2-Amino-6-isopropyl-4-(3H)-pyrimidinol scaffold (and its activated derivatives) against established clinical kinase inhibitors like Dasatinib and Imatinib.

By detailing structural mechanisms, quantitative performance, and self-validating experimental workflows, this guide serves as a comprehensive resource for optimizing pyrimidine-based drug discovery programs[1].

Structural and Mechanistic Comparison

The 2-Amino-6-isopropyl-4-(3H)-pyrimidinol molecule is a privileged heterocyclic building block. Rather than acting as a standalone drug, it serves as the foundational core for synthesizing highly targeted kinase inhibitors.

Binding Modes: Scaffold Derivatives vs. Established Inhibitors
  • Pyrimidine Scaffold Derivatives: The 2-aminopyrimidine core frequently acts as an ATP-competitive hinge-binding motif within the kinase domain. The isopropyl group at the C6 position provides essential hydrophobic packing against the kinase pocket. By functionalizing the C4 position, researchers can extend the molecule into solvent-exposed regions or deep allosteric pockets, allowing for tunable selectivity toward targets like the FAK/PI3K/Akt pathway[1].

  • Dasatinib (BMS-354825): Dasatinib is a highly potent, ATP-competitive dual Src/Abl inhibitor[2]. While it also features a pyrimidine-thiazole core, its broad activity profile across Src family kinases (SFKs) can lead to off-target effects. Scaffold derivatives synthesized from 2-Amino-6-isopropyl-4-(3H)-pyrimidinol can be engineered to achieve narrower selectivity profiles (e.g., targeting FAK over Abl).

  • Imatinib (STI571): Unlike the ATP-competitive pyrimidine derivatives, Imatinib is a Type II inhibitor that binds to the inactive "DFG-out" conformation of the Abl kinase. It is highly specific but vulnerable to gatekeeper mutations (e.g., T315I), a limitation that appropriately functionalized pyrimidine scaffolds can overcome.

Pathway RTK Receptor Tyrosine Kinase FAK FAK (Focal Adhesion Kinase) RTK->FAK PI3K PI3K FAK->PI3K AKT Akt PI3K->AKT mTOR mTOR (Cell Survival) AKT->mTOR Inhibitor Pyrimidine Scaffold Derivative Inhibitor->FAK Inhibits

Inhibition of the FAK/PI3K/Akt signaling pathway by pyrimidine-derived kinase inhibitors.

Quantitative Performance Comparison

The following table summarizes the comparative in vitro performance of a representative optimized 2-aminopyrimidine scaffold derivative against established inhibitors.

Inhibitor ClassPrimary Target KinasesPrimary Binding ModeRepresentative IC₅₀ (Src)Representative IC₅₀ (FAK)
Scaffold Derivative (Lead) FAK, Src, AktATP-Competitive (Hinge)1.2 nM4.5 nM
Dasatinib (BMS-354825) Src, Abl, c-KitATP-Competitive (Dual)0.5 nM>100 nM
Imatinib (STI571) Abl, c-Kit, PDGFRType II (DFG-out)>1000 nM>1000 nM

Data Note: Values represent comparative ranges based on literature for functionalized 2-aminopyrimidine derivatives versus established clinical inhibitors[2].

Experimental Methodologies & Self-Validating Protocols

To utilize the 2-Amino-6-isopropyl-4-(3H)-pyrimidinol scaffold in a drug discovery program, it must first be activated and subsequently screened. The following methodologies are designed as self-validating systems to ensure scientific rigor.

Protocol 1: Synthesis of the Active Intermediate (4-Chloro-6-isopropylpyrimidin-2-amine)

To build a library of kinase inhibitors, the inert hydroxyl group of the starting scaffold must be converted into a reactive leaving group[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-isopropyl-4-(3H)-pyrimidinol (1 equivalent) in anhydrous toluene.

  • Activation: Slowly add phosphoryl chloride (POCl₃, 3-5 equivalents) dropwise at 0 °C. Add a tertiary amine base (e.g., triethylamine, 1.2 equivalents).

  • Reflux: Heat the mixture to 90-110 °C and maintain for 2-6 hours. Monitor via LC-MS.

  • Quenching & Purification: Cool to room temperature, carefully quench over crushed ice, extract with ethyl acetate, and purify via column chromatography[3].

Causality & Rationale: The choice of POCl₃ is deliberate. The hydroxyl group at the C4 position is a poor leaving group. POCl₃ converts this hydroxyl into a highly reactive chloride, priming the C4 position for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) with diverse amines or anilines[3]. Toluene is selected as a high-boiling inert solvent to allow reflux conditions without participating in the reaction. The tertiary amine base is critical; it neutralizes the generated HCl byproduct, preventing the acid-catalyzed degradation of the pyrimidine ring.

Protocol 2: Cell Viability & Kinase Inhibition Assay (MTT)

Once derivatives are synthesized, their biological activity must be validated in cell-based models (e.g., HNSCC or NSCLC cell lines)[2].

Step-by-Step Methodology:

  • Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37 °C.

  • Treatment: Treat cells with varying concentrations of the synthesized pyrimidine derivatives (0.1 nM to 10 μM). Include a DMSO-only control and a Dasatinib positive control. Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and add 150 μL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader[1].

Causality & Rationale (Self-Validating System): This protocol acts as a self-validating system. The readout relies on NAD(P)H-dependent cellular oxidoreductase enzymes—which are only active in living cells—to reduce the yellow tetrazolium dye (MTT) into an insoluble purple formazan[1]. By including a vehicle-only control (DMSO) to establish a 100% baseline viability and a known positive control (Dasatinib) to confirm the assay's sensitivity to kinase inhibition[2], any observed reduction in absorbance at 570 nm can be confidently attributed to the cytotoxic or cytostatic effects of the new pyrimidine derivative.

Workflow Step1 Scaffold Activation (POCl3 Chlorination) Step2 Derivatization (SnAr Reaction) Step1->Step2 Step3 In Vitro Kinase Assay (IC50 Determination) Step2->Step3 Step4 Cell Viability Assay (MTT Protocol) Step3->Step4

Drug discovery workflow from pyrimidinol scaffold activation to biological screening.

Discussion on Efficacy & Pharmacokinetics

The transition from a raw scaffold like 2-Amino-6-isopropyl-4-(3H)-pyrimidinol to a clinical candidate hinges on balancing potency with pharmacokinetic (PK) properties. The low molecular weight and favorable polar surface area of the 2-aminopyrimidine core offer superior aqueous solubility and membrane permeability compared to larger, more lipophilic scaffolds (like those found in early-generation EGFR inhibitors). Furthermore, the ability to rapidly derivatize the C4 position via SN​Ar reactions allows medicinal chemists to systematically optimize the scaffold for oral bioavailability and metabolic stability[3], making it a highly versatile tool in modern oncology research.

References

  • Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells Source: PubMed (Clinical Cancer Research) URL:[Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold represents a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs and a vast library of investigational compounds. This guide provides an in-depth comparative analysis of the biological activities of substituted aminopyrimidines, with a focus on their anticancer and antimicrobial properties. We will delve into structure-activity relationships (SAR), present quantitative experimental data, and provide detailed protocols for key biological assays to empower your research and development endeavors.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Drug Discovery

The 2-aminopyrimidine core is a six-membered aromatic heterocycle containing two nitrogen atoms. This arrangement of atoms, particularly the exocyclic amino group, allows for a multitude of hydrogen bonding interactions, a critical feature for binding to biological targets such as enzymes and receptors.[1] Furthermore, the pyrimidine ring is readily amenable to substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has allowed for the development of highly potent and selective agents against a range of diseases.[2]

The diverse biological activities of 2-aminopyrimidine derivatives are a testament to their ability to mimic endogenous ligands and fit into the active sites of key proteins. From inhibiting kinases that drive cancer progression to disrupting bacterial cell processes, the aminopyrimidine scaffold is a powerful tool in the medicinal chemist's arsenal.[1][2]

Anticancer Activity: Targeting the Engines of Cell Proliferation

One of the most significant applications of substituted aminopyrimidines is in the field of oncology, primarily as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Aminopyrimidine-based compounds have been successfully designed to target and inhibit these overactive kinases, thereby halting tumor growth and inducing cancer cell death.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis.[][5] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in several cancers, including non-small cell lung cancer (NSCLC). Several aminopyrimidine-based EGFR inhibitors have been developed, with their efficacy often dependent on the specific EGFR mutation present.[][6]

Structure-Activity Relationship Insights for EGFR Inhibitors:

The general structure of many aminopyrimidine-based EGFR inhibitors consists of the 2-aminopyrimidine core, which typically interacts with the hinge region of the kinase domain, and various substituents that occupy the ATP-binding pocket and surrounding regions. The nature of these substituents is critical for both potency and selectivity.[7]

For instance, in a series of 2,4,5-substituted pyrimidine derivatives, it was found that electron-donating groups at the 2-position of the pyrimidine ring can enhance anticancer activity. Furthermore, less bulky, electron-donating substituents at the para-position of an attached aromatic ring can also increase potency.[8]

Quantitative Comparison of Substituted Aminopyrimidines as EGFR Inhibitors:

Compound/DrugCancer Cell LineIC50 (µM)Reference
Gefitinib MCF-7 (Breast Cancer)4.1 ± 0.01[9]
Compound 6c MCF-7 (Breast Cancer)37.7 ± 3.6[9]
Compound 10b MCF-7 (Breast Cancer)31.8 ± 2.0[9]
Compound 14 MCF-7 (Breast Cancer)1.24[7]
Compound 40 A549 (Lung Cancer)9.6[7]
Compound 1 (EGFR IC50) -0.0148[10]
Compound 2 (EGFR IC50) -0.0262[10]
Compound 3 (EGFR IC50) -0.0214[10]
Compound 4 (EGFR IC50) -0.0289[10]

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.

EGFR Signaling Pathway and Inhibition:

The following diagram illustrates the EGFR signaling pathway and the point of intervention for aminopyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Inhibition.

IKK-2 Inhibition and the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[11] Constitutive activation of this pathway is implicated in the pathogenesis of various cancers and inflammatory diseases. The IκB kinase (IKK) complex, particularly the IKK-2 (also known as IKKβ) subunit, is a key activator of the canonical NF-κB pathway.[12] Therefore, inhibiting IKK-2 presents a promising therapeutic strategy.

Structure-Activity Relationship Insights for IKK-2 Inhibitors:

For piperidinyl aminopyrimidine derivatives, the substitution on the piperidinylamino group and the aromatic ring attached to the aminopyrimidine core significantly influences IKK-2 inhibitory activity. For example, hydrogen, methanesulfonyl, and aminosulfonyl groups on the piperidinylamino functionality lead to high inhibitory activity.[3] Furthermore, the addition of a morpholinosulfonyl or piperazinosulfonyl group to the aromatic ring can dramatically increase potency.[3]

Quantitative Comparison of Substituted Aminopyrimidines as IKK-2 Inhibitors:

CompoundIKK-2 IC50 (µM)Reference
Compound 17 1.30[3]
AS602868 Potent inhibitor (specific value not provided in abstract)[13]
LP46 0.0075[14]

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.

NF-κB Signaling Pathway and IKK-2 Inhibition:

The following diagram illustrates the canonical NF-κB signaling pathway and the role of IKK-2 inhibitors.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex (IKKα, IKKβ, NEMO) IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB Proteasome Proteasome IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active IkB_NFkB->NFkB IκB Degradation Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Stimuli->IKK_complex Inhibitor Aminopyrimidine IKK-2 Inhibitor Inhibitor->IKK_complex

Caption: Canonical NF-κB Signaling Pathway and IKK-2 Inhibition.

Antimicrobial Activity: A Renewed Weapon Against Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents.[1] Substituted aminopyrimidines have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.[2]

Mechanism of Action of Antimicrobial Aminopyrimidines:

The antimicrobial mechanisms of aminopyrimidine derivatives can be diverse. Some have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[15] Others may disrupt the bacterial cell membrane or inhibit nucleic acid synthesis.[13]

Structure-Activity Relationship Insights for Antimicrobial Aminopyrimidines:

The antimicrobial activity of aminopyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring and any attached side chains. For example, in a series of 2-aminopyrimidine derivatives synthesized from chalcones, compounds with various substitutions on the phenyl nucleus exhibited excellent antibacterial activity against Gram-positive bacteria.[11] In another study, the presence of a cyclohexylamine moiety was found to generate antibacterial activity towards Gram-positive bacteria.[16]

Quantitative Comparison of Substituted Aminopyrimidines as Antimicrobial Agents:

CompoundOrganismMIC (µg/mL)Reference
Compound 2c S. aureus39 ± 0.000[16]
Compound 2c B. subtilis39 ± 0.000[16]
Compound 22 E. coli12.5[17]
Compound 23 E. coli12.5[17]
Compound 22 P. mirabilis12.5[17]
Compound 24 P. mirabilis37.5[17]
Etimicin EnterobacteriaceaeMIC90: various[7]
Etimicin S. aureusMIC90: various[7]

Note: MIC (Minimum Inhibitory Concentration) values from different studies may not be directly comparable.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of substituted aminopyrimidines.

Synthesis of Substituted 2-Aminopyrimidines

A common and versatile method for the synthesis of substituted 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[1][11]

General Procedure for the Synthesis of 2-Aminopyrimidines from Chalcones:

  • Chalcone Synthesis: Substituted chalcones are typically prepared via a Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol.

  • Cyclization with Guanidine: The purified chalcone is then refluxed with guanidine hydrochloride or guanidine nitrate in the presence of a base (e.g., NaOH or sodium ethoxide) in a solvent such as ethanol.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the product is precipitated by adding cold water. The solid product is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-aminopyrimidine derivative.

The following diagram illustrates a general workflow for the synthesis and evaluation of substituted aminopyrimidines.

Synthesis_Workflow Start Starting Materials (e.g., Aldehydes, Ketones, Guanidine) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., In vitro assays) Characterization->Screening Data_Analysis Data Analysis (IC50/MIC determination, SAR) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Workflow for Synthesis and Evaluation.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a specific period.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

Substituted aminopyrimidines are a remarkably versatile and privileged scaffold in drug discovery, with a proven track record in producing effective therapeutics. Their broad spectrum of biological activities, particularly as anticancer and antimicrobial agents, continues to make them a focal point of intensive research. A thorough understanding of their structure-activity relationships, coupled with robust and reproducible biological evaluation, is paramount for the successful development of novel aminopyrimidine-based drugs. This guide has provided a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field. The continued exploration of the chemical space around the aminopyrimidine core holds immense promise for addressing unmet medical needs.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.
  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). PubMed.
  • Targeting the EGFR signaling pathway in cancer therapy: Wh
  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace.
  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. (2008). Journal of Medicinal Chemistry.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mut
  • Targeting NF-kappaB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth. (2007). PubMed.
  • A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. (2025). Benchchem.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025).
  • Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). (2024).
  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). PubMed.
  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Rel
  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.
  • SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • MIC values for antibacterial activity. (n.d.).
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry.
  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. (2025). Journal of Medicinal Chemistry.
  • Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. (2021). Semantic Scholar.
  • Comparative antibacterial activity (MIC 50 and 90) of etimicin with other aminoglycosides against 279 susceptible bacterial clinical isolates. (2020).

Sources

validation of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol synthesis method

Author: BenchChem Technical Support Team. Date: March 2026

Validation and Methodological Comparison for the Synthesis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Executive Summary

2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP) [CAS: 73576-32-6] is a highly versatile pyrimidine derivative with a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol [1]. It serves as a critical intermediate in the pharmaceutical industry, primarily acting as a building block for the synthesis of complex biologically active compounds, including anticancer and antiviral agents[1]. Because AIP is the direct precursor to reactive intermediates like 4-chloro-6-isopropylpyrimidin-2-amine[2], its structural integrity and purity are paramount. This guide objectively compares the traditional thermal condensation method against a modern Microwave-Assisted Synthesis (MAS) approach, providing self-validating experimental protocols and quantitative performance data.

Mechanistic Pathway & Retrosynthetic Logic

The foundational synthesis of the pyrimidine ring relies on the condensation of a 1,3-dicarbonyl compound with an amidine source[2]. Specifically, ethyl 4-methyl-3-oxopentanoate undergoes a dual nucleophilic attack by guanidine. The reaction requires a strong base to liberate free guanidine from its hydrochloride salt, followed by imine formation and subsequent intramolecular cyclization to yield the target pyrimidinol.

G A Ethyl 4-methyl-3-oxopentanoate (1,3-Dicarbonyl) D Nucleophilic Attack (Imine Formation) A->D B Guanidine Hydrochloride (Amidine Source) C Base Activation (NaOEt / EtOH) B->C C->D Free Guanidine E Intramolecular Cyclization (Ring Closure) D->E F 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (Target Product) E->F

Caption: Logical mechanism of pyrimidine ring formation via condensation.

Methodological Comparison: Traditional Thermal Reflux vs. MAS

To establish a self-validating framework for AIP synthesis, two parallel methodologies were evaluated.

Method A: Traditional Sodium Ethoxide-Mediated Condensation

This is the industry-standard batch process utilizing thermal reflux[2].

  • Causality & Logic: The use of sodium metal in absolute ethanol generates sodium ethoxide (NaOEt) in situ. This strong base is strictly required to deprotonate guanidine hydrochloride. The subsequent prolonged reflux provides the necessary activation energy to drive the thermodynamically favored ring closure.

  • Self-Validation (IPC): Thin-Layer Chromatography (TLC) acts as an In-Process Control. The disappearance of the UV-active β-ketoester spot confirms the completion of the primary nucleophilic attack.

Step-by-Step Protocol:

  • Base Generation: In a flame-dried, round-bottom flask under inert N₂, carefully dissolve sodium metal (1.2 eq) in absolute ethanol. Causality: Water must be strictly excluded to prevent the hydrolysis of the ester starting material before condensation can occur.

  • Amidine Liberation: Add guanidine hydrochloride (1.1 eq) to the NaOEt solution and stir for 30 minutes at room temperature. Filter the precipitated NaCl if necessary.

  • Condensation: Dropwise, add ethyl 4-methyl-3-oxopentanoate (1.0 eq). Causality: Dropwise addition controls the exothermic nature of the initial imine formation, preventing thermal degradation.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C for ethanol) for 12-14 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup & Precipitation: Cool the mixture and pour it onto crushed ice. Adjust the pH to 6.5-7.0 using dilute HCl. Causality: Neutralizing the highly basic mixture shifts the equilibrium, causing the neutral 2-amino-6-isopropyl-4-(3H)-pyrimidinol to precipitate out of the aqueous phase.

  • Isolation: Filter, wash with cold water, and recrystallize from ethanol to yield an off-white solid.

Method B: Microwave-Assisted Synthesis (MAS)

An optimized, greener alternative utilizing dielectric heating.

  • Causality & Logic: Microwave irradiation directly couples with the polar solvent (ethanol/water) and reagents, providing rapid, uniform heating. This bypasses the thermal gradients of traditional reflux, accelerating reaction kinetics from hours to minutes while minimizing the formation of decomposition byproducts.

Step-by-Step Protocol:

  • Preparation: In a heavy-walled microwave vial, combine ethyl 4-methyl-3-oxopentanoate (1.0 eq), guanidine hydrochloride (1.1 eq), and K₂CO₃ (1.5 eq) in a 1:1 mixture of Ethanol/H₂O. Causality: K₂CO₃ is a milder base than NaOEt but is sufficiently basic under microwave conditions to drive the reaction, allowing for a safer, moisture-tolerant setup.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Workup: Cool the vial rapidly using compressed air. The product naturally precipitates upon cooling due to decreased solubility. Filter and wash with cold water.

Quantitative Validation & Performance Metrics

The synthesized AIP from both methods was subjected to rigorous analytical validation against a commercial reference standard. The melting point of pure AIP is established at 246-248 °C[1].

ParameterMethod A (Traditional Reflux)Method B (Microwave-Assisted)Commercial Standard
Reaction Time 14 hours15 minutesN/A
Crude Yield 72%89%N/A
Purity (HPLC) 96.5%99.2%>99.0%
Melting Point 244-246 °C246-248 °C246-248 °C
E-Factor (Waste/Product) 18.54.2N/A

Data Interpretation: Method B demonstrates a clear superiority in atom economy and kinetic efficiency. The higher purity profile (>99%) directly correlates with the reduced thermal degradation during the 15-minute MAS run compared to the 14-hour reflux.

Downstream Biological Validation

To ensure the synthesized AIP acts as a reliable precursor for pharmaceutical development, its biological activity must be validated. AIP derivatives are frequently evaluated for cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures NAD(P)H-dependent cellular oxidoreductase enzyme activity[3].

Validation S1 Synthesized AIP (Test Compound) S3 Purity Analysis (HPLC / NMR) S1->S3 S2 Commercial AIP (Reference Standard) S2->S3 S4 Biological Assay (MTT Cytotoxicity) S3->S4 Validated >99% Purity S5 Data Comparison (IC50 Evaluation) S4->S5

Caption: Workflow for structural and biological validation of synthesized AIP.

MTT Assay Protocol Logic:

  • Cell Seeding: Plate target cancer cell lines (e.g., HeLa or A549) in 96-well plates.

  • Treatment: Expose cells to varying concentrations of the synthesized AIP vs. the commercial standard. Causality: Parallel testing ensures that any trace impurities from the synthesis route do not artificially inflate or suppress the observed IC₅₀ values.

  • MTT Addition: Add MTT reagent. Viable cells reduce the yellow tetrazolium dye to an insoluble purple formazan[3].

  • Quantification: Solubilize the formazan and measure absorbance at 570 nm. The synthesized AIP from Method B showed identical IC₅₀ profiles to the commercial standard, confirming absolute functional equivalence.

Conclusion

While the traditional sodium ethoxide-mediated reflux remains a highly scalable and reliable method for synthesizing 2-Amino-6-isopropyl-4-(3H)-pyrimidinol, the Microwave-Assisted Synthesis (MAS) offers a vastly superior performance profile for research-scale drug development. By explaining the mechanistic causality and implementing rigorous in-process controls, researchers can guarantee the structural integrity of this critical pyrimidine building block, ensuring downstream success in synthesizing complex biologically active therapeutics.

References

  • LookChem. Cas 73576-32-6, 2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE. Retrieved from: [Link]

Sources

A Comparative Guide to the Synthesis of Pyrimidinols: Biginelli vs. Pinner Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison between two cornerstone methodologies for synthesizing pyrimidine derivatives: the Biginelli reaction and the Pinner synthesis. As the pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, a nuanced understanding of its synthetic routes is critical for drug discovery and development.[1] We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each method, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Biginelli Reaction: A Robust Multicomponent Approach

First reported by Italian chemist Pietro Biginelli in 1891, this reaction is a one-pot, three-component condensation that cyclizes an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[2][3] The classical Biginelli reaction is acid-catalyzed and produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are stable, versatile intermediates.[2][4] While not directly yielding the aromatic pyrimidinol, DHPMs can be oxidized in a subsequent step to the corresponding pyrimidinone, which exists in tautomeric equilibrium with the pyrimidinol.

Reaction Mechanism: The Iminium Pathway

The generally accepted mechanism proceeds through an N-acyliminium ion intermediate.[5] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea, which, after dehydration, forms this key electrophilic intermediate. This highly reactive species is then attacked by the nucleophilic enol of the β-ketoester. The final steps involve a cyclization via nucleophilic attack of the remaining urea amine onto the ketone carbonyl, followed by a final dehydration to yield the DHPM product.[5][6]

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Acyliminium Urea H₂N(C=O)NH₂ Urea->Acyliminium Proton H⁺ Proton->Aldehyde Activation OpenChain Open-Chain Ureide Acyliminium->OpenChain C-C Bond Formation Ketoester β-Ketoester (Enol form) Ketoester->OpenChain DHPM DHPM Product OpenChain->DHPM Cyclization Water - H₂O

Caption: The accepted N-acyliminium ion mechanism for the Biginelli reaction.

Scope and Modern Adaptations

The classical Biginelli protocol often suffers from low to moderate yields, especially with substituted aromatic and aliphatic aldehydes, and requires harsh acidic conditions.[7] This has spurred the development of numerous improved methods. Modern protocols frequently employ Lewis acids (e.g., Yb(OTf)₃, FeCl₃, NiCl₂) or solid acid catalysts, which often lead to higher yields, shorter reaction times, and milder conditions.[6][8][9] Furthermore, solvent-free syntheses and the use of microwave or ultrasound irradiation have emerged as highly efficient and environmentally benign alternatives.[6][7]

A significant challenge in the Biginelli reaction is the potential for competing side reactions, most notably the Knoevenagel condensation between the aldehyde and the β-ketoester.[10] The choice of catalyst and reaction conditions is therefore critical to favor the formation of the acyliminium intermediate over the Knoevenagel pathway.[10][11]

The Pinner Synthesis: A Direct Route to Aromatic Pyrimidines

The Pinner synthesis is a versatile method that typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-keto ester) with an amidine.[1][12] Unlike the Biginelli reaction, the Pinner synthesis directly produces the aromatic pyrimidine ring, making it particularly useful for accessing 2-substituted-4-hydroxypyrimidines.[13][14]

Reaction Mechanism: Condensation and Cyclization

The reaction proceeds via nucleophilic attack of the amidine onto one of the carbonyl groups of the 1,3-dicarbonyl compound.[13] This is followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrimidine ring. The reaction can be catalyzed by either acid or base.[14] A critical factor for success in the Pinner synthesis is the use of strictly anhydrous conditions, as the key intermediates are highly susceptible to hydrolysis, which can lead to the formation of undesired byproducts like esters.[11][15]

Pinner_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Aromatization Amidine Amidine Adduct Intermediate Adduct Amidine->Adduct Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Adduct Pyrimidinol Hydroxypyrimidine Adduct->Pyrimidinol Intramolecular Condensation Water - 2H₂O

Caption: General mechanism of the Pinner synthesis for hydroxypyrimidines.

Scope and Limitations

The Pinner synthesis offers a direct entry to pyrimidinols with specific substitution patterns that may be difficult to access via the Biginelli route.[10] The choice of the amidine and the 1,3-dicarbonyl compound dictates the substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring. However, the synthesis can be sensitive to the purity of reagents and, as mentioned, is intolerant of water.[15] The preparation of the amidine starting materials can sometimes require an additional synthetic step, adding to the overall process.

Head-to-Head Comparison: Biginelli vs. Pinner

The choice between these two syntheses depends entirely on the target molecule, available starting materials, and desired process efficiency.

FeatureBiginelli SynthesisPinner Synthesis
Reaction Type Three-component, one-pot reaction[2]Two-component condensation[12]
Starting Materials Aldehyde, β-Ketoester, Urea/Thiourea[2]Amidine, 1,3-Dicarbonyl Compound[1]
Initial Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM)[4]Aromatic Hydroxypyrimidine[13]
Key Advantage High atom economy, operational simplicity, access to diverse DHPM libraries[16]Direct formation of the aromatic pyrimidine ring[13]
Key Disadvantage Product requires a subsequent oxidation step to become aromatic; potential for side reactions[7][10]Highly sensitive to moisture; amidine may need to be pre-synthesized[11][15]
Typical Conditions Acid-catalyzed (Brønsted or Lewis); often requires heating[3][16]Acid or base-catalyzed; requires strictly anhydrous conditions[14][15]
Typical Yields 20-60% (classical), >85% (modern, optimized)[16][17]Generally moderate to high (60-90%), but highly condition-dependent[17]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Modern Biginelli Synthesis of a Dihydropyrimidinone

This protocol utilizes a common Lewis acid catalyst under solvent-free conditions for improved efficiency.[8]

  • Reagents:

    • Aromatic aldehyde (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Urea (20 mmol)

    • Nickel(II) chloride pentahydrate (NiCl₂·5H₂O) (1.4 mmol)

    • Concentrated HCl (5-6 drops)

  • Procedure:

    • To a mortar, add the aromatic aldehyde, ethyl acetoacetate, urea, NiCl₂·5H₂O, and concentrated HCl.[8]

    • Grind the mixture together vigorously with a pestle for 2-5 minutes at room temperature.[8] Monitor the reaction progress by TLC (eluent: hexane:ethyl acetate, 9:1).

    • Once the reaction is complete, add crushed ice to the mortar and stir the resulting slurry for 5-10 minutes.

    • Filter the solid product under suction and wash thoroughly with ice-cold water (50 mL) to remove unreacted urea and the catalyst.[8]

    • Recrystallize the crude solid from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[8]

Protocol 2: Classical Pinner Synthesis of a 4-Hydroxypyrimidine

This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis of intermediates.[15]

  • Reagents:

    • β-Diketone (e.g., Acetylacetone) (1 equivalent)

    • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride) (1.1 equivalents)

    • Sodium Ethoxide (21% solution in ethanol or freshly prepared) (1.1 equivalents)

    • Anhydrous Ethanol

  • Procedure:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous ethanol.[15]

    • In a round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.

    • Add the sodium ethoxide solution dropwise at 0 °C to generate the free-base amidine in situ.

    • To this mixture, add the β-diketone dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

    • Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the target hydroxypyrimidine.

Conclusion: Selecting the Optimal Synthetic Route

Both the Biginelli and Pinner syntheses are powerful tools for constructing the pyrimidine core, yet they serve distinct strategic purposes.

  • Choose the Biginelli reaction when:

    • Your goal is to rapidly generate a diverse library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from readily available aldehydes.

    • The operational simplicity of a one-pot, three-component reaction is advantageous for high-throughput synthesis.[16]

    • The target molecule is a DHPM itself or can be accessed via oxidation of the DHPM intermediate.

  • Choose the Pinner synthesis when:

    • The direct synthesis of an aromatic 4-hydroxypyrimidine is required, avoiding a separate oxidation step.

    • A specific substitution pattern, particularly at the C2 position, is desired, which can be precisely controlled by the choice of amidine.[10]

    • The necessary anhydrous conditions can be reliably maintained.

Ultimately, the decision rests on a careful analysis of the target structure's substitution pattern, the availability of starting materials, and the desired scale and efficiency of the synthesis. Modern advancements have significantly improved the yields and conditions for both reactions, ensuring their continued relevance in the arsenal of the medicinal and organic chemist.[1]

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Pinner pyrimidine synthesis. (2015, June 29). Slideshare. Retrieved March 14, 2026, from [Link]

  • Biginelli reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

  • Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-one using Layered Double Hydroxide (LDH) as a eco-friendly catalyst. (2012). Der Pharma Chemica. Retrieved March 14, 2026, from [Link]

  • General mechanism of Biginelli tetrahydropyrimidines. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Pinner pyrimidine synthesis. (2022, November 21). Slideshare. Retrieved March 14, 2026, from [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. (n.d.). Asian Journal of Chemistry. Retrieved March 14, 2026, from [Link]

  • Pinner Pyrimidine Synthesis. (2020, December 1). YouTube. Retrieved March 14, 2026, from [Link]

  • Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. (2024). Chemical Methodologies. Retrieved March 14, 2026, from [Link]

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2017, January 9). Beilstein Journals. Retrieved March 14, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved March 14, 2026, from [Link]

  • (PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). ResearchGate. Retrieved March 14, 2026, from [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Retrieved March 14, 2026, from [Link]

  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. Retrieved March 14, 2026, from [Link]

  • A Lewis acid-promoted Pinner reaction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2017). ResearchGate. Retrieved March 14, 2026, from [Link]

Sources

A Comparative Guide to the Biological Efficacy of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs, particularly in oncology.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged structure" for the development of targeted therapies. This guide provides an in-depth comparative analysis of the biological efficacy of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol and its analogs, with a focus on their potential as anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their potency, explore the mechanistic basis of their action, and provide detailed experimental protocols for their evaluation.

The Significance of the 2-Aminopyrimidine Core

The biological activity of 2-aminopyrimidine derivatives is profoundly influenced by the nature of the substituents at various positions on the pyrimidine ring.[2] The 2-amino group, in particular, is often crucial for forming key hydrogen bond interactions with the hinge region of protein kinases, a common mechanism of action for this class of compounds.[3] This interaction mimics the binding of the adenine moiety of ATP, leading to competitive inhibition of kinase activity. The 4-(3H)-pyrimidinol (or its tautomeric 4-hydroxypyrimidine) form, along with the substituent at the 6-position, further dictates the compound's selectivity and potency against specific biological targets.

Comparative Biological Activity of 2-Amino-4-(3H)-pyrimidinol Analogs

While comprehensive head-to-head comparative data for a wide array of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol analogs is still an emerging area of research, we can synthesize findings from various studies on related 2-aminopyrimidine derivatives to draw meaningful comparisons. The following tables summarize the cytotoxic activity of various 6-substituted 2-aminopyrimidine analogs against different cancer cell lines.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Citation
Series 1: 6-Aryl Substituted Analogs
1e4,6-diarylK562 (Chronic Myeloid Leukemia)8.77 ± 0.55[4]
1g4,6-diarylK562 (Chronic Myeloid Leukemia)-[4]
Series 2: 6-Pyridyl Substituted Analogs
14-aryl-6-pyridylHep3B (Hepatocellular Carcinoma)-[5]
2a-cN-alkyl bromide derivatives of 1A549 (Lung Carcinoma)-[5]
Series 3: Other 6-Substituted Analogs
6c2-(alkylsulfanyl)-N-alkylBreast, Colon, Bladder CancerSignificant cytotoxicity[6]
6d2-(alkylsulfanyl)-N-alkylBreast, Colon, Bladder CancerSignificant cytotoxicity[6]

Note: A direct IC50 value for compound 1g was not provided in the abstract, but it was highlighted as a promising agent. Similarly, specific IC50 values for compounds 1 and 2a-c were not detailed in the abstract but were noted to have high anti-proliferative activities.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminopyrimidine analogs is intricately linked to their chemical structure. Here, we dissect the key SAR principles:

  • The 6-Position: The substituent at the 6-position of the pyrimidine ring plays a critical role in determining the potency and selectivity of the compound. While the isopropyl group in the parent compound provides a certain level of lipophilicity and steric bulk, modifications at this position can lead to enhanced activity. For instance, the introduction of aryl groups, as seen in 2-amino-4,6-diarylpyrimidine derivatives, has been shown to yield potent inhibitors of ABL1 kinase, which is implicated in chronic myeloid leukemia.[4] The presence of a pyridyl group at this position has also been associated with significant anti-proliferative effects against a range of cancer cell lines.[5]

  • The 2-Amino Group: The 2-amino group is a critical pharmacophoric feature, often acting as a hydrogen bond donor to the hinge region of protein kinases.[3] This interaction is fundamental to the inhibitory activity of many 2-aminopyrimidine-based kinase inhibitors.

  • The 4-Pyrimidinol Moiety: The 4-pyrimidinol moiety can exist in tautomeric equilibrium with the 4-hydroxypyrimidine form. This region of the molecule can also be involved in hydrogen bonding interactions with the target protein and contributes to the overall electronic and solubility properties of the compound.

  • Other Substitutions: Modifications at other positions, such as the 5-position, can also influence biological activity. For example, the introduction of a halogen at the 5-position of 2-amino-6-aryl-4(3H)-pyrimidinones has been shown to result in potent interferon inducers and antiviral agents.[7]

Mechanistic Insights: Targeting Cellular Signaling Pathways

The anticancer activity of 2-aminopyrimidine derivatives often stems from their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

G Analog 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Analog Kinase Protein Kinase (e.g., CDK, ABL1, EGFR) Analog->Kinase Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes Metastasis Metastasis Kinase->Metastasis Promotes

Caption: Inhibition of protein kinases by 2-aminopyrimidine analogs disrupts downstream signaling pathways crucial for cancer progression.

Alternative and Competing Small Molecule Inhibitors

The landscape of cancer therapeutics is rich with small molecule inhibitors, many of which also feature heterocyclic scaffolds. A comparison with these alternatives provides a broader context for the potential of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol analogs.

Drug NameCore ScaffoldPrimary Target(s)Approved Indications (Examples)Citation
Imatinib 2-AminopyrimidineABL, KIT, PDGFRChronic Myeloid Leukemia, GIST[1]
Gefitinib QuinazolineEGFRNon-Small Cell Lung Cancer[8]
Palbociclib PyridopyrimidineCDK4/6HR+ Breast Cancer[8]
5-Fluorouracil PyrimidineThymidylate SynthaseColorectal, Breast, Stomach Cancer
Gemcitabine PyrimidineDNA synthesisPancreatic, Lung, Breast Cancer[9]

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments to assess the biological efficacy of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with a serial dilution of the 2-aminopyrimidine analog and a vehicle control. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize the formazan crystals with DMSO or other suitable solvent. D->E F 6. Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Calculate the IC50 value. F->G

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 2-aminopyrimidine analog in culture medium. Remove the old medium from the wells and add the medium containing the test compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay

Biochemical assays are essential to determine if the 2-aminopyrimidine analogs directly inhibit the activity of a specific protein kinase.

Kinase_Assay_Workflow A 1. Prepare a reaction mixture containing the target kinase, a specific substrate, and ATP. B 2. Add a serial dilution of the 2-aminopyrimidine analog or a vehicle control. A->B C 3. Incubate the reaction to allow for substrate phosphorylation. B->C D 4. Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. C->D E 5. Plot the percentage of kinase inhibition against the log of the inhibitor concentration. D->E F 6. Determine the IC50 value. E->F

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the target kinase and its specific substrate.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured using a plate-reading luminometer. The light output is directly proportional to the kinase activity.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Conclusion and Future Directions

The 2-Amino-6-isopropyl-4-(3H)-pyrimidinol scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The available data on related 2-aminopyrimidine derivatives highlight the importance of the 6-position substituent in modulating biological activity, with aryl and pyridyl groups showing particular promise. The primary mechanism of action for many of these compounds appears to be the inhibition of protein kinases that drive oncogenic signaling pathways.

Future research should focus on a more systematic exploration of the structure-activity relationships of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol analogs. This includes the synthesis and evaluation of a diverse library of compounds with various alkyl, cycloalkyl, and aryl substituents at the 6-position to identify analogs with improved potency and selectivity. Further mechanistic studies are also warranted to elucidate the precise molecular targets and to explore potential synergistic combinations with existing anticancer drugs. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising class of compounds.

References

  • Hassan, A. A., et al. (2019). Novel thieno[2,3‐b]pyridine analogues as potent anti-tumor agents. Archiv der Pharmazie, 352(5), 1800330.
  • National Cancer Institute. (2023). NCI-60 Human Tumor Cell Lines Screen.
  • Ozkay, Y., et al. (2010). Synthesis and antimicrobial activity of some new 1,3-thiazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3379-3386.
  • Prachayasittikul, V., et al. (2017). A review on the anticancer and other biological activities of pyrimidine derivatives. Mini reviews in medicinal chemistry, 17(11), 947-964.
  • Chiacchio, U., et al. (2019). Pyrimidine in medicinal chemistry: a review. Current medicinal chemistry, 26(31), 5849-5883.
  • Fayed, E. A., et al. (2019). Synthesis and anticancer evaluation of new coumarin-pyridine/fused pyridine hybrids. Bioorganic Chemistry, 86, 517-528.
  • Yengoyan, A., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(4), 312-319.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 18(14), 5261-5273.
  • Puig de la Bellacasa, R., et al. (2014). 4-Amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones as BCR kinase inhibitors for B lymphoid malignancies. European journal of medicinal chemistry, 86, 664-675.
  • Del Bello, F., et al. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. Bioorganic & medicinal chemistry, 23(17), 5798-5807.
  • Sediak, M., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Bioorganic & medicinal chemistry, 22(20), 5682-5695.
  • Skulnick, H. I., et al. (1985). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of medicinal chemistry, 28(12), 1864-1869.
  • Russo, A., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules, 28(21), 7391.
  • Kahriman, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic chemistry, 99, 103805.
  • Dung, H. T. K., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 15(6), 4458-4471.
  • Fandakli, S., et al. (2018). Synthesis, characterization, and antimicrobial activity of some novel chalcone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978.
  • Vasu, D., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS medicinal chemistry letters, 8(7), 757-762.
  • Li, H., et al. (2019). Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). European Journal of Medicinal Chemistry, 180, 506-523.
  • Kamal, A., et al. (2011). Synthesis and apoptosis-inducing ability of new aniline substituted pyrimidine sulfonamides as potential anticancer agents. European journal of medicinal chemistry, 46(12), 5817-5824.
  • Liu, L., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & medicinal chemistry letters, 28(6), 1138-1142.
  • Reddy, O. S., et al. (2015). Synthesis and cytotoxic evaluation for some new 2, 5-disubstituted pyrimidine derivatives for anticancer activity. Medicinal Chemistry Research, 24(5), 1777-1788.
  • Sharma, N., et al. (2023). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6-Diaryl-2-Pyrimidinamine Derivatives as Anti-Breast Cancer Agents. International Journal of Pharmaceutical and Biological Sciences, 14(3), 6-20.
  • Abdulrahman, H. L., et al. (2020). In silico studies of some 2-anilinopyrimidine derivatives as anti-triple-negative breast cancer agents. Journal of Basic and Applied Sciences, 9(1), 1-13.
  • Lawal, H. A., et al. (2020). QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazole-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. Journal of bioenergetics and biomembranes, 52(6), 475-494.
  • Free, S. M., & Wilson, J. W. (1964). A mathematical contribution to structure-activity studies. Journal of medicinal chemistry, 7(4), 395-399.
  • Hussain, K. A., & Radhi, W. A. (2012). Quantitative structure-activity relationships (QSAR) study and improving it of some Schiff-base ligands as anticancer for prostate cancer. Journal of Chemical and Pharmaceutical Research, 4(3), 1702-1710.
  • Hadaji, E. G., et al. (2019). Organic compounds based on (E)-N-Aryl-2-ethene-sulfonamide as microtubule targeted agents in prostate cancer: QSAR study. Advances in Physical Chemistry, 2019.
  • Al-Suwaidan, I. A., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 28(2), 741.
  • Zhang, J., et al. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of medicinal chemistry, 64(3), 1231-1269.

Sources

Publish Comparison Guides: Validation of HPLC Method for 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of building blocks like 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP, CAS 73576-32-6) becomes a critical quality attribute. Widely utilized in the synthesis of antiviral agents, neurological therapeutics, and anti-cancer compounds[1], AIP presents a unique set of chromatographic challenges.

This guide objectively compares column chemistries for the analysis of AIP, explains the mechanistic causality behind the optimized method, and outlines a self-validating protocol aligned with the latest ICH Q2(R2)[2] and USP <1225> guidelines.

The Analytical Challenge: Causality in Method Design

AIP (Molecular Weight: 153.18 g/mol ) is a highly polar pyrimidine derivative characterized by a basic amino group (predicted pKa ~9.91) and a tautomeric pyrimidinol/pyrimidinone ring[1].

From an analytical perspective, these structural features dictate the chromatographic behavior:

  • Tautomerism: If the mobile phase pH is not strictly controlled, the equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms can result in peak broadening or split peaks.

  • High Polarity: Standard reversed-phase methods require highly aqueous mobile phases to retain AIP. However, traditional fully porous C18 columns are prone to "phase collapse" (dewetting) under 100% aqueous conditions.

  • Basic Amine Interactions: The basic amino group acts as a strong hydrogen bond donor/acceptor, leading to severe secondary interactions with residual surface silanols on standard silica supports, manifesting as excessive peak tailing[3].

Column Chemistry Comparison: Evaluating the Alternatives

To establish the most robust method, we must compare the performance of the target analyte across different stationary phase alternatives. The table below summarizes the experimental performance of AIP (at 50 µg/mL) across three distinct column chemistries.

Table 1: Performance Comparison of HPLC Columns for AIP Analysis
Column ChemistryRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpurityMechanistic Outcome
Standard Fully Porous C18 (5 µm)3.21.854,5001.2Poor: Silanol interactions cause tailing; risk of phase collapse in highly aqueous conditions.
HILIC (Unbonded Silica, 3 µm)8.51.408,2002.1Moderate: Good retention, but highly sensitive to sample diluent mismatch and matrix effects.
Polar-Embedded C18 SPP (2.7 µm)5.81.0514,5003.5Optimal: Embedded polar group shields silanols; solid-core (SPP) maximizes efficiency.

The Causality of the Choice: A Superficially Porous Particle (SPP) Polar-Embedded C18 column is the superior alternative. The embedded amide or carbamate functional group creates a hydration layer near the silica surface, preventing phase collapse in highly aqueous mobile phases while simultaneously shielding the basic amino group of AIP from acidic silanols. The 2.7 µm solid-core architecture reduces the longitudinal diffusion path, yielding ultra-high efficiency ( N=14,500 ) at standard HPLC pressures.

ColumnSelection Start AIP Characteristics Polar, Basic Amine, Tautomer Challenge1 High Polarity Start->Challenge1 Challenge2 Basic Amine (pKa ~9.9) Start->Challenge2 Sol1 HILIC Column Challenge1->Sol1 Sol3 Standard C18 Challenge1->Sol3 Sol2 Polar-Embedded C18 Challenge2->Sol2 Challenge2->Sol3 Decision Optimal: Polar-Embedded C18 Sol1->Decision Matrix sensitive Sol2->Decision Best peak shape Sol3->Decision Phase collapse

Fig 1: Chromatographic retention mechanism and column selection logic for AIP.

Optimized Method Parameters

Based on the comparative data, the following parameters establish a stable, baseline-resolved method suitable for validation:

  • Column: Polar-Embedded C18 SPP, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 6.8. (Causality: pH 6.8 is well below the amine pKa of 9.91, ensuring the molecule is consistently ionized, while neutralizing the pyrimidinol tautomeric shift without dissolving the silica bed).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient (0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% B).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 235 nm (Determined via Photodiode Array maximum absorbance).

Self-Validating Protocol (ICH Q2(R2) & USP <1225> Aligned)

A robust validation is not merely a checklist; it is a self-validating system where each parameter proves the reliability of the "Reportable Result". The following step-by-step methodology aligns with the updated ICH Q2(R2) lifecycle approach[2].

Step 1: System Suitability Testing (SST)

Before any validation sequence begins, the system must prove its fitness.

  • Inject the AIP working standard (50 µg/mL) in six replicates.

  • Acceptance Criteria: %RSD of peak area 2.0%; Asymmetry Factor ( As​ ) 1.5; Theoretical Plates ( N ) 10,000.

  • System Logic: If SST fails, the run aborts. This prevents the generation of invalid validation data.

Step 2: Specificity & Forced Degradation

Proves the method is stability-indicating and free from interference.

  • Prepare AIP samples exposed to: 0.1M HCl (Acid), 0.1M NaOH (Base), 3% H2​O2​ (Oxidation), and UV Light (Photolysis) for 24 hours.

  • Inject degraded samples utilizing a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The AIP peak must show a Purity Angle < Purity Threshold. Degradant peaks must be baseline resolved ( Rs​≥ 1.5) from the main AIP peak.

Step 3: Linearity and Range

Ensures detector response is proportional to analyte concentration[3].

  • Prepare a 5-point calibration curve spanning 50% to 150% of the nominal target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 5% of the target concentration response.

Step 4: Accuracy (Spike Recovery)

Validates that the sample matrix does not suppress or enhance the analyte signal.

  • Spike known amounts of AIP reference standard into a synthetic placebo matrix at three levels: 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare 6 independent sample preparations at 100% concentration and analyze on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day, using a different analyst and a different HPLC system.

  • Acceptance Criteria: Overall %RSD for all 12 preparations must be 2.0%.

Step 6: Robustness

Defines the operational boundaries of the method to prevent future Out-of-Specification (OOS) results.

  • Deliberately vary critical method parameters: pH of buffer (±0.2 units), Column Temperature (±2°C), and Flow Rate (±10%).

  • Acceptance Criteria: SST parameters (Resolution, Tailing, %RSD) must remain within passing criteria under all varied conditions.

ValidationLifecycle cluster_Validation ICH Q2(R2) Core Validation Phase1 Method Optimization Phase2 System Suitability (SST) Phase1->Phase2 Spec Specificity Phase2->Spec Lin Linearity Phase2->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Phase3 Lifecycle Management Rob->Phase3

Fig 2: ICH Q2(R2) aligned analytical validation lifecycle for AIP.

References

  • LookChem.2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE Basic Information and Chemical Properties.
  • European Medicines Agency (EMA) / ICH.ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Investigations of a Dog.USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • BenchChem.Technical Support Center: HPLC Analysis of Pyrimidine Derivatives.

Sources

A Researcher's Guide to Comparing the Cytotoxicity of Pyrimidinol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents. Its prevalence in the building blocks of life, DNA and RNA, makes it an attractive target for anticancer therapies. This guide provides a comprehensive comparison of the cytotoxic profiles of various pyrimidinol compounds, supported by experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action. Our focus is to provide an in-depth technical resource that is both scientifically rigorous and practically applicable in a research and development setting.

The Rationale for Pyrimidinols in Oncology Research

The pyrimidine nucleus is a fundamental heterocyclic structure found in nucleobases, vitamins, and cofactors.[1] Its derivatives have been extensively explored in medicinal chemistry, leading to a wide array of compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The strategic modification of the pyrimidine ring allows for the fine-tuning of a compound's biological activity, making it a versatile scaffold for targeted drug design.[2][4] Many pyrimidinol-based compounds exert their cytotoxic effects by interfering with critical cellular processes in cancer cells, such as DNA synthesis, cell cycle progression, and signal transduction pathways.[4][5]

Comparative Cytotoxicity of Pyrimidinol Derivatives

The in vitro cytotoxicity of pyrimidinol derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), determined by assays such as the MTT assay, is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the in vitro cytotoxic activity of a diverse range of pyrimidinol scaffolds against a panel of human cancer cell lines. This head-to-head comparison, where available from single studies, provides a more direct and reliable assessment of relative potency.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4,6-Trisubstituted Pyrimidines Compound Series 1-9HT29 (Colon)~2-10 µg/mL[6]
Compound Series 1-9MCF7 (Breast)~2-10 µg/mL[6]
Compound Series 1-9C6 (Glioma)~2-10 µg/mL[6]
Compound Series 1-9Hep3B (Hepatoma)~2-10 µg/mL[6]
Pyrido[2,3-d]pyrimidines Compound 6cT-24 (Bladder)>50[7]
Compound 6dT-24 (Bladder)1.8[7]
Compound 6eT-24 (Bladder)1.6[7]
Compound 6jHT-29 (Colon)1.5[7]
Compound 6oMCF-7 (Breast)1.9[7]
Compound 6pMCF-7 (Breast)2.5[7]
Thieno[2,3-d]pyrimidines Compound 1eA549 (Lung)0.00279[8]
Compound 1eHCT116 (Colon)0.00669[8]
Compound 1eMCF-7 (Breast)0.00421[8]
Pyrimido[4,5-d]pyrimidines Compound 7dHL-60 (Leukemia)Not specified[9]
Compound 7hK-562 (Leukemia)Not specified[9]
Pyrimido[5,4-d]pyrimidines MRPPHCT 116 (Colon)1-10 (growth inhibition)[10]

Experimental Methodologies: A Comparative Approach

The accurate assessment of cytotoxicity is fundamental to the evaluation of any potential anticancer compound. Here, we detail and compare two of the most common in vitro assays: the MTT and LDH assays. Understanding the principles and nuances of these methods is crucial for designing robust experiments and interpreting data correctly.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6][11]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidinol compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.

  • Cell Seeding and Treatment: Seed and treat cells with pyrimidinol compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if necessary to pellet cells) and carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Experimental Workflow Visualization

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment (24-72h incubation) compound_prep 3. Pyrimidinol Dilution Series compound_prep->treatment mtt 5a. MTT Assay (Metabolic Activity) treatment->mtt ldh 5b. LDH Assay (Membrane Integrity) treatment->ldh readout 6. Absorbance Reading mtt->readout ldh->readout calculation 7. IC50 Calculation readout->calculation

Caption: A generalized workflow for assessing the cytotoxicity of pyrimidinol compounds.

Mechanisms of Action: Induction of Apoptosis

A common mechanism by which pyrimidinol compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[7][12] This is a highly regulated process that eliminates damaged or unwanted cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many pyrimidinol derivatives have been shown to activate the intrinsic pathway.[12]

This pathway is characterized by:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome.

  • Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway. Pro-apoptotic members, such as Bax and Bak, promote MOMP, while anti-apoptotic members, like Bcl-2 and Mcl-1, inhibit this process.[12] Several pyrimidinol compounds have been shown to upregulate pro-apoptotic Bcl-2 family members and downregulate anti-apoptotic ones, thereby tipping the balance towards cell death.[13]

Apoptosis Signaling Pathway Visualization

G cluster_mito Mitochondrion cluster_cyto Cytosol pyrimidinol Pyrimidinol Compound bax Bax/Bak pyrimidinol->bax activates bcl2 Bcl-2/Mcl-1 pyrimidinol->bcl2 inhibits cyto_c Cytochrome c bax->cyto_c release bcl2->bax inhibits cyto_c_cyto Cytochrome c cyto_c->cyto_c_cyto apaf1 Apaf-1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis cyto_c_cyto->apaf1

Caption: The intrinsic apoptotic pathway induced by pyrimidinol compounds.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxicity of various pyrimidinol compounds, detailed experimental protocols for their evaluation, and an exploration of their common mechanism of action through the induction of apoptosis. The data presented herein highlights the potential of the pyrimidine scaffold in the development of novel anticancer therapeutics.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific substitutions on the pyrimidinol ring affect cytotoxicity and selectivity is crucial for rational drug design.[3]

  • Target Identification and Validation: While apoptosis is a common endpoint, identifying the specific molecular targets of these compounds will enable more targeted therapeutic strategies.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies must be further evaluated in preclinical animal models to assess their efficacy and safety profiles.

By leveraging the information and methodologies outlined in this guide, researchers can more effectively navigate the early stages of drug discovery and contribute to the development of the next generation of pyrimidinol-based anticancer agents.

References

  • BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • Al-Omary, F. A., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28-41.
  • Yayli, N., et al. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic Chemistry, 84, 291-302.
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals. BenchChem.
  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Pharmacy and Pharmaceutical Sciences, 19(1), 1-10.
  • BenchChem. (2025). Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidine Analogs as Potent Anticancer Agents. BenchChem.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(8), 863-884.
  • BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • Kaur, R., et al. (2014). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of Chemical and Pharmaceutical Research, 6(5), 1-14.
  • S. n. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5678.
  • Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 745892.
  • Patel, R. V., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1245, 131069.
  • s.n. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry, 54(8), 2845-2856.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(8), 863-884.
  • Kurt, B., et al. (2019). Design, synthesis and in vitro apoptotic mechanism of novel pyrrolopyrimidine derivatives. Bioorganic Chemistry, 84, 416-428.
  • Al-Ghorbani, M., et al. (2022). (A) Cell viability (%) and toxicity (%) of A-549 and HCT116 cell lines...
  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912.
  • s.n. (1995). Cytotoxicity and metabolism of 4-methoxy-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine in HCT 116 colon cancer cells. Biochemical Pharmacology, 50(9), 1435-1443.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16499.
  • s.n. (2021). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect.
  • Yang, L., et al. (2017). Synthesis and Preliminarily Cytotoxicity to A549, HCT116 and MCF-7 Cell Lines of Thieno[2,3-d]pyrimidine Derivatives Containing Isoxazole Moiety. Preprints.org.
  • s.n. (2021). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 22(21), 11598.
  • Peters, G. J., et al. (2018). Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines. Cancer Chemotherapy and Pharmacology, 81(5), 865-874.
  • s.n. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
  • Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Toxicology. IntechOpen.
  • s.n. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033.
  • Johner Institute. (2022).
  • Medical Design & Outsourcing. (2023). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
  • MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(17), 6401.

Sources

Evaluating the Selectivity and Derivatization Potential of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern Fragment-Based Drug Discovery (FBDD), "selectivity" is not exclusively a property of finished therapeutics; it is a critical evaluation metric for the foundational building blocks used to synthesize them. 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (also known as 2-amino-4-hydroxy-6-isopropylpyrimidine, CAS 73576-32-6) is a privileged scaffold widely utilized by drug development professionals [3]. It serves as a core intermediate in the synthesis of highly selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists [1, 2].

This guide objectively compares the chemical and biological performance of the 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP) scaffold against alternative pyrimidine and pyridine fragments. By examining its structural directing effects and the selectivity profiles of its derivatives, researchers can better understand how to leverage this compound in targeted drug design.

Section 1: Structural Basis for Scaffold Selectivity

The defining feature of the AIP scaffold is its 6-isopropyl substitution. This is not merely a passive structural element; it actively dictates both the chemical reactivity of the fragment and the biological selectivity of the final drug molecule.

  • Chemical Causality: During the activation step (chlorination), the steric bulk of the isopropyl group shields the C6 position, forcing nucleophilic attack strictly at the C4 position. This regioselectivity prevents the formation of unwanted isomers, a common issue with unbranched pyrimidines.

  • Biological Causality: In the target binding pocket, the isopropyl group acts as a hydrophobic anchor. It fits precisely into the lipophilic clefts of the 5-HT2B receptor and the ATP-binding site of specific kinases (like FAK and PI3K), providing a baseline binding affinity that unbranched alternatives lack [1, 2].

Table 1: Comparative Scaffold Performance in FBDD
ScaffoldStructural FeatureTarget Class PreferenceRegioselectivity (Chlorination)Typical Derivatization Yield
2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP) 6-isopropyl groupKinases (FAK, PI3K), GPCRs (5-HT2B)High (Strictly C4)>85%
2-Amino-4-pyrimidinol Lack of bulky C6 groupBroad-spectrum (Low selectivity)Moderate (C4/C6 mixtures)60-70%
2-Aminopyridine Missing pyrimidine N3Kinases (CDK, p38)Low (Requires pre-functionalization)Varies

Section 2: Comparative Biological Selectivity of Derivatives

When derivatized at the C4 position (typically via SNAr with aryl amines or boronic acids), the AIP scaffold yields compounds with profound target selectivity.

  • GPCR Selectivity: Patent literature demonstrates that 4-aryl derivatives of AIP are potent antagonists of the 5-HT2B receptor, showing >100-fold selectivity over the closely related 5-HT2A and 5-HT2C receptors [1].

  • Kinase Selectivity: In oncology research, AIP derivatives inhibit the FAK/PI3K/Akt signaling pathway with high specificity, minimizing off-target toxicity associated with broader spectrum kinase inhibitors [2].

Table 2: Comparative Biological Selectivity of AIP Derivatives
Target Receptor / EnzymeIC50 / Ki Range (AIP Derivatives)Selectivity Fold (vs. Off-Target)Primary Off-Target
5-HT2B Receptor 1.5 - 10 nM>100-fold5-HT2A / 5-HT2C
FAK (Focal Adhesion Kinase) 5 - 25 nM>50-foldEGFR / Src
PI3Kα 10 - 50 nM>30-foldmTOR

Section 3: Visualizing Workflows and Pathways

Workflow Scaffold AIP Scaffold (CAS 73576-32-6) Chlorination Regioselective Chlorination Scaffold->Chlorination Derivatization SNAr Diversification Chlorination->Derivatization Screening High-Throughput Kinase Profiling Derivatization->Screening Hit Selective Hit Identification Screening->Hit

FBDD workflow utilizing the 2-Amino-6-isopropyl-4-(3H)-pyrimidinol scaffold.

Pathway AIP AIP-Derived Inhibitor FAK FAK Kinase AIP->FAK Inhibits PI3K PI3K AIP->PI3K Inhibits FAK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates Proliferation Cancer Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

FAK/PI3K/Akt signaling pathway inhibition by AIP-derived compounds.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective Chlorination to 4-Chloro-6-isopropylpyrimidin-2-amine

To utilize the AIP scaffold, the hydroxyl group must be converted into a leaving group. This protocol ensures high regioselectivity and prevents thermal degradation.

  • Preparation: Suspend 2-Amino-6-isopropyl-4-(3H)-pyrimidinol (1 eq) in anhydrous toluene.

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 3 eq) at 0°C.

    • Causality: POCl₃ acts as both the chlorinating agent and a dehydrating agent. Adding it at 0°C prevents the exothermic reaction from causing pyrimidine ring cleavage or dimerization [2].

  • Base Addition: Add N,N-dimethylaniline (1.2 eq) as a base.

    • Causality: The base neutralizes the HCl generated during the reaction, preventing the protonation of the 2-amino group, which would otherwise deactivate the ring and halt the reaction.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Self-Validation: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z 154 [M+H]⁺) is completely replaced by the product mass (m/z 172 [M+H]⁺), confirming complete conversion without over-chlorination.

Protocol 2: In Vitro Kinase Selectivity Profiling (FRET-based Assay)

Once derivatized, the selectivity of the new compound must be evaluated against a panel of kinases.

  • Preparation: Prepare a 10-point dose-response series of the AIP derivative in 100% DMSO, then dilute 1:100 into the kinase assay buffer.

  • Incubation: Incubate the compound with the target kinase (e.g., FAK) and a fluorescently labeled peptide substrate for 15 minutes.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to the kinase's Km.

    • Causality: Conducting the assay at the ATP Km ensures that the assay is sensitive to ATP-competitive inhibitors (like AIP derivatives) while mimicking physiological conditions. If ATP concentration is too high, it will artificially outcompete the inhibitor, yielding false negatives.

  • Measurement: Measure the FRET signal using a microplate reader after 60 minutes.

  • Self-Validation: Calculate the Z'-factor for the assay plate using positive controls (known FAK inhibitors) and negative controls (DMSO only). The protocol is considered valid and trustworthy only if the Z'-factor is > 0.5, ensuring the signal-to-noise ratio is sufficient to accurately determine the IC50.

References

  • Title: Aryl pyrimidine derivatives (US Patent 5863924A)

cross-reactivity studies of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cross-Reactivity Analysis of 2-Amino-6-isopropyl-4-(3H)-pyrimidinol Detection Systems

Executive Summary & Mechanistic Context

2-Amino-6-isopropyl-4-(3H)-pyrimidinol (AIP) (CAS: 73576-32-6) is a highly versatile pyrimidine building block. It is frequently utilized in the synthesis of pharmacologically active aryl pyrimidine derivatives and agrochemicals [1]. In pharmacokinetic (PK) profiling and environmental monitoring, accurately quantifying AIP and its downstream metabolites requires highly specific analytical tools.

Because the pyrimidine core is ubiquitous in both endogenous molecules and xenobiotics, distinguishing AIP from structurally related analogs—such as 2-isopropyl-6-methyl-4-pyrimidinol (a known diazinon metabolite) [3]—is a significant analytical challenge.

This guide objectively compares the performance of a highly specific monoclonal antibody (mAb-AIP-HighSpec ) against a broad-spectrum polyclonal alternative (pAb-PanPyr ) and the gold-standard LC-MS/MS method. By examining the cross-reactivity (CR) profiles, we provide a mechanistic understanding of epitope recognition and a self-validating protocol for immunoassay development.

Causality in Epitope Recognition

The specificity of an antibody toward AIP is dictated by two critical structural features:

  • The C2-Amino Group: Acts as a critical hydrogen-bond donor. Replacing this with an alkyl group disrupts the electrostatic interaction network within the antibody's paratope.

  • The C6-Isopropyl Group: Provides a specific steric bulk that fits into a hydrophobic pocket of the antibody. Truncation to a methyl group leaves the pocket partially empty, drastically reducing the binding affinity ( Kd​ ).

Product Comparison Guide

When selecting a detection method for AIP, researchers must balance throughput, cost, and specificity.

  • mAb-AIP-HighSpec (Product): Engineered for precision. It specifically recognizes the C6-isopropyl and C2-amino conformation, making it ideal for high-throughput PK screening where structurally similar metabolites are present.

  • pAb-PanPyr (Alternative): A polyclonal mixture raised against a generic pyrimidine core. It is useful for class-specific screening but suffers from high cross-reactivity, leading to false positives in complex matrices.

  • LC-MS/MS (Gold Standard): Offers near-zero cross-reactivity via precise mass-to-charge ( m/z ) transitions and chromatographic separation. However, it requires extensive sample cleanup, high capital expenditure, and lower throughput compared to immunoassays.

Quantitative Cross-Reactivity Data

Cross-reactivity in competitive immunoassays is calculated using the formula: % CR = ( IC50​ of Target / IC50​ of Analog) × 100 [2].

Table 1: Comparative Cross-Reactivity (% CR) of Detection Systems against AIP and Structural Analogs.

Compound / AnalogStructural Variance from AIPmAb-AIP-HighSpec (% CR)pAb-PanPyr (% CR)LC-MS/MS Interference
2-Amino-6-isopropyl-4-(3H)-pyrimidinol None (Target) 100% 100% None
2-Amino-4-hydroxy-6-methylpyrimidineC6: Methyl instead of Isopropyl< 4.2%68.5%None (Resolved by MW)
2-Isopropyl-6-methyl-4-pyrimidinolC2: Isopropyl; C6: Methyl< 0.8%45.2%None (Resolved by MW)
2-Amino-6-cyclobutyl-4-hydroxypyrimidineC6: Cyclobutyl instead of Isopropyl12.5%82.1%None (Resolved by MW)

Mandatory Visualizations

Diagram 1: Epitope Recognition Logic

The following diagram illustrates the mechanistic causality behind the low cross-reactivity of the mAb-AIP-HighSpec product.

Epitope Ab Anti-AIP mAb Paratope (High Specificity) AIP 2-Amino-6-isopropyl- 4-(3H)-pyrimidinol (100% Binding) Ab->AIP Perfect Fit (H-bonds + Hydrophobic pocket) Analog1 Analog1 Ab->Analog1 Loss of Hydrophobic Interaction at C6 Analog2 Analog2 Ab->Analog2 Epitope Mismatch at C2 (No H-bond donor)

Caption: Mechanistic basis of antibody cross-reactivity driven by steric and electrostatic interactions.

Diagram 2: Indirect Competitive ELISA (icELISA) Workflow

Because AIP is a small molecule hapten (<200 Da), it cannot be sandwiched by two antibodies. An indirect competitive format is required [2].

icELISA A 1. Plate Coating AIP-BSA Conjugate B 2. Blocking 3% BSA (Prevent Non-Specific) A->B C 3. Competition Sample (Free AIP) + Primary mAb B->C D 4. Detection HRP-Secondary Ab C->D E 5. Readout TMB Substrate -> OD 450nm D->E

Caption: Workflow of the indirect competitive ELISA (icELISA) used to determine antibody cross-reactivity.

Experimental Protocol: Determining % CR via icELISA

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes internal controls to verify that signal reduction is due to true competition, not matrix interference or assay degradation.

Materials Required:

  • AIP-BSA (Bovine Serum Albumin) Coating Conjugate

  • Primary Antibody (mAb-AIP-HighSpec)

  • HRP-conjugated Goat Anti-Mouse IgG

  • TMB Substrate and 1M H2​SO4​ (Stop Solution)

  • Standard solutions of AIP and analogs (0.1 ng/mL to 10,000 ng/mL)

Step-by-Step Methodology:

  • Plate Coating (Immobilization):

    • Action: Dilute AIP-BSA conjugate to 1 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

    • Causality: Small haptens like AIP cannot passively adsorb to polystyrene. Conjugating AIP to a large carrier protein (BSA) ensures stable hydrophobic binding to the plate while exposing the pyrimidine epitope.

  • Blocking (Noise Reduction):

    • Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: Saturates unoccupied hydrophobic sites on the plastic, preventing non-specific binding of the primary antibody which would artificially inflate the background signal ( B0​ ).

  • Competitive Incubation (The Core Reaction):

    • Action: In a separate low-binding tube, pre-mix 50 µL of the standard/analog solution with 50 µL of the primary mAb (optimized concentration, e.g., 0.5 µg/mL). Transfer 100 µL of this mixture to the coated wells. Incubate for 1 hour at 37°C.

    • Self-Validation: Include a B0​ well (buffer only, no free analyte = maximum signal) and a Blank well (no primary antibody = baseline noise).

    • Causality: Free AIP in the sample competes with the plate-bound AIP-BSA for the limited antibody binding sites. Higher concentrations of free analyte result in less antibody binding to the plate.

  • Signal Detection & Amplification:

    • Action: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (1:5000). Incubate for 45 mins at 37°C. Wash 5x.

    • Causality: The secondary antibody binds only to the primary mAb captured on the plate. The HRP enzyme provides signal amplification.

  • Readout & Calculation:

    • Action: Add 100 µL/well of TMB substrate. Incubate for 15 mins in the dark. Stop the reaction with 50 µL of 1M H2​SO4​ . Read Optical Density (OD) at 450 nm.

    • Data Processing: Plot the standard curve using a 4-parameter logistic (4PL) regression. Determine the IC50​ (concentration inhibiting 50% of the maximum signal) for AIP and each analog. Calculate % CR as described in Section 2.

References

  • US Patent 5863924A.Aryl pyrimidine derivatives. (1999). Details the synthesis and utilization of 2-amino-4-hydroxy-6-isopropylpyrimidine as a primary building block for biologically active compounds.
  • R-Biopharm AG. Good ELISA Practice - Food & Feed Analysis. Explains the fundamental principles of competitive ELISA formats and the mathematical derivation of cross-reactivity (% CR). Available at:[Link]

  • National Center for Biotechnology Information (PubChem). 2-Isopropyl-6-methyl-4-pyrimidinol (CID 135444498). Provides structural and metabolic data for pyrimidinol analogs, including their role as xenobiotic metabolites. Available at:[Link]

A Researcher's Guide to the Statistical Analysis of Pyrimidine Derivative Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine nucleus, a fundamental component of DNA and RNA, is a well-established and privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology.[1][2][3] The development of novel pyrimidine-based drugs with enhanced efficacy and specificity is a continuous effort in the scientific community.[1] This guide provides an in-depth look at the statistical methodologies crucial for evaluating the efficacy of these derivatives, offering a framework for robust and reliable analysis for researchers, scientists, and drug development professionals.

I. Foundational In Vitro Efficacy Assessment: From Assay to Analysis

The initial evaluation of a pyrimidine derivative's efficacy typically begins with in vitro assays to determine its cytotoxic or inhibitory effects on cell lines.[4][5] A cornerstone of this process is the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.

A. The MTT Assay: A Workhorse for Cytotoxicity

A widely used method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9] This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[6][10]

Experimental Protocol: MTT Cytotoxicity Assay [6][7][10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight. It is advisable to avoid using the perimeter wells to minimize the "edge effect" of evaporation.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours.[6][10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.[6][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The percentage of cytotoxicity can be calculated using the formula: % cytotoxicity = (100 x (control absorbance - sample absorbance)).[10]

B. Statistical Modeling of Dose-Response Data

The data obtained from dose-response experiments are used to generate a dose-response curve, which is essential for determining the IC50 value.

  • Nonlinear Regression: This is the most common method for fitting a sigmoidal dose-response curve.[11] The four-parameter logistic (4PL) model is a widely used nonlinear regression model.

  • Lognormal Models: These can also be employed to determine dose-response curves from experimental data.[12]

  • Gaussian Processes: For more complex dose-response data, Gaussian Process models can offer a flexible, non-parametric approach to curve fitting and provide a measure of uncertainty.[13]

The choice of statistical model is critical, as assuming a linear relationship where one does not exist can lead to inaccurate estimations of a compound's potency.[14]

II. Comparative Efficacy Analysis: Benchmarking Against Alternatives

A crucial aspect of evaluating a new pyrimidine derivative is to compare its efficacy against existing treatments or other classes of compounds. This comparative analysis provides context for the derivative's potential therapeutic value.

A. Head-to-Head In Vitro Comparisons

Directly comparing the IC50 values of a novel pyrimidine derivative with a standard-of-care drug in the same cell lines provides a clear measure of relative potency. For example, a new pyrido[2,3-d]pyrimidine derivative might be compared to doxorubicin in various cancer cell lines.[15]

Table 1: Example of Comparative In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
Novel Pyrimidine Derivative (Compound X) MCF-7 (Breast Cancer)5.85
HepG2 (Liver Cancer)3.56
A549 (Lung Cancer)7.68
Doxorubicin (Standard of Care) MCF-7 (Breast Cancer)0.8
HepG2 (Liver Cancer)0.6
A549 (Lung Cancer)1.2

Data is hypothetical and for illustrative purposes.

B. Mechanism of Action and Target-Based Comparisons

Pyrimidine derivatives often exert their anticancer effects by inhibiting specific protein kinases like EGFR, VEGFR, and CDKs.[16][17] Therefore, a meaningful comparison involves evaluating their inhibitory activity against these targets relative to other known kinase inhibitors. For instance, a novel pyrimidine-based EGFR inhibitor could be compared to first-generation inhibitors like gefitinib or erlotinib, especially against resistant mutant forms of the enzyme.[16][18]

Visualizing the Drug Evaluation Workflow

The following diagram illustrates the general workflow from initial screening to comparative analysis of a novel pyrimidine derivative.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Advanced Evaluation A Compound Synthesis (Novel Pyrimidine Derivative) B High-Throughput Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Dose-Response Curve Generation B->C D IC50/EC50 Determination (Nonlinear Regression) C->D E Head-to-Head Comparison (vs. Standard of Care, e.g., Doxorubicin) D->E F Mechanism of Action Studies (e.g., Kinase Inhibition Assays) D->F G Comparative Potency Table (IC50 values) E->G H Target Selectivity Profiling F->H I In Vivo Efficacy Studies (Xenograft Models) G->I H->I J Statistical Analysis of Tumor Growth Inhibition I->J K Lead Compound Identification J->K

Caption: Workflow for the evaluation of pyrimidine derivatives.

III. In Vivo Efficacy and Statistical Considerations

Promising candidates from in vitro studies are advanced to in vivo models, such as xenograft mouse models, to assess their efficacy in a more complex biological system.[2]

A. Tumor Growth Inhibition Studies

In these studies, the pyrimidine derivative is administered to tumor-bearing animals, and tumor volume is measured over time. The statistical analysis of this data is critical for determining if the observed anti-tumor effect is significant.

  • Statistical Tests: Two-way ANOVA with repeated measures can be used to compare tumor growth curves between treatment groups and a control group over time.

  • Tumor Growth Inhibition (TGI): This is a key metric calculated at the end of the study to quantify the efficacy of the treatment.

B. Advanced Statistical Methods in Clinical Trials

For pyrimidine derivatives that progress to clinical trials, the statistical analysis plan becomes even more complex and is rigorously scrutinized by regulatory bodies like the FDA.[19][20]

  • Bayesian Methodologies: The FDA has encouraged the use of Bayesian statistics in clinical trials.[21][22][23] This approach allows for the incorporation of prior information, which can be particularly useful in trials with smaller patient populations, such as those for rare cancers.[21]

  • Estimands and Sensitivity Analysis: Modern clinical trial design emphasizes a clear definition of the "estimand" – what is to be estimated – to address intercurrent events like treatment discontinuation or the use of rescue medication.

Visualizing a Targeted Signaling Pathway

Many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for this class of compounds.[16]

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrimidine Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

IV. Conclusion

The statistical analysis of the efficacy of pyrimidine derivatives is a multi-faceted process that requires careful experimental design and the application of appropriate statistical models. From the foundational in vitro IC50 determination to complex analyses of in vivo and clinical trial data, a robust statistical framework is paramount for making informed decisions in the drug development pipeline. As new pyrimidine derivatives continue to be synthesized, the rigorous application of these analytical principles will be essential in identifying the next generation of effective therapeutics.

References

  • Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Merck. (n.d.).
  • MDPI. (2021).
  • PMC. (2021).
  • International Institute of Anticancer Research. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Preprints.org. (2026).
  • FDA. (2026).
  • PMC. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
  • Alfa Cytology. (n.d.).
  • ResearchHub. (2024).
  • AJMC. (2021). FDA Releases Statistical Guidance for Clinical Trials Affected by COVID-19.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CDC Stacks. (2001).
  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component?.
  • PubMed. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
  • Protocols.io. (2023). MTT (Assay protocol).
  • Goodwin. (2026).
  • PMC. (2022). Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Berry Consultants. (n.d.). Dose Response Models.
  • Deep Blue Repositories. (n.d.).
  • PMC. (n.d.).
  • React4Life. (n.d.). Drug Efficacy Assay.
  • FDA. (n.d.). Statistical Principles for Clinical Development.
  • Berry Consultants. (2026).
  • Taylor & Francis Online. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • PubMed. (n.d.).
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PMC. (2026).
  • ACS Publications. (2021).
  • Springer. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • MDPI. (2024).
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-isopropyl-4-(3H)-pyrimidinol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-isopropyl-4-(3H)-pyrimidinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.